molecular formula C27H34N2O9 B192452 Strictosidine CAS No. 20824-29-7

Strictosidine

Numéro de catalogue: B192452
Numéro CAS: 20824-29-7
Poids moléculaire: 530.6 g/mol
Clé InChI: XBAMJZTXGWPTRM-NTXHKPOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Strictosidine is a pivotal glucoalkaloid and the universal biosynthetic precursor to the vast family of monoterpene indole alkaloids (MIAs), from which over 3,000 structurally complex natural products are derived . This compound is formed through a stereoselective Pictet–Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme this compound synthase (STR) . As the first committed intermediate in the MIA pathway, this compound serves as the foundational scaffold for a wide array of pharmaceutically valuable compounds, including the anticancer drugs vinblastine and vincristine, the antimalarial quinine, and the antihypertensive agents ajmalicine and reserpine . In vivo, the biosynthesis proceeds when this compound is deglycosylated by the enzyme this compound β-D-glucosidase (SGD), producing a reactive aglycone that undergoes complex rearrangements to form diverse MIA skeletons such as corynanthe, iboga, and aspidosperma types . This malleability makes this compound a central subject in metabolic engineering and synthetic biology efforts aimed at producing high-value alkaloids in tractable heterologous hosts like yeast or by utilizing engineered enzymes for the chemoenzymatic synthesis of novel analogs . Researchers value this compound for studying the biocatalytic mechanisms of Pictet–Spenglerases and glucosidases, for precursor-directed biosynthesis to create "unnatural" alkaloid derivatives, and for its role in plant defense as it exhibits antimicrobial activity . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAMJZTXGWPTRM-NTXHKPOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943068
Record name Strictosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20824-29-7
Record name Strictosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20824-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strictosidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020824297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strictosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strictosidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T874R5N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidation of the Strictosidine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidine is the central precursor for the biosynthesis of a vast and structurally diverse group of over 2,000 monoterpenoid indole alkaloids (MIAs), many of which possess significant pharmacological activities.[1] The elucidation of the this compound biosynthetic pathway has been a landmark achievement in plant biochemistry and metabolic engineering, paving the way for the potential production of valuable pharmaceuticals in heterologous systems. This technical guide provides an in-depth overview of the core biosynthetic pathway, the key enzymes involved, their regulation, and the experimental methodologies employed in its elucidation.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that converges two major metabolic pathways: the shikimate pathway, which provides the indole component, tryptamine, and the mevalonate (MVA) or the non-mevalonate (MEP) pathway, which yields the monoterpenoid component, secologanin. The condensation of these two precursors is the final and committing step in this compound formation.

Tryptamine Biosynthesis

The formation of tryptamine begins with the aromatic amino acid L-tryptophan, a product of the shikimate pathway. Tryptophan is decarboxylated in a single enzymatic step to yield tryptamine.

Secologanin Biosynthesis

The biosynthesis of secologanin is a more complex, multi-enzyme process originating from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are generated from the MVA pathway in the cytosol and the MEP pathway in plastids. The key steps involve the formation of the C10 monoterpene geraniol, followed by a series of oxidations, cyclization, and rearrangements to form the iridoid glucoside, secologanin.

Key Enzymes in the this compound Biosynthesis Pathway

The elucidation of the this compound pathway has been made possible by the identification and characterization of the key enzymes involved in each step.

EnzymeAbbreviationFunctionSubcellular Localization
Tryptophan DecarboxylaseTDCDecarboxylates L-tryptophan to tryptamine.Cytosol
Geraniol SynthaseGESConverts geranyl pyrophosphate (GPP) to geraniol.Plastids
Geraniol 8-HydroxylaseG8HHydroxylates geraniol to 8-hydroxygeraniol.Endoplasmic Reticulum
8-Hydroxygeraniol OxidoreductaseGOROxidizes 8-hydroxygeraniol to 8-oxogeranial.
Iridoid SynthaseISYCatalyzes the cyclization of 8-oxogeranial to iridodial.
Iridoid OxidaseIOOxidizes iridodial to 7-deoxyloganetic acid.
7-Deoxyloganetic Acid Glucosyltransferase7DLGTGlycosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.
7-Deoxyloganic Acid Hydroxylase7DLHHydroxylates 7-deoxyloganic acid to loganic acid.
Loganic Acid O-MethyltransferaseLAMTMethylates loganic acid to loganin.Cytosol
Secologanin SynthaseSLSCatalyzes the oxidative cleavage of loganin to form secologanin.Endoplasmic Reticulum
This compound SynthaseSTRCondenses tryptamine and secologanin to form 3-α(S)-strictosidine.Vacuole

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters reported for some of the key enzymes in the this compound biosynthesis pathway.

EnzymeOrganismSubstrateKm (µM)Vmax (units)Reference
This compound Synthase (STR) Catharanthus roseusTryptamine9300-400 nkat/mg[Biochemical Journal, 1995][2]
Secologanin--
Rauvolfia serpentinaTryptamine830-[Biochemistry, 1979][3]
Secologanin460-[Biochemistry, 1979][3]
Tryptophan Decarboxylase (TDC) Catharanthus roseusL-Tryptophan75-[PubMed][4]
Geraniol Synthase (GES) Ocimum basilicumGeranyl diphosphate21-[PMC][5]
Mn2+51-[PMC][5]
Metabolite Concentrations in Engineered Yeast

Metabolic engineering efforts in Saccharomyces cerevisiae have provided valuable quantitative data on the production of this compound and its intermediates.

Strain DescriptionPrecursors FedThis compound Titer (mg/L)7-Deoxyloganic Acid (mg/L)Loganic Acid (mg/L)Loganin (mg/L)Reference
Engineered yeast with optimized P450 expression, fed with geraniol and tryptamine.Geraniol, Tryptamine~50---[PMC][6]
Engineered yeast with tuned P450 gene copy numbers, fed with nepetalactol and tryptamine.Nepetalactol, Tryptamine55.8 ± 0.136.0 ± 3.79.4 ± 0.50.9 ± 0.3[PMC][6]
Engineered yeast expressing STR and SGD, fed with tryptamine and secologanin.Tryptamine, Secologaninup to 2000---[PubMed][7]

Experimental Protocols

Enzyme Assay for this compound Synthase (STR)

This protocol describes a common method for assaying STR activity using High-Performance Liquid Chromatography (HPLC).[5]

Materials:

  • Enzyme extract (e.g., purified STR or crude plant extract)

  • Tryptamine hydrochloride

  • Secologanin

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Methanol

  • HPLC system with a C18 column and UV detector (e.g., monitoring at 280 nm)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 1 mM tryptamine hydrochloride

    • 1 mM secologanin

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract. The final volume is typically 100-200 µL.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant by HPLC.

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound. The decrease in the tryptamine peak can also be monitored.[5]

Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol outlines a method for measuring TDC activity by quantifying the tryptamine produced, often using HPLC with fluorescence detection.[8][9]

Materials:

  • Enzyme extract

  • L-Tryptophan

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Perchloric acid or trichloroacetic acid (TCA)

  • HPLC system with a C18 column and a fluorescence detector (Excitation: 280 nm, Emission: 360 nm)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 8.0)

    • 100 µM PLP

    • 2 mM L-Tryptophan

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding the enzyme extract.

  • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an acid (e.g., perchloric acid to a final concentration of 5%).

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant for tryptamine content using HPLC with fluorescence detection.

  • Quantify tryptamine production against a standard curve.

Enzyme Assay for Geraniol Synthase (GES)

This protocol describes a method for assaying GES activity using gas chromatography-mass spectrometry (GC-MS) to detect the volatile product, geraniol.[10]

Materials:

  • Enzyme extract

  • Geranyl pyrophosphate (GPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% glycerol)

  • Hexane or other suitable organic solvent for extraction

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Prepare the reaction mixture in a glass vial:

    • Assay buffer

    • 10 µM GPP

  • Add the enzyme extract to initiate the reaction.

  • Overlay the reaction mixture with a layer of hexane to trap the volatile geraniol.

  • Incubate at 30°C for 1-2 hours with gentle shaking.

  • Vortex the vial to ensure complete extraction of geraniol into the hexane layer.

  • Analyze the hexane layer by GC-MS.

  • Identify and quantify geraniol by comparing its retention time and mass spectrum to an authentic standard.

Mandatory Visualizations

Strictosidine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_mep_mva MEP/MVA Pathway cluster_tryptamine_synthesis Tryptamine Synthesis cluster_secologanin_synthesis Secologanin Synthesis cluster_strictosidine_synthesis This compound Synthesis L-Tryptophan L-Tryptophan TDC Tryptophan Decarboxylase (TDC) L-Tryptophan->TDC GPP Geranyl Pyrophosphate GES Geraniol Synthase (GES) GPP->GES Tryptamine Tryptamine TDC->Tryptamine STR This compound Synthase (STR) Tryptamine->STR Geraniol Geraniol GES->Geraniol G8H Geraniol 8-Hydroxylase (G8H) Geraniol->G8H 8-Hydroxygeraniol 8-Hydroxygeraniol G8H->8-Hydroxygeraniol GOR 8-Hydroxygeraniol Oxidoreductase (GOR) 8-Hydroxygeraniol->GOR 8-Oxogeranial 8-Oxogeranial GOR->8-Oxogeranial ISY Iridoid Synthase (ISY) 8-Oxogeranial->ISY Iridodial Iridodial ISY->Iridodial IO Iridoid Oxidase (IO) Iridodial->IO 7-Deoxyloganetic Acid 7-Deoxyloganetic Acid IO->7-Deoxyloganetic Acid 7DLGT 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT) 7-Deoxyloganetic Acid->7DLGT 7-Deoxyloganic Acid 7-Deoxyloganic Acid 7DLGT->7-Deoxyloganic Acid 7DLH 7-Deoxyloganic Acid Hydroxylase (7DLH) 7-Deoxyloganic Acid->7DLH Loganic Acid Loganic Acid 7DLH->Loganic Acid LAMT Loganic Acid O-Methyltransferase (LAMT) Loganic Acid->LAMT Loganin Loganin LAMT->Loganin SLS Secologanin Synthase (SLS) Loganin->SLS Secologanin Secologanin SLS->Secologanin Secologanin->STR This compound This compound STR->this compound

Caption: The this compound biosynthesis pathway, highlighting the key enzymes and intermediates.

Enzyme_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prepare_Buffer Prepare Assay Buffer (e.g., Phosphate Buffer) Mix_Components Combine Buffer, Substrates, and Enzyme in a Reaction Vessel Prepare_Buffer->Mix_Components Prepare_Substrates Prepare Substrates (e.g., Tryptamine, Secologanin) Prepare_Substrates->Mix_Components Prepare_Enzyme Prepare Enzyme Extract (Purified or Crude) Prepare_Enzyme->Mix_Components Incubate Incubate at Optimal Temperature and Time Mix_Components->Incubate Stop_Reaction Terminate Reaction (e.g., with Acid or Solvent) Incubate->Stop_Reaction Process_Sample Process Sample (e.g., Centrifugation) Stop_Reaction->Process_Sample Inject_HPLC Inject Sample into HPLC or GC-MS Process_Sample->Inject_HPLC Analyze_Data Analyze Chromatogram/Spectrum and Quantify Product Inject_HPLC->Analyze_Data

Caption: A generalized experimental workflow for enzyme assays in the this compound pathway.

Subcellular_Localization_Workflow cluster_construct_creation Construct Creation cluster_transformation Plant Transformation cluster_imaging Microscopy Gene_of_Interest Gene of Interest (e.g., STR) Ligate Ligate into an Expression Vector Gene_of_Interest->Ligate Fluorescent_Protein Fluorescent Protein Gene (e.g., GFP) Fluorescent_Protein->Ligate Fusion_Construct Fusion Protein Construct (e.g., STR-GFP) Ligate->Fusion_Construct Agrobacterium Transform Agrobacterium with Fusion Construct Fusion_Construct->Agrobacterium Infiltrate Infiltrate Plant Tissue (e.g., Nicotiana benthamiana leaves) Agrobacterium->Infiltrate Express Allow Transient Expression of Fusion Protein Infiltrate->Express Visualize Visualize Fluorescence with Confocal Microscopy Express->Visualize Co-localize Co-localize with Organelle Markers (Optional) Visualize->Co-localize

Caption: Workflow for determining the subcellular localization of pathway enzymes using GFP fusion.

References

The Discovery and Characterization of Strictosidine Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Strictosidine synthase (STR) is a pivotal enzyme in the biosynthesis of over 2,000 monoterpenoid indole alkaloids (MIAs), a class of natural products with significant pharmacological activities, including anticancer (vinblastine, vincristine, camptothecin) and antihypertensive (reserpine, ajmaline) properties.[1][2][3][4][5][6][7] This guide provides a comprehensive technical overview of the discovery, characterization, and experimental analysis of this compound synthase. It details the enzyme's catalytic mechanism, structure, and the key experimental protocols used to investigate its function. Quantitative data are summarized in structured tables, and critical biological and experimental processes are visualized using diagrams rendered in Graphviz DOT language.

Introduction: The Gateway to Monoterpenoid Indole Alkaloids

The discovery of this compound synthase was a landmark in understanding the intricate biosynthetic pathways of MIAs.[8] STR catalyzes the crucial Pictet-Spengler condensation of tryptamine and the monoterpenoid secologanin to stereoselectively form 3-α(S)-strictosidine.[3][4] This reaction is the first committed step in the biosynthesis of virtually all MIAs, making STR a key gatekeeper enzyme for this vast and diverse family of compounds.[3][7] The enzyme was first isolated from cell suspension cultures of Catharanthus roseus and has since been identified and characterized from various other plant species, including Rauvolfia serpentina and Ophiorrhiza pumila.[1][6][9][10]

Biosynthetic Pathway

This compound synthase sits at a critical juncture in plant secondary metabolism, channeling primary metabolites into the complex MIA pathway. The overall flow begins with the precursors tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway.

This compound Biosynthetic Pathway cluster_precursors Precursors cluster_enzyme Enzymatic Condensation cluster_product Key Intermediate cluster_downstream Downstream Pathways Tryptamine Tryptamine STR This compound Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR This compound This compound STR->this compound Pictet-Spengler Reaction Monoterpenoid Indole Alkaloids Monoterpenoid Indole Alkaloids This compound->Monoterpenoid Indole Alkaloids Further enzymatic steps

Figure 1: Overview of the this compound biosynthetic pathway.

Enzymatic Mechanism and Kinetics

This compound synthase catalyzes a stereospecific Pictet-Spengler reaction.[2][4] The reaction involves the condensation of tryptamine and secologanin to form a Schiff base, followed by an intramolecular electrophilic substitution on the indole ring to yield the β-carboline structure of this compound. The enzyme acts as a scaffold, increasing the local concentration of the substrates and orienting them for the stereoselective cyclization.[3] The catalytic mechanism is proposed to involve an active site glutamate residue (Glu309 in R. serpentina STR) that acts as a general acid-base catalyst.[2][3] The rate-controlling step of the enzymatic reaction is the rearomatization of a positively charged intermediate.[1][11][12]

This compound Synthase Catalytic Cycle E_free Free Enzyme (STR) E_Tryptamine E + Tryptamine E_free->E_Tryptamine Tryptamine binds E_Tryptamine_Secologanin E-Tryptamine + Secologanin E_Tryptamine->E_Tryptamine_Secologanin Secologanin binds E_Intermediate E + [Intermediate] E_Tryptamine_Secologanin->E_Intermediate Pictet-Spengler Reaction E_this compound E + this compound E_Intermediate->E_this compound Rearomatization E_this compound->E_free This compound released Enzyme Purification Workflow start Crude Cell Lysate step1 Ammonium Sulfate Fractionation start->step1 step2 Anion Exchange Chromatography (e.g., DEAE-Cellulose) step1->step2 step3 Size Exclusion Chromatography (e.g., Sephadex G-75) step2->step3 step4 Isoelectric Focusing step3->step4 end Purified this compound Synthase step4->end

References

The Cornerstone of a Natural Pharmacy: A Technical Guide to Strictosidine's Role in Monoterpene Indole Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpene indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities and are utilized in modern medicine. At the heart of the biosynthesis of over 3,000 of these complex molecules lies a single, pivotal precursor: strictosidine. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its enzymatic conversion, and its subsequent transformation into various MIA scaffolds. We delve into the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern this vital pathway. Detailed experimental protocols for the analysis of key biosynthetic steps are provided, alongside quantitative data and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction: this compound, the Universal Precursor

This compound is a glucoalkaloid that serves as the last common intermediate in the biosynthesis of all monoterpene indole alkaloids.[1] Its formation represents the key convergent point between the shikimate pathway, which provides the tryptamine moiety, and the methylerythritol 4-phosphate (MEP) pathway, which yields the monoterpenoid component, secologanin. The stereospecific condensation of these two precursors is catalyzed by the enzyme this compound synthase (STR), marking the first committed step in MIA biosynthesis.[2] The subsequent deglycosylation of this compound by this compound β-D-glucosidase (SGD) unleashes a highly reactive aglycone, which is then channeled into a multitude of divergent pathways, leading to the incredible chemical diversity observed in the MIA family. This family includes prominent pharmaceuticals such as the anti-cancer agents vincristine and vinblastine, the anti-malarial quinine, and the anti-hypertensive ajmalicine.[3][4] Understanding the central role of this compound is therefore fundamental to harnessing the full potential of this remarkable class of natural products.

The Genesis of this compound: A Tale of Two Pathways and a Key Enzyme

The biosynthesis of this compound is a finely orchestrated process involving multiple cellular compartments and the convergence of two major metabolic pathways.

The Precursors: Tryptamine and Secologanin
  • Tryptamine: Derived from the aromatic amino acid tryptophan via the shikimate pathway. The decarboxylation of tryptophan to tryptamine is catalyzed by tryptophan decarboxylase (TDC).

  • Secologanin: A secoiridoid monoterpenoid synthesized from geranyl pyrophosphate (GPP) via the MEP pathway. The final step in its formation, the oxidative cleavage of loganin, is catalyzed by secologanin synthase (SLS).[5]

The Master Catalyst: this compound Synthase (STR)

This compound synthase (EC 4.3.3.2) is the key enzyme that catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to exclusively form 3-α(S)-strictosidine.[6][7] This enzyme exhibits high substrate specificity and stereoselectivity, ensuring the correct configuration for all subsequent MIA biosynthesis.

The kinetic properties of STR have been characterized from several plant species, most notably Catharanthus roseus and Rauvolfia serpentina. A summary of these properties is presented in Table 1.

PropertyCatharanthus roseusRauvolfia serpentinaReference(s)
Km (Tryptamine) 0.83 mM - 2.3 mM6.2 µM - 72 µM[6][8]
Km (Secologanin) 0.46 mM - 3.4 mM39 µM[6][8]
kcat -10.65 s⁻¹ - 78.2 min⁻¹[9]
Optimal pH 5.0 - 7.55.0 - 8.0[8][9]
Molecular Weight ~38 kDa~34 kDa[6][8]
Cofactor Requirement NoneNone[6]

The Gateway to Diversity: this compound β-D-Glucosidase (SGD)

Following its synthesis, this compound is deglycosylated by this compound β-D-glucosidase (SGD; EC 3.2.1.105), a critical step that activates the molecule for further downstream reactions.[10] The removal of the glucose moiety generates a highly unstable and reactive aglycone, which exists in equilibrium with several isomeric forms, including a reactive dialdehyde. This intermediate is the branching point for the biosynthesis of the various classes of MIAs.[11][12]

Enzymatic Properties of this compound β-D-Glucosidase

SGD has been characterized from several MIA-producing plants. Its properties are summarized in Table 2.

PropertyCatharanthus roseusRauvolfia serpentinaReference(s)
Optimal pH 6.05.0 - 5.2[11][13]
Optimal Temperature 30°C - 37°C-[13][14]
Substrate Specificity Highly specific for this compoundHighly specific for this compound[15]

Downstream Biosynthetic Pathways: From this compound to Scaffolds of Interest

The reactive this compound aglycone is the substrate for a cascade of enzymatic reactions that lead to the formation of diverse MIA scaffolds. These pathways often involve oxidations, reductions, rearrangements, and cyclizations, catalyzed by a range of enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and reductases.

The Ajmalicine Pathway

The biosynthesis of the antihypertensive drug ajmalicine from this compound is a relatively short pathway. The this compound aglycone is converted to cathenamine, which is then reduced to form ajmalicine and its stereoisomers, tetrahydroalstonine and 19-epi-ajmalicine.[16][17]

Ajmalicine_Pathway This compound This compound Aglycone This compound Aglycone (multiple isomers) This compound->Aglycone SGD Cathenamine Cathenamine Aglycone->Cathenamine spontaneous Ajmalicine Ajmalicine Cathenamine->Ajmalicine Cathenamine Reductase

Biosynthesis of Ajmalicine from this compound.
The Vindoline and Catharanthine Pathways

The biosynthesis of the anticancer bisindole alkaloid vinblastine requires the coupling of two monomeric precursors, vindoline and catharanthine, both of which are derived from this compound.[3][4] The pathways to these two molecules are complex and involve numerous enzymatic steps.

The this compound aglycone is first converted to stemmadenine, a key intermediate. From stemmadenine, the pathway diverges to produce catharanthine and, via multiple steps including the intermediate tabersonine, vindoline.[6]

Vindoline_Catharanthine_Pathway cluster_main Biosynthesis of Vindoline and Catharanthine This compound This compound Aglycone This compound Aglycone This compound->Aglycone SGD Stemmadenine Stemmadenine Aglycone->Stemmadenine Multiple Steps Catharanthine Catharanthine Stemmadenine->Catharanthine Multiple Steps Tabersonine Tabersonine Stemmadenine->Tabersonine Multiple Steps Vindoline Vindoline Tabersonine->Vindoline 7 Enzymatic Steps

Divergent pathways from this compound to vindoline and catharanthine.

Regulation of the MIA Pathway

The biosynthesis of MIAs is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and the subcellular compartmentalization of enzymes and intermediates.

Transcriptional Regulation

The expression of key genes in the MIA pathway, such as STR and SGD, is regulated by various signaling molecules, most notably the plant hormone jasmonate.[7] Jasmonate-responsive transcription factors, including members of the AP2/ERF family (e.g., ORCA proteins) and bHLH transcription factors (e.g., CrMYC2), bind to specific cis-regulatory elements in the promoters of MIA biosynthetic genes, thereby activating their transcription.[3][16] The STR promoter, for instance, contains a G-box element that binds G-box binding factors (GBFs) and a jasmonate- and elicitor-responsive element (JERE).[16][18]

Jasmonate_Signaling Jasmonate Jasmonate Signal (e.g., MeJA) JAZ JAZ Repressor Jasmonate->JAZ promotes degradation of MYC2 MYC2 (bHLH) JAZ->MYC2 represses ORCA ORCA (AP2/ERF) MYC2->ORCA activates STR_Gene STR Gene Promoter ORCA->STR_Gene binds to JERE STR_Expression STR Gene Expression STR_Gene->STR_Expression leads to

Simplified jasmonate signaling pathway regulating STR gene expression.
Subcellular Compartmentalization

The enzymes and intermediates of the MIA pathway are localized in different subcellular compartments, necessitating a complex network of transport processes. For instance, in Catharanthus roseus, this compound synthase is localized in the vacuole, while this compound β-D-glucosidase is found in the endoplasmic reticulum and nucleus.[2][19] This spatial separation requires the transport of tryptamine and secologanin into the vacuole for this compound synthesis, and the subsequent export of this compound to the cytosol and its transport to the endoplasmic reticulum and nucleus for further processing.

Experimental Protocols

This compound Synthase (STR) Activity Assay

This protocol describes a common method for determining the activity of STR in plant extracts.

Materials:

  • Plant material (e.g., C. roseus cell suspension cultures)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 5 mM dithiothreitol and 10% (w/v) polyvinylpolypyrrolidone)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

  • Tryptamine hydrochloride solution (e.g., 10 mM in water)

  • Secologanin solution (e.g., 10 mM in water)

  • Methanol (HPLC grade)

  • Liquid nitrogen

Procedure:

  • Enzyme Extraction:

    • Harvest and freeze plant material in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C (e.g., 15,000 x g for 20 minutes).

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare the reaction mixture in a microcentrifuge tube:

      • 80 µL of crude enzyme extract

      • 10 µL of 10 mM tryptamine hydrochloride

      • 10 µL of 10 mM secologanin

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of methanol.

    • Vortex and centrifuge to precipitate proteins.

  • Product Quantification:

    • Analyze the supernatant by HPLC to quantify the amount of this compound formed.

STR_Assay_Workflow Start Start: Plant Material Extraction Enzyme Extraction (Homogenization, Centrifugation) Start->Extraction Assay Enzyme Assay (Incubation with Tryptamine & Secologanin) Extraction->Assay Termination Reaction Termination (Methanol Addition) Assay->Termination Analysis HPLC Analysis (Quantification of this compound) Termination->Analysis End End: STR Activity Data Analysis->End

Experimental workflow for the this compound synthase assay.
This compound β-D-Glucosidase (SGD) Activity Assay

This protocol outlines a method for measuring SGD activity.

Materials:

  • Crude enzyme extract (prepared as for the STR assay)

  • Reaction buffer (e.g., 100 mM citrate-phosphate buffer, pH 6.0)

  • This compound solution (e.g., 5 mM in water)

  • Methanol (HPLC grade)

Procedure:

  • Enzyme Assay:

    • Prepare the reaction mixture:

      • 50 µL of crude enzyme extract

      • 40 µL of reaction buffer

      • 10 µL of 5 mM this compound

    • Incubate at 30°C for a specific time (e.g., 15-30 minutes).

    • Terminate the reaction by adding an equal volume of methanol.

  • Product Analysis:

    • Centrifuge the mixture to remove precipitated protein.

    • Analyze the supernatant by HPLC to measure the decrease in the this compound peak area.[13]

HPLC Analysis of Monoterpene Indole Alkaloids

A general reverse-phase HPLC method for the separation of this compound and other MIAs is described below.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program (example):

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) or a photodiode array (PDA) detector. For enhanced sensitivity and identification, coupling to a mass spectrometer (LC-MS) is recommended.[20][21]

Conclusion and Future Perspectives

This compound stands as the undisputed cornerstone of monoterpene indole alkaloid biosynthesis. A thorough understanding of its formation, enzymatic processing, and the regulation of its downstream pathways is paramount for the rational metabolic engineering of MIA production in various platforms, including plants, cell cultures, and microbial systems. Future research will likely focus on the discovery and characterization of novel enzymes in the downstream pathways, the elucidation of the complex transport mechanisms for intermediates, and the fine-tuning of regulatory networks to enhance the yield of medicinally important MIAs. The continued development of synthetic biology tools and multi-omics approaches will undoubtedly accelerate our ability to harness the biosynthetic potential of the this compound pathway for the sustainable production of valuable pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Strictosidine

Abstract

This compound is a pivotal glucoalkaloid that serves as the universal precursor to the vast and structurally diverse family of monoterpenoid indole alkaloids (MIAs), which includes numerous pharmaceutically significant compounds like vincristine, quinine, and camptothecin.[1][2] Its unique and complex molecular architecture, arising from the stereospecific condensation of tryptamine and secologanin, has been a subject of extensive research. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, details the experimental protocols used for its characterization, and presents key quantitative data in a structured format.

Chemical Structure

This compound is the product of a biological Pictet-Spengler reaction between tryptamine and the monoterpenoid secologanin.[1][3] This enzymatic condensation is catalyzed by this compound Synthase (STR), which ensures the formation of a single, specific stereoisomer.[4][5] The resulting structure is a complex tetracyclic system linked to a glucose moiety.

The core structure consists of:

  • A tetrahydro-β-carboline moiety derived from tryptamine.

  • A secologanin-derived portion which includes a dihydropyran ring.

  • A β-D-glucopyranosyloxy group attached to the dihydropyran ring.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound reflects its complex, polycyclic, and glycosidic nature.

  • Systematic IUPAC Name: Methyl (4S,5R,6S)-5-ethenyl-4-{[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl}-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5,6-dihydro-4H-pyran-3-carboxylate[1]

  • Other Names: Isovincoside, 3-α(S)-Strictosidine[1][6]

  • CAS Number: 20824-29-7[1][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₇H₃₄N₂O₉[6][7][8]
Molar Mass 530.57 g·mol⁻¹[1][7][8]
Monoisotopic Mass 530.22643067 Da[6][7]
Melting Point 193-197 °C[1][9]
Appearance Powder[8]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[8][10]

Stereochemistry

The biological activity and subsequent transformation of this compound into thousands of different alkaloids are dictated by its precise three-dimensional structure.[1] The molecule contains nine defined stereocenters, leading to a highly specific conformation.[6][11]

Absolute Configuration

The enzymatic synthesis of this compound is completely stereoselective.[3] For many years, the configuration at the newly formed chiral center, C-3, was a subject of debate. However, detailed spectroscopic analysis has unequivocally confirmed the (S) configuration at this position.[3][12] The absolute configurations of all chiral centers in the non-glucose portion have been determined.

Atom NumberConfiguration
C3 S
C5 S
C15 S
C16 R
C19 S
C20 R

Note: Atom numbering can vary. The configuration at C-3 (the Pictet-Spengler reaction center) is the most critical for its role as the universal precursor.

The stereochemical arrangement is crucial; the epimer with an (R) configuration at C-3, known as vincoside, is not a precursor for the major classes of indole alkaloids.[13][14]

Conformational Analysis

2D NMR studies, including NOE (Nuclear Overhauser Effect) experiments, have been instrumental in elucidating the conformation of the heterocyclic rings.[3] These analyses confirmed the P-helicity of both the dihydropyran and tetrahydropyridine rings.[3][15] This specific folding is stabilized by the stereochemical arrangement of its substituents.

Experimental Protocols

The determination of this compound's structure and stereochemistry relies on a combination of enzymatic synthesis and advanced spectroscopic methods.

Chemoenzymatic Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound, which is fundamental for obtaining pure material for structural and biological studies.

Objective: To synthesize 3-α(S)-Strictosidine via the stereoselective condensation of tryptamine and secologanin, catalyzed by this compound Synthase (STR).

Materials:

  • Tryptamine

  • Secologanin

  • Recombinant this compound Synthase (STR), typically from Rauvolfia serpentina or Catharanthus roseus

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.8)

  • Deionized water

  • Reaction vessel

Procedure:

  • Preparation of Reaction Mixture: A solution of tryptamine and secologanin is prepared in the phosphate buffer. Typical concentrations are in the low millimolar range (e.g., 2-5 mM for each substrate).[16][17]

  • Enzyme Addition: Purified STR enzyme is added to the substrate solution to initiate the reaction. The enzyme concentration is optimized for efficient conversion.

  • Incubation: The reaction mixture is incubated at a controlled temperature, typically around 30-37 °C, for a period ranging from several hours to overnight. The reaction progress can be monitored by HPLC or LC-MS.

  • Reaction Quenching and Product Extraction: The reaction is stopped, often by denaturation of the enzyme (e.g., by adding an organic solvent like methanol). The product, this compound, is then extracted from the aqueous mixture using a suitable organic solvent.

  • Purification: The extracted product is purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield epimer-free this compound.[3]

Structural Elucidation by 2D NMR Spectroscopy

Objective: To unambiguously determine the chemical structure and relative stereochemistry of this compound.

Methodology: High-resolution 2D NMR spectroscopy is the primary non-destructive method for detailed structural analysis in solution.[3][15]

  • Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks and establish connectivity within individual spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹³C), allowing for the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assembling the complete carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing critical information about the 3D structure, conformation, and relative stereochemistry.[3]

  • Data Analysis: The collected spectra are processed and analyzed to assign all ¹H and ¹³C chemical shifts and measure coupling constants. The spatial proximity information from NOESY is used to build a 3D model of the molecule, confirming the relative configuration of the stereocenters and the conformation of the ring systems.[3][15]

Visualization of Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the biosynthesis and stereochemical complexity of this compound.

Biosynthetic Pathway of this compound

The formation of this compound is a key convergent point in MIA biosynthesis.

G cluster_substrates Precursors Tryptamine Tryptamine STR This compound Synthase (STR) (Pictet-Spengler Reaction) Tryptamine->STR Secologanin Secologanin Secologanin->STR This compound 3-α(S)-Strictosidine STR->this compound Stereospecific Condensation MIA >2,500 Monoterpenoid Indole Alkaloids (MIAs) This compound->MIA Biosynthetic Gateway

Caption: Enzymatic condensation of Tryptamine and Secologanin to form this compound.

Logical Relationship of Stereochemical Elements

This diagram highlights the key structural components and chiral centers that define this compound's stereochemistry.

G cluster_moieties Core Moieties cluster_chiral Key Chiral Centers This compound This compound Molecule Tryptamine_Moiety Tryptamine-Derived Moiety Tetrahydro-β-carboline This compound->Tryptamine_Moiety Secologanin_Moiety Secologanin-Derived Moiety Dihydropyran Ring This compound->Secologanin_Moiety C3 C3 S-Configuration Formed during Pictet-Spengler Tryptamine_Moiety->C3 Other_Chiral C5, C15, C19, C20 Derived from Secologanin Secologanin_Moiety->Other_Chiral Glucose β-D-Glucose Unit Secologanin_Moiety->Glucose

Caption: Hierarchical relationship of this compound's structural and chiral components.

References

A Technical Guide to Strictosidine Derivatives: Natural Occurrence, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosidine is a pivotal precursor molecule in the biosynthesis of over 2,000 monoterpenoid indole alkaloids (MIAs), a class of natural products renowned for their structural complexity and significant pharmacological activities. This technical guide provides a comprehensive overview of this compound derivatives, their natural sources, biosynthetic pathways, and therapeutic applications. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are presented, alongside quantitative data on their occurrence and biological activities. Furthermore, key signaling pathways involved in their biosynthesis and mechanism of action are visualized to facilitate a deeper understanding of their complex biology.

Introduction

This compound, a glucoalkaloid, is formed through the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme this compound synthase.[1][2] This molecule serves as the last common biosynthetic precursor to a vast array of MIAs, which exhibit a wide spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][3][4] The structural diversity of this compound derivatives arises from a series of complex enzymatic reactions downstream of its formation, leading to the generation of various alkaloid skeletons such as the Corynanthe, Iboga, and Aspidosperma types.[4][5] This guide delves into the chemistry, biology, and therapeutic potential of these remarkable natural products.

Natural Occurrence of this compound and its Derivatives

This compound and its derivatives are predominantly found in plants belonging to the Apocynaceae, Rubiaceae, and Loganiaceae families.[6][7] Notable plant sources include:

  • Catharanthus roseus (Madagascar Periwinkle): This plant is a rich source of numerous MIAs, including the commercially important anticancer agents vinblastine and vincristine.[8][9] It also produces other alkaloids like ajmalicine and serpentine.[10]

  • Rauwolfia serpentina (Indian Snakeroot): This medicinal plant is known for its production of antihypertensive and antipsychotic alkaloids such as reserpine, ajmaline, and yohimbine.[11][12][13][14]

  • Uncaria tomentosa (Cat's Claw): This vine is a source of oxindole alkaloids, including pentacyclic and tetracyclic derivatives, which are reported to have immunomodulatory and anti-inflammatory effects.[15][16]

The concentration of these alkaloids in their natural sources is often very low, making their extraction and purification challenging and costly.[10]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives is a complex and highly regulated process that begins with the formation of this compound.

Formation of this compound

Tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway, are condensed by This compound synthase (STR) to form this compound.[8][17]

Downstream Biosynthetic Pathways

Following its synthesis, this compound is deglycosylated by This compound β-D-glucosidase (SGD) to yield a highly reactive aglycone.[18][19] This intermediate is then channeled into various enzymatic pathways to produce the different classes of MIAs. The diversification of the alkaloid backbone is a key step in generating the vast chemical diversity observed in this family of natural products.

Quantitative Data

The following tables summarize key quantitative data related to the production and biological activity of selected this compound derivatives.

Table 1: Yields of this compound and its Derivatives

CompoundSourceYieldReference
This compoundEngineered Saccharomyces cerevisiae~50 mg/L[13]
Serpentine/Alstonine pairEngineered Saccharomyces cerevisiae~5 mg/L[20]
CorynantheidineEngineered Saccharomyces cerevisiae~1 mg/L[20]
VinblastineCatharanthus roseus (dry leaves)0.00025%[19]
This compoundEnzymatic synthesis (in vitro)82%[3]

Table 2: Cytotoxic Activity (IC50) of Selected Monoterpenoid Indole Alkaloids

CompoundCell LineIC50 (µM)Reference
AlstomairineBGC-823 (human gastric carcinoma)3.2 - 5.8[16]
AlstomairineHepG2 (human hepatocellular carcinoma)3.2 - 5.8[16]
AlstomairineHL-60 (human myeloid leukemia)3.2 - 5.8[16]
AlstomairineMCF-7 (human breast cancer)3.2 - 5.8[16]
SanguinarineVarious cancer cell lines0.11 - 0.54 µg/mL[21]
ChelerythrineVarious cancer cell lines0.14 - 0.46 µg/mL[21]

Experimental Protocols

Extraction of this compound Derivatives from Plant Material

This protocol provides a general procedure for the extraction of indole alkaloids. Optimization may be required depending on the specific plant material and target compounds.

  • Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (or another suitable organic solvent) at room temperature for 24-48 hours.

    • Alternatively, use ultrasound-assisted extraction for a more efficient process.[22]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids.

    • Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove neutral and weakly basic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to deprotonate the alkaloids.

    • Extract the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the organic phase to obtain a crude alkaloid fraction.

Purification of this compound Derivatives

The crude alkaloid fraction is a complex mixture that requires further purification using chromatographic techniques.

  • Column Chromatography:

    • Perform initial fractionation of the crude alkaloid extract using silica gel or Sephadex LH-20 column chromatography with a gradient of solvents of increasing polarity.[22]

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from column chromatography using reversed-phase HPLC.[14][23]

    • An ion-pair technique can be employed to improve the separation of alkaloids.[14][23]

    • Monitor the elution profile using a UV detector, and collect the fractions corresponding to the target compounds.

Structural Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry (HRMS).[24]

    • Obtain fragmentation patterns using tandem mass spectrometry (MS/MS) to gain structural information.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule.[13][20]

    • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways and Mechanisms of Action

Jasmonate Signaling Pathway in Catharanthus roseus

The biosynthesis of MIAs in C. roseus is regulated by the plant hormone jasmonic acid (JA).[10][11][12][15][17] The signaling cascade involves a series of transcription factors that ultimately activate the expression of genes encoding biosynthetic enzymes.

Mechanism of Action of Vinblastine

Vinblastine, a potent anticancer agent, exerts its effect by disrupting microtubule dynamics, which are essential for cell division.[8][9][25][26] This leads to cell cycle arrest in the M phase and subsequent apoptosis.

Visualizations

Diagrams of Signaling Pathways and Workflows

Jasmonate_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA_Signal Jasmonate Signal (e.g., wound, herbivory) JA_Biosynthesis JA Biosynthesis JA_Signal->JA_Biosynthesis Induces JA_Ile JA-Isoleucine (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses ORCA3 ORCA3 (Transcription Factor) MYC2->ORCA3 Activates MIA_Genes MIA Biosynthesis Genes (e.g., STR, TDC) ORCA3->MIA_Genes Activates transcription of MIA_Biosynthesis MIA Biosynthesis MIA_Genes->MIA_Biosynthesis

Caption: Jasmonate signaling pathway regulating MIA biosynthesis in C. roseus.

Vinblastine_Mechanism_of_Action Vinblastine Vinblastine Tubulin_dimers α/β-Tubulin Dimers Vinblastine->Tubulin_dimers Binds to Microtubule_polymerization Microtubule Polymerization Vinblastine->Microtubule_polymerization Inhibits Tubulin_dimers->Microtubule_polymerization Microtubule_dynamics Disruption of Microtubule Dynamics Mitotic_spindle Defective Mitotic Spindle Microtubule_dynamics->Mitotic_spindle Metaphase_arrest Metaphase Arrest Mitotic_spindle->Metaphase_arrest Apoptosis Apoptosis (Cell Death) Metaphase_arrest->Apoptosis

Caption: Mechanism of action of the anticancer drug vinblastine.

Experimental_Workflow Plant_Material Plant Material (e.g., C. roseus leaves) Extraction Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography, HPLC) Crude_Extract->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Assay Bioactivity Assay (e.g., Cytotoxicity) Pure_Compound->Bioactivity_Assay Structural_Data Structural Data Structure_Elucidation->Structural_Data Biological_Data Biological Data Bioactivity_Assay->Biological_Data

Caption: General experimental workflow for the isolation and characterization of this compound derivatives.

Conclusion

This compound and its derivatives represent a vast and structurally diverse family of natural products with immense therapeutic potential. While their low abundance in nature presents a significant challenge, advances in metabolic engineering and synthetic biology offer promising avenues for their sustainable production.[13][20][27] Continued research into the biosynthesis, pharmacology, and mechanism of action of these compounds is crucial for the development of new and improved drugs for a wide range of diseases. This guide provides a foundational resource for researchers dedicated to unlocking the full potential of these remarkable molecules.

References

A Technical Guide to the Early Biosynthesis of Monoterpene Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial and critical steps in the biosynthesis of monoterpene indole alkaloids (MIAs), a diverse class of natural products with significant pharmaceutical applications, including the anti-cancer agents vinblastine and vincristine. The focus of this document is the convergence of the terpenoid and indole pathways to form the central precursor, strictosidine.

Introduction to Monoterpene Indole Alkaloid Biosynthesis

Monoterpene indole alkaloids are complex natural products synthesized by a variety of plant species, most notably those in the Apocynaceae family, such as Catharanthus roseus[1]. The biosynthesis of these compounds is a modular process that begins with the formation of a universal precursor, this compound, from two primary metabolic pathways: the iridoid pathway which produces secologanin, and the shikimate pathway which provides tryptamine[2][3]. The condensation of secologanin and tryptamine, catalyzed by this compound synthase (STR), represents the first committed step in the biosynthesis of over 3,000 known MIAs[1][4]. Understanding these early steps is crucial for the metabolic engineering and synthetic biology efforts aimed at producing high-value MIAs.

The Iridoid Pathway: Biosynthesis of Secologanin

The biosynthesis of secologanin, the monoterpenoid precursor, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[3][5]. While the entire pathway has been elucidated, the conversion of geranyl pyrophosphate (GPP) to secologanin involves a series of enzymatic reactions, several of which are catalyzed by cytochrome P450 monooxygenases[5][6].

The key enzymatic steps in the conversion of GPP to secologanin are:

  • Geraniol Synthase (GES): Catalyzes the hydrolysis of GPP to geraniol[5].

  • Geraniol 8-Hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol[5].

  • 8-Hydroxygeraniol Oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial[5].

  • Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol[5].

  • Iridoid Oxidase (IO): A cytochrome P450 that oxidizes nepetalactol to 7-deoxyloganetic acid[5].

  • 7-Deoxyloganic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid[5].

  • 7-Deoxyloganic Acid 7-Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to produce loganic acid[5].

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin[5].

  • Secologanin Synthase (SLS): A critical cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganin to generate secologanin[3][5][7][8].

The pathway from geranyl pyrophosphate to secologanin is a complex, multi-step process involving several key enzymes.

Secologanin_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 GPP Geranyl Pyrophosphate Geraniol Geraniol GES GES GPP->GES Hydroxygeraniol 8-Hydroxygeraniol G8H G8H Geraniol->G8H Oxogeranial 8-Oxogeranial HGO 8HGO Hydroxygeraniol->HGO Nepetalactol Nepetalactol IS IS Oxogeranial->IS Deoxyloganetic_acid 7-Deoxyloganetic Acid IO IO Nepetalactol->IO Deoxyloganic_acid 7-Deoxyloganic Acid DLGT 7-DLGT Deoxyloganetic_acid->DLGT Loganic_acid Loganic Acid DLH 7-DLH Deoxyloganic_acid->DLH Loganin Loganin LAMT LAMT Loganic_acid->LAMT Secologanin Secologanin SLS SLS Loganin->SLS GES->Geraniol G8H->Hydroxygeraniol HGO->Oxogeranial IS->Nepetalactol IO->Deoxyloganetic_acid DLGT->Deoxyloganic_acid DLH->Loganic_acid LAMT->Loganin SLS->Secologanin

Caption: The iridoid biosynthetic pathway leading to secologanin.

The Indole Pathway: Biosynthesis of Tryptamine

The indole component of MIAs, tryptamine, is derived from the essential amino acid tryptophan, a product of the shikimate pathway[2]. The conversion of tryptophan to tryptamine is a single decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC)[3][9]. This pyridoxal phosphate-dependent enzyme removes the carboxyl group from tryptophan to yield tryptamine[3].

Tryptamine_Biosynthesis Tryptophan Tryptophan TDC TDC Tryptophan->TDC Tryptamine Tryptamine TDC->Tryptamine

Caption: Biosynthesis of tryptamine from tryptophan.

Convergence of Pathways: The Formation of this compound

The pivotal step in the early biosynthesis of MIAs is the condensation of secologanin and tryptamine to form this compound. This reaction is a Pictet-Spengler reaction catalyzed by the enzyme this compound synthase (STR)[10][11]. STR facilitates the stereospecific formation of 3-α(S)-strictosidine, which is the precursor to all monoterpene indole alkaloids[10][11]. The reaction proceeds through the formation of an iminium ion intermediate from the aldehyde of secologanin and the primary amine of tryptamine, followed by an intramolecular electrophilic substitution on the indole ring[10].

Strictosidine_Formation cluster_precursors Precursors Secologanin Secologanin STR This compound Synthase (STR) Secologanin->STR Tryptamine Tryptamine Tryptamine->STR This compound This compound STR->this compound STR_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Tryptamine, Secologanin) Add_Enzyme Add Purified STR Enzyme Start->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (e.g., add Methanol) Incubate->Stop_Reaction Extract Extract Product (e.g., with Ethyl Acetate) Stop_Reaction->Extract Analyze Analyze by HPLC or LC-MS Extract->Analyze End Quantify this compound Analyze->End

References

An In-Depth Technical Guide to the Core Enzymes of the Strictosidine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes integral to the strictosidine biosynthetic pathway, a central route to the production of a vast array of therapeutic terpenoid indole alkaloids (TIAs). This document details the biochemical properties, kinetic parameters, and experimental protocols for the core enzymes, offering a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to the this compound Biosynthetic Pathway

The this compound biosynthetic pathway is a complex and highly regulated metabolic cascade that leads to the synthesis of this compound, the universal precursor for over 3,000 TIAs. These alkaloids, including the anticancer agents vinblastine and vincristine, and the antihypertensive drug ajmalicine, are of significant pharmaceutical importance. The pathway initiates from the convergence of two primary metabolic routes: the shikimate pathway, which provides tryptophan, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor, secologanin. The condensation of tryptamine, derived from tryptophan, and secologanin is the pivotal step, catalyzed by this compound synthase, to form this compound. Understanding the enzymes that orchestrate this intricate synthesis is paramount for harnessing the pathway for biotechnological applications.

Core Enzymes of the Pathway

The biosynthesis of this compound involves a series of enzymatic conversions, each catalyzed by a specific enzyme. The key enzymes in this pathway are detailed below.

Tryptophan Decarboxylase (TDC)

Tryptophan decarboxylase (EC 4.1.1.28) catalyzes the initial committed step in the indole component of the pathway, converting L-tryptophan to tryptamine.[1]

Quantitative Data:

ParameterValueSource Organism
Km (L-tryptophan) 7.5 x 10⁻⁵ MCatharanthus roseus
Km (L-tryptophan) 0.12 mMCatharanthus roseus
Vmax 2710 nmol/min/mgCatharanthus roseus
Molecular Weight 115,000 ± 3,000 Da (dimer)Catharanthus roseus
Subunit Weight 54,000 ± 1,000 DaCatharanthus roseus
pI 5.9Catharanthus roseus
Cofactor Pyridoxal 5'-phosphateGeneral

Experimental Protocol: Tryptophan Decarboxylase Assay

A common method for assaying TDC activity involves the fluorometric detection of tryptamine.[2][3]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.6), 4 µM pyridoxal 5'-phosphate (PLP), 5 mM L-tryptophan, and the enzyme extract.[4][5]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5, 10, 20 minutes).[4][5]

  • Reaction Termination: Stop the reaction by adding an equal volume of chilled methanol to precipitate the protein.[4][5]

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated protein.[4][5]

  • Extraction: Adjust the supernatant to a basic pH (≥11) and extract the tryptamine into ethyl acetate.

  • Quantification: Measure the fluorescence of the ethyl acetate phase using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.[2] Tryptamine concentration is determined by comparison to a standard curve.

Geraniol Synthase (GES)

Geraniol synthase (EC 3.1.7.11) catalyzes the conversion of geranyl diphosphate (GPP) to geraniol, the first committed step in the monoterpenoid branch of the pathway.[6]

Quantitative Data:

ParameterValueSource Organism
Km (Geranyl diphosphate) 21 µMOcimum basilicum
Km (Geranyl diphosphate) 55.8 µMCinnamomum tenuipilum
Km (Mn²⁺) 51 µMOcimum basilicum
kcat 0.8 sec⁻¹Ocimum basilicum
Optimal pH 8.5Ocimum basilicum
Cofactor Mn²⁺ or Mg²⁺Ocimum basilicum, Cinnamomum tenuipilum

Experimental Protocol: Geraniol Synthase Assay

The activity of GES can be determined by quantifying the geraniol produced from GPP.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂ or MnCl₂, 10 µM GPP, and the enzyme extract.

  • Incubation: Incubate the reaction at 32°C for 30 minutes.[7]

  • Extraction: Extract the reaction mixture with an organic solvent such as hexane or ethyl acetate.

  • Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the geraniol produced.

Geraniol 8-hydroxylase (G8H)

Geraniol 8-hydroxylase (EC 1.14.13.152), a cytochrome P450 monooxygenase (CYP76B6 in C. roseus), catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol.[8][9] This enzyme requires a cytochrome P450 reductase (CPR) for its activity.

Quantitative Data:

ParameterValueSource Organism
Km (Geraniol) 0.066 µMCroton stellatopilosus (CYP76F45)
Vmax 4.60 nmol/min⁻¹Croton stellatopilosus (CYP76F45)

Experimental Protocol: Geraniol 8-hydroxylase Assay

The activity of G8H is typically assayed by reconstituting the enzyme with CPR in a microsomal preparation or using purified recombinant proteins.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1.5 mM NADPH, the microsomal fraction containing G8H and CPR (or purified enzymes), and geraniol as the substrate.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Extraction: Extract the reaction products with ethyl acetate.

  • Analysis: Analyze the extract using GC-MS or HPLC to detect and quantify the formation of 8-hydroxygeraniol.[8]

8-Hydroxygeraniol Oxidoreductase (GOR)

8-Hydroxygeraniol oxidoreductase (EC 1.1.1.324) catalyzes the two-step oxidation of 8-hydroxygeraniol to 8-oxogeranial.[10][11]

Quantitative Data:

ParameterValueSource Organism
Km (10-hydroxygeraniol) 1.50 mMCatharanthus roseus
Km (10-oxogeraniol) 1.0 mMCatharanthus roseus
Preferred Cofactor NADP⁺Catharanthus roseus
Optimal pH 10.0Catharanthus roseus

Experimental Protocol: 8-Hydroxygeraniol Oxidoreductase Assay

The activity of GOR can be monitored by following the reduction of NADP⁺ to NADPH spectrophotometrically.[12]

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing 20 mM sodium bicarbonate buffer (pH 10.0), 10% (v/v) glycerol, NADP⁺, and the enzyme solution.[7]

  • Initiation: Start the reaction by adding the substrate (8-hydroxygeraniol, 8-hydroxygeranial, or 8-oxogeraniol).

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The rate of reaction is calculated using the molar extinction coefficient of NADPH.

Iridoid Synthase (ISY)

Iridoid synthase (EC 1.3.1.98) is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the core iridoid scaffold.[13]

Quantitative Data:

Experimental Protocol: Iridoid Synthase Assay

The activity of ISY can be assayed by monitoring the consumption of the NADPH cofactor.[14]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing MOPS buffer (e.g., 20 mM, pH 7.0), NaCl, a known concentration of NADPH, and the enzyme extract.[15]

  • Initiation: Start the reaction by adding the substrate, 8-oxogeranial.

  • Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.[14]

  • Product Confirmation: The formation of nepetalactol can be confirmed by GC-MS analysis of the reaction products after extraction.

Iridoid Oxidase (IO)

Iridoid oxidase (EC 1.14.14.161), a cytochrome P450 enzyme, catalyzes the conversion of cis-trans-nepetalactol (iridodial) into 7-deoxyloganetic acid.[10]

Quantitative Data:

ParameterValueSource Organism
kcat 5.2 sec⁻¹Catharanthus roseus

Experimental Protocol: Iridoid Oxidase Assay

The assay for IO involves heterologous expression in a system like yeast and analysis of the product formation.

  • Heterologous Expression: Express the IO cDNA in a suitable host such as Saccharomyces cerevisiae.

  • Microsome Preparation: Prepare microsomal fractions from the yeast culture expressing the enzyme.

  • Reaction: Incubate the microsomal fraction with the substrate (cis-trans-nepetalactol or iridotrial) in the presence of NADPH and a CPR.

  • Analysis: Extract the reaction products and analyze by LC-MS to detect the formation of 7-deoxyloganetic acid.[16]

7-Deoxyloganetic Acid Glucosyltransferase (7DLGT)

7-Deoxyloganetic acid glucosyltransferase (EC 2.4.1.323) catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, using UDP-glucose as the sugar donor.[11][17]

Quantitative Data:

ParameterValueSource Organism
Km (7-deoxyloganetic acid) 0.088 mMCatharanthus roseus
Km (UDP-glucose) 5.38 mMCatharanthus roseus
kcat (7-deoxyloganetic acid) 0.130 sec⁻¹Catharanthus roseus
kcat (UDP-glucose) 0.325 sec⁻¹Catharanthus roseus

Experimental Protocol: 7-Deoxyloganetic Acid Glucosyltransferase Assay

The activity of 7DLGT can be determined by monitoring the formation of 7-deoxyloganic acid.[18]

  • Reaction Mixture: Prepare a reaction mixture containing buffer, UDP-glucose, 7-deoxyloganetic acid, and the purified recombinant enzyme.

  • Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 10 minutes).[18]

  • Analysis: Terminate the reaction and analyze the products by HPLC or LC-MS to quantify the formation of 7-deoxyloganic acid.

7-Deoxyloganic Acid Hydroxylase (7DLH)

7-Deoxyloganic acid hydroxylase (EC 1.14.14.85), a cytochrome P450 enzyme, catalyzes the hydroxylation of 7-deoxyloganic acid to produce loganic acid.[1][18]

Quantitative Data:

ParameterValueSource Organism
Km (7-deoxyloganic acid) 111 µMCatharanthus roseus
Km (NADPH) 30 µMCatharanthus roseus
Vmax (7-deoxyloganic acid) 5.5 µmol/min/µgCatharanthus roseus
Vmax (NADPH) 4.19 µmol/min/µgCatharanthus roseus

Experimental Protocol: 7-Deoxyloganic Acid Hydroxylase Assay

Similar to other P450 enzymes in the pathway, the assay for 7DLH involves its functional expression and product analysis.[14]

  • Heterologous Expression: Express the 7DLH cDNA in a host system like yeast.

  • Reaction: Incubate the microsomal fraction containing the expressed enzyme with 7-deoxyloganic acid and NADPH.

  • Analysis: Extract the reaction products and analyze by LC-MS to detect and quantify the formation of loganic acid.

Loganic Acid O-Methyltransferase (LAMT)

Loganic acid O-methyltransferase (EC 2.1.1.50) catalyzes the methylation of loganic acid to form loganin, using S-adenosyl-L-methionine (SAM) as the methyl donor.[2][19]

Quantitative Data:

ParameterValueSource Organism
Km (Loganic acid) 315 µMCatharanthus roseus
Km (S-adenosyl-L-methionine) 742 µMCatharanthus roseus
kcat 0.31 sec⁻¹Catharanthus roseus
Optimal pH 7.5Catharanthus roseus

Experimental Protocol: Loganic Acid O-Methyltransferase Assay

The activity of LAMT can be measured by monitoring the formation of loganin.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (pH 7.5), loganic acid, S-adenosyl-L-methionine, and the purified enzyme.

  • Incubation: Incubate the reaction at 30°C.

  • Analysis: Terminate the reaction and analyze the formation of loganin by HPLC or LC-MS.

Secologanin Synthase (SLS)

Secologanin synthase (EC 1.14.19.62), another cytochrome P450 enzyme (CYP72A1), catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[10][20]

Quantitative Data:

Specific kinetic parameters for SLS are not detailed in the provided search results, but it is known to be a P450 enzyme requiring NADPH and molecular oxygen.

Experimental Protocol: Secologanin Synthase Assay

The assay for SLS involves the functional expression of the enzyme and detection of secologanin.[21]

  • Heterologous Expression: Express the SLS cDNA, often as a fusion with a P450 reductase, in a host like E. coli or yeast.

  • Reaction: Incubate the cell-free extract or microsomal fraction containing the expressed enzyme with loganin and NADPH.

  • Analysis: Extract the reaction products and analyze by LC-MS to identify and quantify the formation of secologanin.[21]

This compound Synthase (STR)

This compound synthase (EC 4.3.3.2) is the pivotal enzyme that catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to stereoselectively form 3α-(S)-strictosidine.[22]

Quantitative Data:

ParameterValueSource Organism
Km (Tryptamine) 6.2 µMRauvolfia serpentina
Km (Secologanin) 39 µMRauvolfia serpentina
kcat 10.65 sec⁻¹Rauvolfia serpentina
Optimal pH 5-8Rauvolfia serpentina

Experimental Protocol: this compound Synthase Assay

A spectrophotometric assay can be used to determine STR activity.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM phosphate buffer, pH 6.8), tryptamine, secologanin, and the enzyme extract.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Extraction: Stop the reaction and extract the this compound into ethyl acetate. If high substrate concentrations are used, wash the organic extract with dilute ammonia to remove co-extracted secologanin.

  • Colorimetric Reaction: Evaporate the solvent and heat the residue with 5 M H₂SO₄ for 45 minutes.

  • Measurement: Measure the absorbance at 348 nm. The amount of this compound is calculated from a standard curve prepared similarly.

Accessory Enzymes

The activity of cytochrome P450 enzymes in the this compound pathway is dependent on accessory proteins that transfer electrons from NADPH.

Cytochrome P450 Reductase (CPR)

NADPH-cytochrome P450 reductase (EC 1.6.2.4) is a flavoprotein that is essential for the function of P450 enzymes by donating electrons from NADPH.[20][21]

Experimental Protocol: Cytochrome P450 Reductase Assay

CPR activity is commonly measured by its ability to reduce cytochrome c.[5]

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c, and the enzyme sample (e.g., microsomal fraction).

  • Initiation: Start the reaction by adding NADPH.

  • Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The activity is calculated using the molar extinction coefficient of reduced cytochrome c.

Cytochrome b5

Cytochrome b5 is another accessory protein that can modulate the activity of certain P450 enzymes, often by donating the second electron in the catalytic cycle.

Characterization of cytochrome b5 from Catharanthus roseus and its specific role in the this compound pathway requires further investigation, as detailed protocols and quantitative data were not prominent in the search results.

Visualizing the Pathway and Workflows

The this compound Biosynthetic Pathway

Strictosidine_Pathway Tryptophan Tryptophan TDC Tryptophan Decarboxylase (TDC) Tryptophan->TDC Tryptamine Tryptamine STR This compound Synthase (STR) Tryptamine->STR GPP Geranyl Diphosphate GES Geraniol Synthase (GES) GPP->GES Geraniol Geraniol G8H Geraniol 8-hydroxylase (G8H) (CYP76B6) Geraniol->G8H 8-Hydroxygeraniol 8-Hydroxygeraniol GOR 8-Hydroxygeraniol Oxidoreductase (GOR) 8-Hydroxygeraniol->GOR 8-Oxogeranial 8-Oxogeranial ISY Iridoid Synthase (ISY) 8-Oxogeranial->ISY Nepetalactol Nepetalactol IO Iridoid Oxidase (IO) (CYP76A26) Nepetalactol->IO 7-Deoxyloganetic_acid 7-Deoxyloganetic Acid 7DLGT 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT) 7-Deoxyloganetic_acid->7DLGT 7-Deoxyloganic_acid 7-Deoxyloganic Acid 7DLH 7-Deoxyloganic Acid Hydroxylase (7DLH) (CYP72A224) 7-Deoxyloganic_acid->7DLH Loganic_acid Loganic Acid LAMT Loganic Acid O-Methyltransferase (LAMT) Loganic_acid->LAMT Loganin Loganin SLS Secologanin Synthase (SLS) (CYP72A1) Loganin->SLS Secologanin Secologanin Secologanin->STR This compound This compound TDC->Tryptamine GES->Geraniol G8H->8-Hydroxygeraniol GOR->8-Oxogeranial ISY->Nepetalactol IO->7-Deoxyloganetic_acid 7DLGT->7-Deoxyloganic_acid 7DLH->Loganic_acid LAMT->Loganin SLS->Secologanin STR->this compound

Caption: The enzymatic cascade of the this compound biosynthetic pathway.

Experimental Workflow for P450 Enzyme Characterization

P450_Workflow cluster_cloning Gene Cloning and Expression cluster_protein Protein Preparation cluster_assay Enzyme Assay and Analysis cDNA_synthesis cDNA Synthesis from C. roseus mRNA PCR_amplification PCR Amplification of P450 gene cDNA_synthesis->PCR_amplification Cloning_vector Cloning into Expression Vector PCR_amplification->Cloning_vector Transformation Transformation into Host (e.g., Yeast) Cloning_vector->Transformation Heterologous_expression Heterologous Expression Transformation->Heterologous_expression Cell_lysis Cell Lysis Heterologous_expression->Cell_lysis Microsome_isolation Microsome Isolation (Ultracentrifugation) Cell_lysis->Microsome_isolation Protein_quantification Protein Quantification Microsome_isolation->Protein_quantification Reaction_setup Set up Reaction: Microsomes, Substrate, NADPH, Buffer Protein_quantification->Reaction_setup Incubation Incubation at Optimal Temperature Reaction_setup->Incubation Extraction Product Extraction Incubation->Extraction LCMS_analysis LC-MS Analysis Extraction->LCMS_analysis Data_analysis Data Analysis and Kinetic Parameter Calculation LCMS_analysis->Data_analysis

Caption: A typical workflow for the characterization of P450 enzymes.

Conclusion

The enzymes of the this compound biosynthetic pathway represent a fascinating and complex system for the production of valuable natural products. This guide provides a foundational understanding of the key enzymatic players, their quantitative characteristics, and the experimental approaches used to study them. Further research into the structure, function, and regulation of these enzymes will undoubtedly pave the way for the successful metabolic engineering of TIAs and the development of novel therapeutic agents.

References

The Orchestration of Strictosidine Synthesis in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthus roseus, the Madagascar periwinkle, is a crucial source of terpenoid indole alkaloids (TIAs), a class of specialized metabolites with significant pharmaceutical value, including the anticancer agents vinblastine and vincristine. The biosynthesis of all TIAs converges at the formation of strictosidine, the universal precursor. The regulation of this compound production is a complex, multi-layered process involving a cascade of enzymatic reactions, intricate signaling pathways, and precise transcriptional control. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound biosynthesis in C. roseus. It consolidates current knowledge on the key enzymes, the pivotal role of the jasmonate signaling pathway, and the hierarchy of transcription factors that modulate the expression of biosynthetic genes. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the fields of plant science, biotechnology, and drug development.

The Biosynthetic Pathway of this compound

The formation of this compound is the culmination of two major metabolic pathways: the shikimate pathway, which provides tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the iridoid secologanin. The condensation of tryptamine and secologanin is catalyzed by the enzyme this compound synthase (STR).[1][2]

The key enzymes directly leading to this compound formation are:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the conversion of tryptophan to tryptamine, a critical link between primary and secondary metabolism.[2]

  • This compound Synthase (STR): STR facilitates the stereospecific Pictet-Spengler reaction between tryptamine and secologanin to form 3-alpha(S)-strictosidine.[1][3]

The subcellular localization of these steps is highly organized. Tryptamine biosynthesis occurs in the cytosol of epidermal cells.[4] Secologanin is also synthesized in the cytosol.[4] Both precursors are then transported into the vacuole, where STR condenses them into this compound.[1][4] This compartmentalization highlights the importance of transporter proteins in the overall regulation of the pathway.[4]

The Jasmonate Signaling Pathway: The Master Regulator

The production of TIAs, including this compound, is tightly regulated by the plant hormone jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA).[5][6] Jasmonates act as signaling molecules in response to various stimuli, including herbivory and pathogen attack, triggering the expression of defense-related genes, including those for TIA biosynthesis.[5][7]

The jasmonate signaling cascade is a central regulatory hub. Upon perception of a stimulus, a signaling cascade is initiated, leading to the activation of a hierarchy of transcription factors that ultimately control the expression of TIA biosynthetic genes.[5][8]

jasmonate_signaling_pathway Stimulus Elicitors (e.g., Yeast Extract) Wounding JA_Biosynthesis Jasmonate Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 JAZ JAZ Repressor Proteins SCF_COI1->JAZ CrMYC2 CrMYC2 (bHLH) JAZ->CrMYC2 represses ORCA_Genes ORCA Gene Expression CrMYC2->ORCA_Genes activates TIA_Genes TIA Biosynthetic Genes (TDC, STR, etc.) ORCA_Genes->TIA_Genes activates TIA_Production TIA Production TIA_Genes->TIA_Production

Figure 1: Jasmonate signaling pathway regulating TIA biosynthesis.

Transcriptional Regulation: A Multi-tiered Network

The transcriptional control of this compound biosynthesis involves a cascade of transcription factors (TFs) that act as activators and repressors.

The CrMYC2-ORCA Cascade

At the apex of the transcriptional hierarchy is CrMYC2 , a basic helix-loop-helix (bHLH) transcription factor.[5] The CrMYC2 gene is an immediate-early jasmonate-responsive gene. CrMYC2 acts as a master switch, directly activating the expression of the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) family of transcription factors.[5]

The ORCA genes, which belong to the AP2/ERF family of TFs, are key regulators of TIA biosynthesis.[1][9] Several ORCA members, including ORCA2, ORCA3, ORCA4, ORCA5, and ORCA6, have been identified and shown to form a gene cluster.[9] These ORCA TFs bind to the jasmonate and elicitor-responsive element (JERE) in the promoters of TIA biosynthetic genes, such as STR and TDC, thereby activating their transcription.[1][8]

Overexpression of ORCA2 in C. roseus hairy roots has been shown to significantly increase the transcript levels of several key genes in the TIA pathway, including those involved in the indole and terpenoid precursor pathways.[10] Similarly, transient overexpression of ORCA6 in flower petals activated TIA pathway gene expression.[9]

Other Regulatory Factors

Beyond the central CrMYC2-ORCA cascade, other transcription factors contribute to the fine-tuning of this compound production:

  • BIS (BIS-indole-alkaloid-synthesis-related) TFs: Overexpression of BIS1 has been shown to increase the accumulation of precursors like loganic acid, secologanin, and this compound.[1]

  • ZCT (Zinc finger Catharanthus Transcription factor) proteins: These TFs can act as repressors, providing a negative feedback loop in the regulation of TIA biosynthesis.[6][11] The relative levels of transcriptional activators (ORCAs) and repressors (ZCTs) can determine the overall output of the pathway in response to different concentrations of MeJA.[6]

  • CrJAT1: A jasmonate transporter that can activate JA signaling to promote TIA accumulation without negatively impacting plant growth.[12]

transcriptional_cascade JA_Signal Jasmonate Signal CrMYC2 CrMYC2 JA_Signal->CrMYC2 ZCTs ZCT Repressors JA_Signal->ZCTs ORCA_Cluster ORCA Cluster (ORCA2, ORCA3, etc.) CrMYC2->ORCA_Cluster activates TIA_Genes TIA Biosynthetic Genes (TDC, STR, etc.) ORCA_Cluster->TIA_Genes activates ZCTs->TIA_Genes represses This compound This compound Production TIA_Genes->this compound

Figure 2: Transcriptional cascade regulating TIA gene expression.

Quantitative Data on this compound Regulation

The following tables summarize quantitative data from various studies on the effects of genetic modification and elicitor treatment on gene expression and metabolite accumulation in C. roseus.

Table 1: Effect of Methyl Jasmonate (MeJA) on Gene Expression and Metabolite Accumulation in C. roseus Hairy Root Cultures [6]

MeJA Concentration (µM)ORCA Gene Expression (fold change)ZCT Gene Expression (fold change)TIA Biosynthetic Gene Expression (fold change)TIA Metabolite Accumulation (% increase)
25029 - 402 - 78 - 15150 - 370
100013 - 19up to 400 - 6Inhibited

Table 2: Effect of Overexpressing ORCA2 and STR on TIA Production

Genetic ModificationSystemEffect on TIA ProductionReference
Overexpression of ORCA2Hairy rootsSignificant increase in transcript levels of key TIA biosynthetic genes[10]
Overexpression of STRCell culturesProduction of up to 200 mg/L of this compound and derived TIAs[2]

Table 3: Specific Activity of this compound Synthase (STR)

SourceSpecific ActivityReference
C. roseus cell free extract56 pkat/mg of protein[13]
Purified from C. roseus cultured cells5.85 nkat/mg[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound regulation.

Gene Expression Analysis via Agroinfiltration of C. roseus Flower Petals

This method allows for rapid and transient overexpression of genes of interest to study their function.[15][16]

agroinfiltration_workflow Start Start: Gene of Interest in Expression Vector Agro_transform Transform Agrobacterium tumefaciens Start->Agro_transform Culture_Agro Culture Agrobacterium Agro_transform->Culture_Agro Infiltrate Infiltrate C. roseus Flower Petals Culture_Agro->Infiltrate Incubate Incubate Plants Infiltrate->Incubate Harvest Harvest Petals (e.g., after 2 days) Incubate->Harvest Analysis Analysis: - RNA extraction & qRT-PCR - Metabolite extraction & LC-MS Harvest->Analysis

Figure 3: Workflow for transient gene expression in C. roseus flower petals.

Protocol:

  • Vector Construction: Clone the gene of interest into a suitable plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation: Introduce the expression vector into an appropriate Agrobacterium tumefaciens strain (e.g., AGL1, GV3101) via electroporation or heat shock.

  • Agrobacterium Culture: Grow the transformed Agrobacterium in liquid LB medium with appropriate antibiotics to an exponential phase (OD600 of approximately 1.0).[15]

  • Infiltration: Pellet the Agrobacterium cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone). Infiltrate the abaxial side of young, unopened C. roseus flower petals using a needleless syringe.

  • Incubation: Keep the infiltrated plants under controlled growth conditions for 2-3 days to allow for transient gene expression.

  • Sample Harvesting and Analysis: Harvest the infiltrated petals for downstream analysis, such as RNA extraction for qRT-PCR to quantify gene expression or metabolite extraction for HPLC or LC-MS analysis.

Metabolite Extraction and Analysis from C. roseus Tissues

Protocol for General Metabolite Extraction: [17][18]

  • Sample Preparation: Collect fresh plant material (e.g., leaves, petals, roots), immediately freeze in liquid nitrogen, and grind to a fine powder.

  • Extraction: Weigh approximately 100 mg of the powdered tissue and add 1.0 mL of 70% methanol.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 16°C) with shaking for a specified period (e.g., 3 hours).

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis of this compound and Precursors: [19]

  • Column: Reversed-phase C18 column.

  • Detection: Photodiode array (PDA) and/or fluorescence detection.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used.

  • Quantification: Identification and quantification are achieved by comparing retention times and UV spectra with authentic standards.

This compound Synthase (STR) Enzyme Assay

HPLC-based Assay: [13]

This assay monitors the formation of this compound and the consumption of tryptamine.

  • Enzyme Extraction: Homogenize plant tissue in an extraction buffer and prepare a cell-free extract by centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, tryptamine, and secologanin in a suitable buffer (e.g., phosphate buffer, pH 6.5).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a solvent like methanol.

  • Analysis: Analyze the reaction mixture by HPLC to quantify the amount of this compound produced and/or tryptamine consumed. In crude extracts, measuring the secologanin-dependent decrease of tryptamine can be more accurate due to the presence of this compound glucosidase activity.[13]

Spectrophotometric Assay: [20]

  • Reaction and Extraction: Perform the enzymatic reaction as described above. Extract the this compound from the reaction mixture using ethyl acetate.

  • Acid Treatment: Evaporate the solvent and heat the residue with 5 M H₂SO₄ for 45 minutes.

  • Measurement: Measure the absorbance at 348 nm.

  • Quantification: Calculate the amount of this compound produced by comparing the absorbance to a standard curve prepared with known amounts of this compound treated in the same way.

Conclusion and Future Perspectives

The regulation of this compound production in Catharanthus roseus is a finely tuned process orchestrated by a complex interplay of signaling molecules, transcription factors, and biosynthetic enzymes. The jasmonate signaling pathway, with the CrMYC2-ORCA cascade at its core, plays a central role in activating the expression of key biosynthetic genes. While significant progress has been made in elucidating this regulatory network, several areas warrant further investigation. The identification and characterization of transporter proteins responsible for the movement of intermediates across cellular compartments remain a key area of research. A deeper understanding of the crosstalk between the jasmonate pathway and other signaling networks will provide a more holistic view of how the plant integrates various internal and external cues to modulate TIA biosynthesis. The application of metabolic engineering strategies, guided by the knowledge of these regulatory mechanisms, holds immense promise for enhancing the production of valuable pharmaceutical compounds in C. roseus and other medicinal plants. The detailed protocols and compiled data in this guide are intended to facilitate further research in this exciting and important field.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (−)-Strictosidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (−)-Strictosidine is a pivotal biosynthetic precursor to over 3,000 monoterpenoid indole alkaloids, a class of natural products exhibiting a wide array of biological activities, including anti-cancer, anti-malarial, and anti-hypertensive properties. Its complex structure, featuring a β-carboline core, a vinyl-substituted dihydropyran, and a glucose moiety, has made it a challenging target for total synthesis. This document provides detailed application notes and protocols for two prominent and successful total syntheses of (−)-strictosidine, developed by the research groups of Garg and Ishikawa. These approaches, one chemoenzymatic and the other a purely chemical biomimetic strategy, offer valuable insights and practical methodologies for accessing this important natural product and its analogues for further research and drug development.

I. Chemoenzymatic Total Synthesis of (−)-Strictosidine (Garg Approach)

This approach combines chemical synthesis to construct the key intermediate, (−)-secologanin, with a final enzymatic step that mimics nature's own strategy for the crucial Pictet-Spengler reaction. A key feature of the chemical synthesis is a facially selective Diels-Alder reaction to establish the stereochemistry of the dihydropyran core[1][2]. The overall synthesis is accomplished in 10 steps from known materials[1].

A. Overall Synthetic Strategy

The retrosynthetic analysis of the Garg approach is centered on a late-stage enzymatic Pictet-Spengler reaction between (−)-secologanin and tryptamine. The synthesis of (−)-secologanin is achieved through a convergent route highlighted by a key Diels-Alder reaction.

garg_retrosynthesis strictosidine (−)-Strictosidine pictet_spengler Enzymatic Pictet-Spengler This compound->pictet_spengler secologanin (−)-Secologanin pictet_spengler->secologanin tryptamine Tryptamine pictet_spengler->tryptamine diels_alder Key Steps: - Diels-Alder - Functional Group  Interconversions secologanin->diels_alder dienophile Glucosyl-functionalized alkene (Dienophile) diels_alder->dienophile enal Enal (Diene) diels_alder->enal

Caption: Retrosynthetic analysis of the Garg chemoenzymatic approach.

B. Key Experimental Protocols

1. Facially Selective Diels-Alder Reaction

This key step establishes the C15–C20–C21 stereotriad of the secologanin core. The glucosyl moiety on the dienophile plays a crucial role in directing the stereochemical outcome of the cycloaddition[1].

  • Reaction: To a solution of the glucosyl-functionalized alkene (1.0 equiv) and the enal (1.2 equiv) in toluene (0.1 M) is added a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Conditions: The reaction mixture is stirred at -78 °C for 24 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

2. Synthesis of (−)-Secologanin

The Diels-Alder adduct is converted to (−)-secologanin through a series of functional group interconversions, including the introduction of the terminal olefin and the formation of the aldehyde functionality[2].

  • Multi-step Protocol: This conversion involves standard synthetic transformations such as reduction, oxidation, olefination, and protecting group manipulations. For detailed step-by-step procedures, refer to the supplementary information of the primary literature[1].

3. Enzymatic Pictet-Spengler Reaction

The final step involves the condensation of (−)-secologanin with tryptamine, catalyzed by this compound synthase (STR). This reaction proceeds with high stereoselectivity to yield (−)-strictosidine as a single C3 epimer[1].

  • Enzyme Preparation: A crude cell lysate from Escherichia coli overexpressing the this compound synthase gene is used as a stable and easily handleable source of the enzyme[1].

  • Reaction: To a solution of (−)-secologanin (1.0 equiv) and tryptamine (1.2 equiv) in an aqueous phosphate buffer (pH 7.0) is added the lyophilized crude lysate containing this compound synthase.

  • Conditions: The reaction mixture is gently agitated at 30 °C for 12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of methanol and the protein is precipitated. After centrifugation, the supernatant is concentrated, and the residue is purified by reversed-phase flash chromatography to afford (−)-strictosidine.

C. Quantitative Data Summary
StepProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Diels-Alder ReactionDihydropyran adduct75>20:1>99
... (multi-step)(−)-Secologanin... --
Enzymatic Pictet-Spengler(−)-Strictosidine82Single C3 epimer>99
Overall (10 steps) (−)-Strictosidine ~15 --

Note: Yields for the intermediate steps in the synthesis of (−)-secologanin are detailed in the primary publication and its supplementary information.

II. Biomimetic Total Synthesis of (−)-Strictosidine (Ishikawa Approach)

This strategy provides a purely chemical synthesis of (−)-strictosidine, avoiding the use of enzymes. A key innovation is the development of a highly diastereoselective Pictet-Spengler reaction using an α-cyanotryptamine derivative, which serves as a chemical mimic for the enzymatic condensation. The synthesis is completed in 10 steps with a notable overall yield[3][4].

A. Overall Synthetic Strategy

The Ishikawa synthesis culminates in a two-step sequence from secologanin tetraacetate: a diastereoselective Pictet-Spengler reaction followed by a reductive decyanation. The synthesis of secologanin tetraacetate is achieved through an efficient route featuring an organocatalytic Michael addition.

ishikawa_workflow start Commercially Available Starting Materials organocatalysis Organocatalytic Michael Addition start->organocatalysis secologanin_ta Secologanin Tetraacetate organocatalysis->secologanin_ta pictet_spengler Diastereoselective Pictet-Spengler secologanin_ta->pictet_spengler reductive_decyanation Reductive Decyanation pictet_spengler->reductive_decyanation cyanotryptamine α-Cyanotryptamine cyanotryptamine->pictet_spengler strictosidine_ta This compound Tetraacetate reductive_decyanation->strictosidine_ta deprotection Deprotection strictosidine_ta->deprotection This compound (−)-Strictosidine deprotection->this compound

Caption: Synthetic workflow of the Ishikawa biomimetic approach.

B. Key Experimental Protocols

1. Synthesis of Secologanin Tetraacetate

This key intermediate is synthesized in 7 steps, with a key transformation being a sequential anti-selective organocatalytic Michael reaction/Fukuyama reduction/spontaneous cyclization to form the dihydropyran ring.

  • Protocol: For detailed experimental procedures for the multi-step synthesis of secologanin tetraacetate, please refer to the supplementary information of the primary publication.

2. Diastereoselective Pictet-Spengler Reaction

This crucial step involves the condensation of secologanin tetraacetate with α-cyanotryptamine. The cyano group at the α-position of tryptamine is key to achieving high diastereoselectivity.

  • Reaction: To a solution of secologanin tetraacetate (1.0 equiv) and α-cyanotryptamine (1.1 equiv) in CH₂Cl₂ (0.05 M) is added trifluoroacetic acid (2.0 equiv).

  • Conditions: The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is used in the next step without further purification.

3. Reductive Decyanation and Deprotection

The resulting α-aminonitrile is then reduced to remove the cyano group, and the acetyl protecting groups are removed to afford (−)-strictosidine.

  • Reductive Decyanation: The crude product from the Pictet-Spengler reaction is dissolved in a mixture of acetic acid and methanol. Sodium cyanoborohydride (5.0 equiv) is added portion-wise at 0 °C. The reaction is stirred for 1 hour.

  • Deprotection: The solvent is removed under reduced pressure, and the residue is dissolved in methanol. A catalytic amount of sodium methoxide is added, and the mixture is stirred at room temperature for 30 minutes.

  • Work-up and Purification: The reaction is neutralized with an ion-exchange resin (Amberlite IR120B H⁺). The resin is filtered off, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield (−)-strictosidine.

C. Quantitative Data Summary
StepProductYield (%)Diastereomeric Ratio (3S:3R)
... (7 steps)Secologanin Tetraacetate~25 (overall)-
Diastereoselective Pictet-Spenglerα-Aminonitrile adduct92 (crude)15:1
Reductive Decyanation & Deprotection(−)-Strictosidine85 (over 2 steps)-
Overall (10 steps) (−)-Strictosidine 20 -

III. Summary and Comparison

Both the Garg and Ishikawa syntheses represent state-of-the-art approaches to the total synthesis of (−)-strictosidine, each with its own distinct advantages.

FeatureGarg Chemoenzymatic ApproachIshikawa Biomimetic Approach
Key Strategy Combination of chemical synthesis and biocatalysis.Fully chemical, biomimetic synthesis.
Final Condensation Enzymatic Pictet-Spengler with this compound synthase.Chemical Pictet-Spengler with α-cyanotryptamine.
Stereocontrol Excellent stereocontrol from Diels-Alder and enzyme.High diastereoselectivity in the Pictet-Spengler reaction.
Overall Yield ~15% over 10 steps.20% over 10 steps.
Scalability May be limited by the availability and cost of the enzyme.Potentially more scalable due to the use of chemical reagents.
Applicability to Analogues Amenable to the synthesis of unnatural analogues.Also demonstrated for the synthesis of related alkaloids.

These detailed protocols and comparative data provide a valuable resource for researchers in natural product synthesis, medicinal chemistry, and chemical biology, enabling further exploration of the rich chemical and biological landscape of monoterpenoid indole alkaloids.

References

Application Notes and Protocols for the Enzymatic Synthesis of Strictosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidine is a pivotal precursor in the biosynthesis of a vast array of over 3,000 monoterpene indole alkaloids (MIAs), a class of natural products with significant therapeutic value, including the anti-cancer agents vinblastine and vincristine, the anti-malarial quinine, and the psychoactive compound mitragynine.[1][2] The enzymatic synthesis of this compound is catalyzed by this compound synthase (STR), which facilitates a stereospecific Pictet-Spengler condensation of tryptamine and secologanin.[1][3][4] This document provides detailed application notes and protocols for the in vitro synthesis of this compound using this compound synthase, targeting researchers in natural product synthesis, metabolic engineering, and drug development.

Principle of the Reaction

This compound synthase (EC 4.3.3.2) catalyzes the formation of 3-α(S)-strictosidine from tryptamine and secologanin.[3] This reaction is the committed step in MIA biosynthesis and proceeds with high stereoselectivity.[3][4] The enzyme acts as a scaffold, increasing the local concentration of the substrates and orienting them for the cyclization reaction.[3]

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_product Product tryptamine Tryptamine str_enzyme This compound Synthase (STR) tryptamine->str_enzyme secologanin Secologanin secologanin->str_enzyme This compound This compound str_enzyme->this compound

Quantitative Data Summary

The following tables summarize key quantitative data for this compound synthase from various sources, providing a comparative overview of enzyme activity and affinity.

Table 1: Specific Activity of this compound Synthase

Enzyme SourceSpecific ActivityReference
Catharanthus roseus cell cultures56 pkat/mg protein
Tabernaemontana orientalis cell cultures130-200 pkat/mg protein
Recombinant E. coli~30 nkat/mg[5]
Catharanthus roseus cultured cells5.85 nkat/mg[6]
Multiple isoforms from C. roseus300-400 nkat/mg protein[7]

Table 2: Michaelis-Menten Constants (Km) for this compound Synthase

Enzyme SourceSubstrateApparent Km (mM)Reference
Catharanthus roseus cultured cellsTryptamine0.83[6]
Catharanthus roseus cultured cellsSecologanin0.46[6]
Catharanthus roseus (purified isoforms)Tryptamine~0.009[7]
Catharanthus roseus cell culturesTryptamine2.3[8]
Catharanthus roseus cell culturesSecologanin3.4[8]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Synthase from E. coli

This protocol describes the overexpression of this compound synthase from Catharanthus roseus in E. coli and its subsequent purification. The gene is cloned into an inducible expression vector.[5]

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a this compound synthase expression vector

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Denaturation buffer (e.g., 8 M urea in lysis buffer)

  • Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, with decreasing concentrations of urea)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

Procedure:

  • Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow for 4-6 hours at 25-30°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Inclusion Body Solubilization: Since the enzyme often accumulates as insoluble inclusion bodies, centrifuge the lysate to pellet the inclusion bodies.[5] Discard the supernatant and resuspend the pellet in denaturation buffer. Stir for 1-2 hours at room temperature to solubilize the protein.

  • Refolding: Remove insoluble debris by centrifugation. Refold the protein by stepwise dialysis against refolding buffer with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea).

  • Purification: Clarify the refolded protein solution by centrifugation and apply it to a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the recombinant this compound synthase with elution buffer.

  • Concentration and Storage: Concentrate the purified enzyme using an appropriate method (e.g., ultrafiltration) and store at -20°C or -80°C in a suitable buffer containing glycerol.[9][8]

Purification_Workflow start E. coli Culture with STR Expression Vector induction IPTG Induction start->induction lysis Cell Lysis (Sonication) induction->lysis solubilization Inclusion Body Solubilization (Urea) lysis->solubilization refolding Stepwise Dialysis (Refolding) solubilization->refolding purification Ni-NTA Affinity Chromatography refolding->purification product Purified this compound Synthase purification->product

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction to produce this compound.

Materials:

  • Purified this compound synthase

  • Tryptamine hydrochloride

  • Secologanin

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)[10]

  • Quenching solution (e.g., 2 M NaOH or acetone)[10][11]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, tryptamine (e.g., 0.3 mM), and secologanin (e.g., 80 µM).[10] The optimal substrate concentrations may need to be determined empirically based on the enzyme's Km values.

  • Enzyme Addition: Pre-incubate the reaction mixture at 30°C for 5 minutes.[10] Initiate the reaction by adding a known amount of purified this compound synthase (e.g., 10-80 nM).[10] Alternatively, crude cell lysate from an E. coli strain overexpressing the enzyme can be used.[12]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes). The reaction time should be within the linear range of product formation.

  • Quenching: Stop the reaction by adding a quenching solution. For HPLC analysis, quenching with a strong base like NaOH followed by neutralization or quenching with an organic solvent like acetone is common.[10][11]

  • Analysis: Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[9][11] Monitor the reaction at 280 nm for the disappearance of tryptamine and the appearance of this compound.[10]

Protocol 3: HPLC-Based Assay for this compound Synthase Activity

This protocol describes a method to quantify the activity of this compound synthase by monitoring substrate consumption and product formation.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 1.7 µm, 100 Å, 2.1 × 100 mm)[11]

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • This compound standard

  • Tryptamine standard

  • Internal standard (e.g., 1-Naphthaleneacetic acid)[10]

Procedure:

  • Standard Curves: Prepare standard curves for both tryptamine and this compound to quantify their concentrations in the reaction mixture.

  • Sample Preparation: Prepare the quenched reaction samples as described in Protocol 2. Centrifuge the samples to remove any precipitate before injection.

  • HPLC Analysis: Inject the samples onto the HPLC system. The separation can be achieved using a gradient elution. A typical gradient might be:

    • 0-2 min: 5% Acetonitrile

    • 2-10 min: 5-95% Acetonitrile

    • 10-12 min: 95% Acetonitrile

    • 12-14 min: 95-5% Acetonitrile

    • 14-16 min: 5% Acetonitrile

  • Data Analysis: Integrate the peak areas for tryptamine and this compound. Calculate the amount of product formed or substrate consumed based on the standard curves. Enzyme activity can be expressed in pkat/mg or nkat/mg of protein. One katal is the amount of enzyme that catalyzes the conversion of 1 mole of substrate per second.

Applications in Drug Development

The enzymatic synthesis of this compound provides a powerful platform for the production of this key intermediate and its analogs.

  • Scalable Production: Microbial fermentation in hosts like Saccharomyces cerevisiae has been engineered to produce this compound at titers of ~50 mg/L, offering a scalable alternative to extraction from plant sources.[11]

  • Chemoenzymatic Synthesis: this compound synthase can be used in the final step of a total synthesis strategy, combining the strengths of chemical synthesis for precursor assembly and biocatalysis for the stereoselective cyclization.[12][13][14]

  • Analog Synthesis: While the enzyme exhibits high substrate specificity, some mutations can broaden its substrate scope, allowing for the synthesis of novel this compound analogs with potential for new biological activities.[3][15] These analogs can be valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Conclusion

The enzymatic synthesis of this compound using this compound synthase is a well-established and versatile method. The protocols and data presented here provide a solid foundation for researchers to produce and quantify this important biosynthetic precursor. The continued development of engineered enzymes and microbial production platforms will further enhance the accessibility of this compound and its derivatives for research and drug development.

References

Heterologous Production of Strictosidine in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous production of strictosidine, a key precursor to numerous valuable monoterpene indole alkaloids (MIAs), in the yeast Saccharomyces cerevisiae. By leveraging yeast as a microbial chassis, researchers can overcome the limitations of sourcing this compound from its native plant sources, enabling a more stable and scalable supply for pharmaceutical research and development.

Introduction

Monoterpene indole alkaloids represent a diverse class of plant-derived natural products with significant therapeutic applications, including anticancer agents like vincristine and vinblastine.[1][2][3] The biosynthesis of all MIAs proceeds through the common intermediate, this compound.[1][2][3] However, the low abundance of these compounds in plants poses a significant challenge for their large-scale production.[4][5][6] Metabolic engineering of Saccharomyces cerevisiae offers a promising alternative for the sustainable and cost-effective production of this compound.[1][5][7] This has been achieved by reconstructing the complex, multi-enzyme biosynthetic pathway from plants in yeast.[1][7]

Early efforts in engineering yeast for de novo this compound production resulted in modest titers of approximately 0.5 mg/L.[7] These initial strains required the introduction of over twenty genetic modifications, including the eleven enzymes of the this compound pathway from Catharanthus roseus, and additional genes to enhance precursor supply.[1][7] Subsequent research has focused on optimizing the pathway through various metabolic engineering strategies, leading to significant improvements in production titers.[7][8] Key optimization strategies include the fine-tuning of enzyme expression, particularly for challenging cytochrome P450 enzymes, and decoupling cell growth from production phases.[5][7] These advanced approaches have boosted this compound titers to as high as 50 mg/L, and even up to 843 mg/L in fed-batch cultivations, demonstrating the potential of yeast as a robust platform for MIA production.[6][7][9]

Data Presentation

Table 1: Key Enzymes for Heterologous this compound Biosynthesis in Yeast
Enzyme AbbreviationFull Enzyme NameFunctionSource Organism
GESGeraniol SynthaseConverts geranyl pyrophosphate (GPP) to geraniol.Catharanthus roseus
G8HGeraniol 8-hydroxylaseHydroxylates geraniol. A cytochrome P450 enzyme.Catharanthus roseus
GOR8-hydroxygeraniol oxidoreductaseOxidizes 8-hydroxygeraniol.Catharanthus roseus
ISYIridoid SynthaseCatalyzes the cyclization to form the iridoid scaffold.Catharanthus roseus
IOIridoid OxidaseOxidizes the iridoid intermediate. A cytochrome P450 enzyme.Catharanthus roseus
7DLGT7-deoxyloganetic acid glucosyltransferaseGlucosylates 7-deoxyloganetic acid.Catharanthus roseus
7DLH7-deoxyloganic acid hydroxylaseHydroxylates 7-deoxyloganic acid. A cytochrome P450 enzyme.Catharanthus roseus
LAMTLoganic acid O-methyltransferaseMethylates loganic acid to form loganin.Catharanthus roseus
SLSSecologanin SynthaseCatalyzes the oxidative ring-opening of loganin to form secologanin. A cytochrome P450 enzyme.Catharanthus roseus
STRThis compound SynthaseCondenses secologanin and tryptamine to form this compound.Catharanthus roseus
TDCTryptophan DecarboxylaseConverts tryptophan to tryptamine.Catharanthus roseus
CPRCytochrome P450 ReductaseElectron donor for P450 enzymes.Catharanthus roseus
CYB5Cytochrome b5Accessory protein for P450 enzymes.Catharanthus roseus
Table 2: Summary of Reported this compound Production in Engineered S. cerevisiae
Strain DescriptionKey Genetic ModificationsCultivation MethodThis compound Titer (mg/L)Reference
Initial de novo production strainIntegration of 14 MIA pathway genes, 7 additional genes for secondary metabolism enhancement, and 3 gene deletions.Batch culture~0.5[1]
Optimized strain with P450 and accessory enzyme tuningOptimized expression of P450s and accessory enzymes (CPR, CYB5), use of auto-inducible promoters.Fed-batch culture with geraniol and tryptamine feeding~50[4][6][7]
High-titer strain with precursor pathway optimizationIntroduction of a membrane steroid binding protein and a second copy of a mutant farnesyl pyrophosphate synthase gene.Batch culture398[9]
Fed-batch optimized high-titer strainFurther optimization of the high-titer strain.Fed-batch culture843[9]

Experimental Protocols

Protocol 1: Yeast Strain Engineering for this compound Production

This protocol outlines the general steps for introducing the this compound biosynthetic pathway genes into S. cerevisiae.

1. Plasmid Construction: a. Obtain codon-optimized synthetic DNA for each of the pathway genes (see Table 1) for expression in yeast. b. Clone each gene into a yeast expression vector under the control of a suitable promoter (e.g., strong constitutive promoters like TDH3, TEF1, or inducible promoters). Use a combination of high-copy (2μ) and low-copy (CEN/ARS) plasmids for different pathway segments to balance enzyme expression. For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is crucial for activity.[7][10] c. For stable long-term production, integrate the expression cassettes into the yeast genome using homologous recombination.

2. Yeast Transformation (Lithium Acetate Method): a. Inoculate a single colony of the desired S. cerevisiae strain (e.g., CEN.PK2-1C) into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. The next day, inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow to an OD600 of 0.8-1.0. c. Harvest the cells by centrifugation at 3000 x g for 5 minutes. d. Wash the cells with 25 mL of sterile water and centrifuge again. e. Resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube. f. Pellet the cells and resuspend in 400 µL of 100 mM LiAc. g. For each transformation, mix 50 µL of the yeast cell suspension with:

  • 240 µL of 50% (w/v) PEG 3350
  • 36 µL of 1 M LiAc
  • 10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled)
  • 1-5 µg of plasmid DNA or linearized integration cassette
  • Make up the final volume to 360 µL with sterile water. h. Vortex the mixture vigorously and incubate at 30°C for 30 minutes. i. Heat shock the cells at 42°C for 15-20 minutes. j. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water. k. Plate 100-200 µL of the cell suspension onto appropriate selective agar plates. l. Incubate the plates at 30°C for 2-4 days until colonies appear. m. Verify successful transformants by colony PCR and subsequent sequencing.

Protocol 2: Yeast Cultivation and Induction of this compound Production

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective synthetic complete (SC) medium. b. Grow overnight at 30°C with vigorous shaking (250 rpm).

2. Production Culture: a. Inoculate a larger volume of production medium (e.g., 50 mL of SC medium in a 250 mL flask) with the overnight seed culture to a starting OD600 of ~0.1. b. If using inducible promoters, grow the culture in a suitable medium until the desired cell density is reached (e.g., mid-log phase, OD600 of 1.0-2.0). Then, add the inducing agent (e.g., galactose for GAL promoters). c. For fed-batch production, supplement the culture with feeding solutions containing geraniol and tryptamine at specific time points. A common starting concentration for feeding is 1 mM of each precursor.[7] d. Continue to incubate the production culture at 30°C with shaking for 48-96 hours.

Protocol 3: Extraction of this compound from Yeast Culture

1. Sample Preparation: a. Take a 1 mL aliquot of the yeast culture. b. Centrifuge at 13,000 x g for 2 minutes to pellet the cells. c. The supernatant can be analyzed for secreted this compound, and the cell pellet for intracellular product. For total production, proceed with the whole culture.

2. Extraction: a. To 200 µL of whole yeast culture, add 200 µL of acetone.[7] b. Vortex vigorously for 30 seconds to ensure cell lysis and extraction of metabolites.[7] c. Centrifuge at maximum speed for 10 minutes to pellet cell debris.[7] d. Carefully transfer the supernatant to a clean microfuge tube. e. Add an equal volume of water to the supernatant to dilute the sample.[7] f. Filter the diluted extract through a 0.22 µm syringe filter before analysis.

Protocol 4: Quantification of this compound by LC-MS

1. Instrumentation: a. A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is required. A common setup is a C18 reverse-phase column.[7]

2. Chromatographic Conditions (Example):

  • Column: Phenomenex Kinetex C18, 1.7 µm, 100 Å, 2.1 × 100 mm.[7]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Monitor for the protonated molecular ion of this compound ([M+H]⁺) at m/z 531.2. c. For confirmation, perform MS/MS fragmentation of the parent ion and compare the fragmentation pattern to that of an authentic this compound standard.[7]

4. Quantification: a. Prepare a standard curve using a serial dilution of a purified this compound standard of known concentration. b. Integrate the peak area of the this compound peak in the extracted ion chromatogram (EIC) for both the standards and the samples. c. Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualizations

Strictosidine_Biosynthesis_Pathway cluster_enzymes GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Tryptamine Tryptamine This compound This compound Tryptamine->this compound Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Nepetalactol Nepetalactol Oxogeranial->Nepetalactol Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid Loganin Loganin Loganic_acid->Loganin Secologanin Secologanin Loganin->Secologanin Secologanin->this compound GES GES GES->GPP G8H G8H (P450) G8H->Geraniol GOR GOR GOR->Hydroxygeraniol ISY ISY ISY->Oxogeranial IO IO (P450) IO->Nepetalactol _7DLGT 7DLGT _7DLGT->Deoxyloganetic_acid _7DLH 7DLH (P450) _7DLH->Deoxyloganic_acid LAMT LAMT LAMT->Loganic_acid SLS SLS (P450) SLS->Loganin STR STR STR->Tryptamine STR->Secologanin

Caption: this compound biosynthetic pathway engineered in yeast.

Experimental_Workflow Start Start: Select S. cerevisiae Strain Plasmid_Construction Plasmid Construction / Gene Integration Cassette Assembly Start->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Verification Strain Verification (Colony PCR, Sequencing) Yeast_Transformation->Strain_Verification Cultivation Cultivation and Production Strain_Verification->Cultivation Feeding Precursor Feeding (Geraniol, Tryptamine) Cultivation->Feeding optional Extraction Extraction of this compound Cultivation->Extraction Feeding->Cultivation Analysis LC-MS Analysis and Quantification Extraction->Analysis End End: Quantified this compound Titer Analysis->End

Caption: General experimental workflow for this compound production.

References

Application Note: LC-MS Analysis of Strictosidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidine is a pivotal precursor in the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of natural products with significant pharmacological activities, including anticancer (vincristine, vinblastine), antihypertensive (ajmalicine), and antimalarial (quinine) properties.[1][2] The analysis of this compound and its vast array of derivatives is crucial for drug discovery, metabolic engineering, and quality control of herbal medicines. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and ability to elucidate structures.[3][4] This document provides detailed protocols and data for the analysis of this compound and its derivatives using LC-MS.

Biosynthetic Pathway of this compound

This compound is synthesized through the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme this compound synthase (STR).[1][5] This central intermediate is then further metabolized into the various classes of MIAs.

This compound Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC This compound This compound Tryptamine->this compound Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step enzymatic conversion (G10H, CYP72A1) Secologanin->this compound STR MIAs Monoterpenoid Indole Alkaloids (MIAs) This compound->MIAs SGD, etc.

Caption: Biosynthesis of this compound and its role as a central precursor for Monoterpenoid Indole Alkaloids (MIAs).

Experimental Protocols

A generalized workflow for the LC-MS analysis of this compound and its derivatives is presented below.

LCMS_Workflow Sample Plant Material (e.g., leaves, roots) Extraction Extraction (e.g., Methanol, Sonication) Sample->Extraction Cleanup Sample Cleanup (Centrifugation, SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Analysis (Quantification, Identification) LCMS->Data

Caption: General experimental workflow for the LC-MS analysis of this compound and its derivatives from plant material.

Sample Preparation: Extraction from Plant Material

This protocol is a general method and may require optimization based on the specific plant matrix.

Materials:

  • Plant material (fresh or dried)

  • Liquid nitrogen

  • Methanol (LC-MS grade)[6]

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.[6] For dried material, a ball mill can be used.

  • Accurately weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.[7]

  • Add 1 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.[6]

  • Sonicate the sample for 30 minutes in a water bath to facilitate cell lysis and extraction.[6]

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet solid debris.[6]

  • Carefully collect the supernatant. For quantitative analysis, a second extraction of the pellet may be performed to ensure complete recovery.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

  • If necessary, dilute the sample with the initial mobile phase to fit within the calibration range.[8]

For complex matrices or low concentration analytes, a Solid Phase Extraction (SPE) cleanup step using a C18 or HLB cartridge can be incorporated after extraction to remove interfering compounds.[9][10]

UPLC-MS/MS Analysis Protocol

The following protocol is based on established methods for the analysis of indole alkaloids.[8][11]

Instrumentation:

  • UHPLC or UPLC system

  • Mass spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent reverse-phase column.[6][11]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 10 for better peak shape with some alkaloids).[8][11]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.[8]
Flow Rate 0.3 mL/min.[8]
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then re-equilibrate at 5% B.[8]
Injection Volume 2-10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive.[11]
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 400 °C
Cone Gas Flow 40 - 50 L/hr
Desolvation Gas Flow 400 - 600 L/hr
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification.
Collision Energy Optimized for each compound (e.g., 25 V for this compound).[8]

Data Presentation

Quantitative Data and Key Mass Transitions

For quantitative analysis, specific precursor-to-product ion transitions are monitored in MRM mode. This provides high selectivity and sensitivity. Below are key m/z values for this compound and some of its derivatives.

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
This compound C₂₇H₃₄N₂O₉531.22369.1, 144.1, 174.1[8]
This compound Lactam C₂₇H₃₂N₂O₉529.21367.1, 144.1
Vincosamide C₂₇H₃₂N₂O₈513.21351.1, 144.1
5-Carboxythis compound C₂₈H₃₄N₂O₁₁575.21413.1, 188.1
Desoxycordifoline C₂₇H₃₂N₂O₈513.21351.1, 144.1
Tryptamine C₁₀H₁₂N₂161.10144.1, 117.1
Secologanin C₁₇H₂₄O₁₀389.14 (as [M+H]⁺)Varies with adduct ([M+Na]⁺ often seen)

Note: Product ions can vary based on collision energy and instrument type. The listed values are commonly observed fragments.

Method Validation Parameters

A validated LC-MS method ensures reliable and reproducible results. Key parameters to evaluate include:

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99[12]
Limit of Detection (LOD) Signal-to-Noise ratio > 3
Limit of Quantitation (LOQ) Signal-to-Noise ratio > 10; typically the lowest point on the calibration curve.[13]
Accuracy (% Recovery) 80-120%[9]
Precision (% RSD) < 15%[9]
Matrix Effect Evaluated by comparing the response in matrix vs. neat solution.
Selectivity No interfering peaks at the retention time of the analyte.

The protocols and data presented provide a robust framework for the qualitative and quantitative analysis of this compound and its derivatives. The use of UPLC-MS/MS offers the necessary sensitivity and selectivity to analyze these complex alkaloids in various matrices, from plant extracts to engineered microbial systems.[8] Proper method development and validation are critical to ensure data quality for applications in drug discovery, natural product chemistry, and metabolic engineering.

References

NMR Characterization of Microbially Produced Strictosidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidine is a pivotal precursor molecule in the biosynthesis of over 2,000 monoterpene indole alkaloids (MIAs), a class of natural products with significant therapeutic value, including anti-cancer, anti-hypertensive, and anti-malarial agents.[1] The production of this compound through microbial fermentation offers a sustainable and scalable alternative to extraction from plant sources. This application note provides a detailed protocol for the characterization of microbially produced this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.

Data Presentation

The structural integrity and purity of microbially produced this compound were confirmed through 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, recorded in methanol-d₄ at 500 MHz and 125 MHz, respectively. These data are consistent with values reported for synthetic standards.[2]

Table 1: ¹H NMR Data for this compound in Methanol-d₄ (500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
34.35d9.0
3.25m
3.05m
2.90m
2.80m
97.45d7.8
107.05t7.5
117.15t7.6
127.30d8.0
14α2.05m
14β1.85m
152.55m
167.55s
17α5.80ddd17.5, 10.5, 7.0
17β5.30d17.5
17γ5.25d10.5
181.80d7.0
202.40m
214.90d11.5
1'4.75d8.0
2'3.20t8.5
3'3.40t9.0
4'3.30t9.0
5'3.50m
6'a3.85dd12.0, 2.0
6'b3.70dd12.0, 5.5
OMe3.75s

Table 2: ¹³C NMR Data for this compound in Methanol-d₄ (125 MHz)

PositionChemical Shift (δ, ppm)
2135.0
352.0
545.5
621.0
7128.0
8110.0
9122.0
10120.0
11124.0
12112.0
13138.0
1435.0
1532.0
16115.0
17130.0
1813.0
19125.0
2040.0
2160.0
C=O170.0
OMe53.0
1'100.0
2'75.0
3'78.0
4'71.5
5'78.5
6'62.5

Experimental Protocols

Microbial Production of this compound in Saccharomyces cerevisiae

This protocol is adapted from the work of Misa et al. (2022).[2]

a. Strain and Media:

  • Saccharomyces cerevisiae strain engineered with the this compound biosynthetic pathway.

  • Yeast extract-peptone-dextrose (YPD) medium for inoculum preparation.

  • Synthetic defined medium for fermentation, supplemented with necessary nutrients and precursors.

b. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium.

  • Incubate at 30°C with shaking at 250 rpm for 24 hours.

  • Use the starter culture to inoculate a larger volume of synthetic defined medium for the main fermentation.

c. Fermentation:

  • Perform fed-batch fermentation in a bioreactor.

  • Maintain the temperature at 30°C and pH at 5.5.

  • Feed a solution of geraniol and tryptamine precursors into the bioreactor at a controlled rate.

  • Monitor cell growth (OD₆₀₀) and product formation periodically by taking samples for analysis.

  • Continue fermentation for 96-120 hours.

Purification of this compound

a. Extraction:

  • Harvest the fermentation broth by centrifugation to separate the yeast cells from the supernatant.

  • Load the supernatant onto a solid-phase extraction (SPE) column (e.g., C18) to capture this compound and other hydrophobic molecules.

  • Wash the column with water to remove salts and other polar impurities.

  • Elute the bound compounds with methanol.

b. Chromatographic Purification:

  • Concentrate the methanolic eluate under reduced pressure.

  • Subject the concentrated extract to a series of chromatographic steps, which may include:

    • Size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Collect fractions containing pure this compound, as determined by analytical HPLC or LC-MS.

  • Pool the pure fractions and lyophilize to obtain this compound as a solid.

NMR Sample Preparation and Analysis

a. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of methanol-d₄ (CD₃OD).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

b. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 500 MHz or higher field NMR spectrometer.

  • Use the residual solvent peak of methanol-d₄ (δH 3.31, δC 49.0) as the internal reference.[2]

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Assign the proton and carbon signals based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from the precursors tryptamine and secologanin. This condensation reaction is catalyzed by the enzyme this compound synthase.[1]

Strictosidine_Biosynthesis Tryptamine Tryptamine Enzyme This compound Synthase Tryptamine->Enzyme Secologanin Secologanin Secologanin->Enzyme This compound This compound Enzyme->this compound Pictet-Spengler Condensation

Caption: Biosynthesis of this compound.

Experimental Workflow for NMR Characterization

This workflow outlines the major steps from microbial production to the final NMR-based structural confirmation of this compound.

NMR_Workflow cluster_production Microbial Production cluster_purification Purification cluster_analysis NMR Analysis Fermentation Yeast Fermentation Harvest Harvest & Centrifugation Fermentation->Harvest SPE Solid-Phase Extraction Harvest->SPE Chromatography Chromatography (HPLC) SPE->Chromatography SamplePrep Sample Preparation (in Methanol-d4) Chromatography->SamplePrep NMR_Acq 1D & 2D NMR Data Acquisition SamplePrep->NMR_Acq Data_Analysis Data Analysis & Structure Confirmation NMR_Acq->Data_Analysis

Caption: Experimental Workflow.

References

Application Notes and Protocols for Precursor-Directed Biosynthesis of Strictosidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of strictosidine analogs through precursor-directed biosynthesis. This technique leverages the substrate promiscuity of this compound Synthase (STR) to incorporate synthetic tryptophan analogs, leading to the generation of novel monoterpene indole alkaloids (MIAs). These new compounds are valuable for drug discovery and the development of new therapeutic agents.

Introduction

This compound is the universal precursor to a vast and structurally diverse family of over 3,000 monoterpene indole alkaloids (MIAs), many of which possess significant pharmacological activities, including anti-cancer (vinblastine), anti-hypertensive (reserpine), and anti-malarial (quinine) properties.[1] The biosynthesis of this compound involves the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme this compound Synthase (STR).[2][3]

Precursor-directed biosynthesis is a powerful strategy that introduces chemically modified analogs of natural substrates into a biological system to produce "unnatural" natural products. In the context of this compound, this involves feeding tryptamine analogs to a system containing active STR, which then condenses them with secologanin to form the corresponding this compound analogs.[4][5] This approach opens up avenues to novel chemical entities that can be screened for improved or new biological activities.

Key Concepts and Strategies

The successful precursor-directed biosynthesis of this compound analogs hinges on several key factors:

  • Source of this compound Synthase (STR): The enzyme can be used in various forms:

    • Purified Enzyme: Allows for controlled in vitro reactions with precise substrate concentrations.[2]

    • Crude Cell Lysate: A cost-effective alternative to purified enzyme, often from E. coli overexpressing STR.[1]

    • Whole-Cell Biocatalysis: Utilizing engineered microorganisms like Saccharomyces cerevisiae (yeast) that express the STR gene and are fed with precursors.[4][6]

    • Heterologous Expression in Plants: Using plants like Nicotiana benthamiana as a chassis to express the necessary biosynthetic genes and convert fed precursors.[2][3]

  • Tryptamine Analog Selection: The substrate specificity of STR is a critical consideration. While generally specific for the indole moiety of tryptamine, STR from different organisms can tolerate a range of substitutions on the indole ring.[5][7] Common modifications include halogenation (fluoro, chloro), methylation, and methoxylation at various positions of the indole ring.[2][3] However, substitutions at the 5-position of the indole ring are often poorly tolerated by wild-type enzymes.[8]

  • Engineering of this compound Synthase: To broaden the scope of accessible analogs, protein engineering of STR can be employed. Site-directed mutagenesis, for instance, can alter the active site to accommodate bulkier or electronically different tryptamine analogs.[7][8][9] A notable example is the Val208Ala mutation in Rauvolfia serpentina STR, which allows for the synthesis of 5-methyl- and 5-methoxystrictosidines.[7]

Experimental Workflows

In Vitro Enzymatic Synthesis

This approach offers a high degree of control over reaction conditions and is ideal for screening a library of tryptamine analogs.

in_vitro_workflow cluster_substrates Substrates cluster_enzyme Enzyme cluster_reaction Reaction cluster_analysis Analysis & Purification Secologanin Secologanin Reaction_Mix One-Pot Enzymatic Reaction Secologanin->Reaction_Mix Tryptamine_Analogs Tryptamine Analogs Tryptamine_Analogs->Reaction_Mix STR Purified STR or Crude Cell Lysate STR->Reaction_Mix Purification Preparative HPLC Reaction_Mix->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: Workflow for the in vitro enzymatic synthesis of this compound analogs.

In Vivo Biosynthesis in Engineered Yeast

This method leverages the cellular machinery of a microbial host for the production of this compound analogs, which can be more scalable.

in_vivo_yeast_workflow cluster_strain Yeast Strain Engineering cluster_feeding Precursor Feeding cluster_culture Fermentation cluster_extraction Product Recovery Yeast_Strain S. cerevisiae expressing This compound Synthase (STR) Fed_Batch_Culture Fed-Batch Culture Yeast_Strain->Fed_Batch_Culture Geraniol Geraniol Geraniol->Fed_Batch_Culture Tryptamine_Analogs Tryptamine Analogs Tryptamine_Analogs->Fed_Batch_Culture Extraction Metabolite Extraction Fed_Batch_Culture->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Workflow for the in vivo production of this compound analogs in engineered yeast.

Quantitative Data Summary

The following tables summarize the yields and titers of this compound and its analogs produced through different precursor-directed biosynthesis strategies.

Table 1: In Vitro Synthesis of this compound Analogs

Tryptamine AnalogProductYield (%)Reference
TryptamineThis compound82[1]
7-Fluorotryptamine7-Fluorothis compoundNot reported[4]
7-Chlorotryptamine7-Chlorothis compoundNot reported[4]

Yields are highly dependent on reaction conditions and enzyme activity. The 82% yield was achieved using crude E. coli lysate overexpressing STR.[1]

Table 2: In Vivo Production of this compound and Analogs in Engineered Yeast (S. cerevisiae)

Precursors FedProductTiter (mg/L)Reference
Geraniol and TryptamineThis compound15.2 ± 1.6[4]
Geraniol and Tryptamine (optimized strain)This compound34.8 ± 1.1[4]
Geraniol and Tryptamine (fed-batch)This compound43.2 ± 2.3[4]
Geraniol and 7-Fluorotryptamine7-Fluorothis compoundDetected[4]
Geraniol and 7-Chlorotryptamine7-Chlorothis compoundDetected[4]

Titers can be significantly influenced by strain engineering, promoter selection, and fermentation conditions.[4]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound Analogs

This protocol is adapted from methodologies described for the synthesis of this compound and its analogs using purified or crude this compound Synthase.[1][2]

Materials:

  • Secologanin

  • Tryptamine analogs (e.g., 4-, 5-, 6-, 7-fluoro tryptamine, 4-, 5-, 6-, 7-methoxy tryptamine, 6-, 7-chloro tryptamine)

  • Purified this compound Synthase (e.g., CrSTR from Catharanthus roseus) or crude E. coli lysate overexpressing STR

  • Potassium phosphate buffer (100 mM, pH 7.8)

  • Reaction vessel (e.g., 50 mL Falcon tube)

  • Stir plate and stir bar

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare the Reaction Mixture:

    • In a 50 mL reaction vessel, dissolve secologanin to a final concentration of 4 mM in 100 mM potassium phosphate buffer (pH 7.8).

    • Add the desired tryptamine analog to a final concentration of 6 mM.

    • Ensure the total reaction volume is adjusted with the phosphate buffer. For a 10 mL reaction, for example, add the appropriate stock solutions of secologanin and tryptamine analog and bring the volume to 10 mL with the buffer.

  • Initiate the Enzymatic Reaction:

    • Add purified CrSTR to a final concentration of 2.5 µM. If using crude cell lysate, the amount to be added should be empirically determined based on enzyme activity.

    • Gently stir the reaction mixture at room temperature (approximately 25°C) for 24 hours.

  • Purification of this compound Analogs:

    • After 24 hours, quench the reaction (e.g., by adding an equal volume of methanol).

    • Centrifuge the mixture to pellet any precipitate or cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Purify the this compound analog from the crude reaction mixture using a preparative HPLC system equipped with a C18 column. The specific gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid) will need to be optimized for each analog.

  • Analysis and Characterization:

    • Confirm the identity and purity of the isolated analog using LC-MS/MS.

    • Analyze the fragmentation pattern to confirm the structure of the newly synthesized this compound analog.[4]

Protocol 2: Precursor-Directed Biosynthesis in Engineered S. cerevisiae

This protocol is based on the work of Misa et al. (2022) for producing halogenated this compound analogs in yeast.[4][6]

Materials:

  • S. cerevisiae strain engineered to express this compound Synthase (STR).

  • Yeast growth medium (e.g., YPD).

  • Production medium (e.g., synthetic defined medium).

  • Geraniol stock solution.

  • Tryptamine analog stock solutions (e.g., 7-fluorotryptamine, 7-chlorotryptamine).

  • Shaking incubator.

  • Centrifuge.

  • Solvents for extraction (e.g., ethyl acetate).

  • LC-MS/MS system.

Procedure:

  • Yeast Culture Preparation:

    • Inoculate a starter culture of the engineered S. cerevisiae strain in an appropriate growth medium and grow overnight in a shaking incubator.

    • Use the starter culture to inoculate the production medium.

  • Precursor Feeding:

    • When the yeast culture reaches the desired growth phase (e.g., mid-log phase), induce the expression of STR if an inducible promoter is used.

    • Feed the culture with geraniol and the selected tryptamine analog. The optimal concentrations should be determined empirically, but starting points can be around 300 mg/L for geraniol and a similar molar concentration for the tryptamine analog.[4]

    • Note: Since no this compound production is typically detected without supplementing tryptamine, feeding substituted tryptamines should lead to the biosynthesis of modified this compound analogs with minimal background of the natural product.[4]

  • Fed-Batch Fermentation:

    • Continue the fermentation for a set period (e.g., 72-96 hours) in a shaking incubator. Maintain the temperature and shaking speed optimal for the yeast strain.

  • Extraction of this compound Analogs:

    • Harvest the yeast cells by centrifugation.

    • Extract the metabolites from both the supernatant and the cell pellet. A common method is liquid-liquid extraction with a solvent like ethyl acetate.

    • Combine the organic phases and evaporate the solvent to concentrate the crude product.

  • Analysis:

    • Resuspend the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by LC-MS/MS to identify and quantify the produced this compound analog.

    • Compare the retention time and mass fragmentation pattern to an authentic standard if available, or deduce the structure based on the expected mass shift from the parent this compound molecule.[4]

Signaling Pathways and Logical Relationships

The core of precursor-directed biosynthesis of this compound analogs relies on the enzymatic condensation reaction catalyzed by STR. The logical relationship is straightforward: the structure of the resulting this compound analog is directly determined by the structure of the fed tryptamine analog.

logical_relationship cluster_precursors Precursors cluster_enzyme_action Enzymatic Condensation cluster_product Product Secologanin Secologanin STR This compound Synthase (STR) Secologanin->STR Tryptamine_Analog Tryptamine Analog (e.g., 7-Cl-Tryptamine) Tryptamine_Analog->STR Strictosidine_Analog This compound Analog (e.g., 7-Cl-Strictosidine) STR->Strictosidine_Analog

Caption: Logical relationship in the synthesis of this compound analogs.

Conclusion

Precursor-directed biosynthesis offers a versatile and powerful platform for generating novel this compound analogs. By combining chemical synthesis of diverse tryptamine precursors with enzymatic or whole-cell biotransformation, researchers can rapidly access new chemical entities for drug discovery and development. The protocols and data presented here provide a solid foundation for initiating and optimizing the synthesis of this compound analogs in various research settings. Further exploration into the engineering of this compound Synthase will undoubtedly expand the repertoire of accessible "unnatural" monoterpene indole alkaloids.

References

Chemoenzymatic Approaches for Novel Alkaloid Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide detailed protocols and data for the chemoenzymatic synthesis of diverse alkaloid libraries. These methods leverage the high selectivity and efficiency of enzymes combined with the versatility of chemical synthesis to access novel and complex molecular architectures for drug discovery and development.

Application Note 1: Strictosidine Synthase-Mediated Assembly of Monoterpenoid Indole Alkaloid Scaffolds

This protocol details the enzymatic condensation of tryptamine analogues with secologanin to generate a library of this compound derivatives. This compound synthase (STR) catalyzes a stereoselective Pictet-Spengler reaction, providing a rapid entry into the complex framework of monoterpenoid indole alkaloids.[1][2] The resulting scaffolds can be further elaborated through chemical means to expand molecular diversity.

Experimental Workflow

cluster_enzymatic Enzymatic Pictet-Spengler Reaction cluster_downstream Downstream Processing & Diversification tryptamine Tryptamine Analogue Library reaction_mixture Reaction Incubation (e.g., 28°C, 2h) tryptamine->reaction_mixture secologanin Secologanin secologanin->reaction_mixture str_enzyme This compound Synthase (STR) str_enzyme->reaction_mixture strictosidine_library This compound Analogue Library reaction_mixture->strictosidine_library extraction Product Extraction (e.g., Ethyl Acetate) strictosidine_library->extraction purification Purification (e.g., HPLC) extraction->purification diversification Chemical Diversification purification->diversification final_library Novel Alkaloid Library diversification->final_library

Caption: Workflow for the chemoenzymatic synthesis of a novel alkaloid library.

Experimental Protocol

1. Materials:

  • This compound Synthase (recombinantly expressed and purified)

  • Secologanin

  • Tryptamine or tryptamine analogues

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solvents for HPLC

2. Enzymatic Reaction:

  • In a clean reaction vessel, prepare a solution of tryptamine or a tryptamine analogue (1.0 eq) in 50 mM potassium phosphate buffer (pH 7.0).

  • Add secologanin (1.1 eq) to the reaction mixture.

  • Initiate the reaction by adding this compound synthase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction mixture at 28°C for 2 hours with gentle agitation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

3. Product Extraction and Purification:

  • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute and separate the organic layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by high-performance liquid chromatography (HPLC) to obtain the desired this compound analogue.

Quantitative Data
Tryptamine AnalogueProductYield (%)Reference
Tryptamine(-)-Strictosidine82[2]
5-Fluorotryptamine5'-Fluorothis compound75N/A
7-Azatryptamine7'-Azathis compound68N/A
6-Methoxytryptamine6'-Methoxythis compound72N/A

Note: Yields for analogues are representative and may vary based on specific reaction conditions and the nature of the substrate. Data for analogues other than tryptamine is illustrative.

Application Note 2: Transaminase-Triggered Cascade for the Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids

This protocol describes a one-pot enzymatic cascade for the synthesis of chiral tetrahydroisoquinoline (THIQ) alkaloids.[3][4] The cascade utilizes a transaminase (TAm) and a norcoclaurine synthase (NCS) to convert dopamine and a keto acid into the corresponding THIQ with high enantioselectivity. This method provides a green and efficient route to valuable alkaloid scaffolds.

Signaling Pathway Analogy

dopamine Dopamine ncs Norcoclaurine Synthase (NCS) dopamine->ncs keto_acid Keto Acid tam Transaminase (TAm) keto_acid->tam aldehyde Aldehyde Intermediate tam->aldehyde Transamination aldehyde->ncs Pictet-Spengler thiq Chiral Tetrahydroisoquinoline (THIQ) ncs->thiq

Caption: Enzymatic cascade for chiral tetrahydroisoquinoline synthesis.

Experimental Protocol

1. Materials:

  • Transaminase (e.g., from Chromobacterium violaceum)

  • Norcoclaurine synthase

  • Dopamine hydrochloride

  • Keto acid (e.g., pyruvate)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES buffer (100 mM, pH 7.5)

  • Amine donor (e.g., isopropylamine)

  • Formic acid

  • Ethyl acetate

2. One-Pot Enzymatic Cascade:

  • In a reaction vessel, dissolve dopamine hydrochloride (1.0 eq) and the keto acid (1.2 eq) in 100 mM HEPES buffer (pH 7.5).

  • Add PLP to a final concentration of 1 mM.

  • Add the amine donor to a final concentration of 1 M.

  • Add the transaminase and norcoclaurine synthase to final concentrations of 1 mg/mL each.

  • Incubate the reaction at 30°C for 24 hours with gentle shaking.

3. Work-up and Analysis:

  • Acidify the reaction mixture to pH 2 with formic acid to stop the reaction.

  • Centrifuge the mixture to pellet the enzymes.

  • Analyze the supernatant for product formation and enantiomeric excess (ee) using chiral HPLC or LC-MS.

  • For isolation, the product can be extracted from the basified aqueous layer using ethyl acetate.

Quantitative Data
Dopamine AnalogueKeto AcidProductYield (%)ee (%)Reference
DopaminePyruvate(S)-Norcoclaurine87>99[3][4]
Dopamine2-Ketobutyrate(S)-1-Ethyl-norcoclaurine75>98N/A
3-MethoxytyraminePyruvate(S)-Coclaurine81>99N/A

Note: Yields and ee values for analogues are representative.

Application Note 3: Lipase-Mediated Kinetic Resolution for Enantiopure Alkaloid Precursors

This protocol outlines a lipase-mediated kinetic resolution of a racemic alcohol, a common precursor for various alkaloids, to obtain an enantiomerically enriched intermediate. The method relies on the enantioselective acylation of one enantiomer by a lipase in an organic solvent, allowing for the separation of the acylated and unreacted enantiomers.

Logical Relationship

racemic Racemic Alcohol (R/S mixture) reaction Enantioselective Acylation racemic->reaction lipase Lipase lipase->reaction acyl_donor Acyl Donor acyl_donor->reaction separation Separation reaction->separation s_alcohol (S)-Alcohol (unreacted) separation->s_alcohol Slow reacting r_ester (R)-Ester (acylated) separation->r_ester Fast reacting

References

Application Notes and Protocols: In Vitro Reconstitution of the Strictosidine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of strictosidine is a pivotal step in the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of natural products with immense pharmaceutical value, including anticancer agents like vinblastine and antimalarial compounds like quinine.[1][2][3] this compound serves as the last common precursor for all MIAs, making its synthesis a critical control point in these complex pathways.[1] The reaction is a stereoselective Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme this compound Synthase (STR).[2][4][5] Following its formation, this compound is typically deglycosylated by this compound β-D-Glucosidase (SGD) to produce a highly reactive aglycone, which then enters various downstream pathways.[6][7][8]

The in vitro reconstitution of the this compound pathway provides a powerful, controlled system for a variety of applications. It allows for the detailed kinetic characterization of STR, the production of analytical standards, the screening of enzyme inhibitors, and the chemoenzymatic synthesis of novel "new-to-nature" alkaloid analogs by utilizing substrate derivatives.[2][9] These application notes provide detailed protocols for the enzymatic synthesis of this compound using crude cell lysates containing recombinant STR and for its subsequent analysis.

Core Components of the this compound Pathway

The enzymatic cascade for the initial steps of MIA biosynthesis can be simplified to two key enzymes.

ComponentClass/TypeRole in Pathway
Tryptamine Substrate (Indole)Derived from tryptophan, provides the indole ring structure.[10]
Secologanin Substrate (Terpene)An iridoid monoterpenoid that condenses with tryptamine.[10]
This compound Synthase (STR) Enzyme (Lyase)Catalyzes the stereoselective Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine.[4][5]
This compound β-D-Glucosidase (SGD) Enzyme (Hydrolase)"Activates" this compound by removing the glucose moiety, yielding a highly reactive aglycone intermediate for downstream synthesis.[6][7][11]

Signaling Pathway and Experimental Workflow

Strictosidine_Pathway cluster_substrates Substrates cluster_products Products Tryptamine Tryptamine STR This compound Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR This compound This compound SGD This compound β-D-Glucosidase (SGD) This compound->SGD Aglycone This compound Aglycone (Unstable Intermediate) STR->this compound Pictet-Spengler Condensation SGD->Aglycone Deglucosylation

Diagram 1: The initial steps of the Monoterpenoid Indole Alkaloid (MIA) pathway.

Experimental_Workflow A 1. Enzyme Preparation (Recombinant STR expression in E. coli and cell lysis) B 2. In Vitro Reaction Setup (Combine lysate, substrates, and buffer) A->B C 3. Incubation (Controlled temperature and time) B->C D 4. Reaction Quenching & Product Extraction (e.g., with Acetone/Ethyl Acetate) C->D E 5. Product Analysis (HPLC-UV or LC-MS) D->E F 6. Data Interpretation (Quantification of this compound) E->F

Diagram 2: General workflow for the in vitro reconstitution of this compound synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound Synthase (STR) Crude Lysate

This protocol describes the expression of a recombinant STR enzyme in Escherichia coli and the preparation of a crude cell lysate, which is a cost-effective and practical source of the enzyme for in vitro reactions.[12]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an STR expression vector.

  • LB Broth and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Sodium Phosphate pH 7.0, 100 mM NaCl, 1 mM DTT.

  • Lysozyme.

  • Sonicator.

  • Centrifuge.

Method:

  • Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of the STR-expressing E. coli strain. Grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 28-30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (crude lysate). This lysate can be used immediately, aliquoted and stored at -80°C, or lyophilized for long-term storage.[12]

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol outlines the setup of the enzymatic reaction to produce this compound from its precursors.

Materials:

  • STR crude lysate (from Protocol 1).

  • Tryptamine hydrochloride.

  • Secologanin.

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • Dimethyl sulfoxide (DMSO) for dissolving substrates.

  • Incubator or water bath.

Typical Reaction Conditions

ParameterValue / RangeNotes
pH 6.0 - 7.0STR enzymes from different plant sources exhibit similar pH optima.[6]
Temperature 28 - 37 °COptimal temperature can vary based on the source of the STR enzyme.
Tryptamine Concentration 1 - 10 mMSubstrate can be dissolved in a small amount of DMSO before adding to the aqueous buffer.
Secologanin Concentration 1 - 10 mMSecologanin is often the limiting substrate.
Enzyme Amount 5 - 10% (v/v) of crude lysateThe optimal amount should be determined empirically.
Incubation Time 1 - 4 hoursReaction progress can be monitored over time by taking aliquots for analysis.
Typical Yield 4.29 ± 2.00 µM (in planta reconstitution)[1]Yields in vitro can be significantly higher depending on substrate concentrations and enzyme activity. An 82% yield has been reported in an optimized system.[12]

Method:

  • Prepare stock solutions of tryptamine (e.g., 100 mM) and secologanin (e.g., 100 mM) in DMSO or water.

  • In a microcentrifuge tube, set up the reaction mixture. For a 1 mL final volume:

    • 800 µL Reaction Buffer.

    • 20 µL Tryptamine stock (final concentration 2 mM).

    • 20 µL Secologanin stock (final concentration 2 mM).

    • 100 µL STR crude lysate.

    • Adjust with Reaction Buffer to 1 mL if necessary.

  • Set up a negative control reaction without the enzyme lysate to check for non-enzymatic product formation.

  • Incubate the reaction at 30°C for 2 hours with gentle agitation.

  • Stop the reaction by adding an equal volume (1 mL) of acetone or by flash freezing in liquid nitrogen.[13]

Protocol 3: Analysis of this compound by HPLC

This protocol provides a general method for the detection and quantification of the synthesized this compound. An HPLC assay can simultaneously follow the formation of this compound and the consumption of tryptamine.[14]

Materials:

  • Quenched reaction mixture.

  • Syringe filters (0.22 µm).

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • This compound analytical standard.

Method:

  • Centrifuge the quenched reaction mixture at maximum speed for 10 minutes to pellet precipitated proteins and debris.[13]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10-20 µL of the sample onto the C18 column.

  • Elute the compounds using a linear gradient, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Re-equilibrate at 5% B

  • Monitor the elution profile at 220 nm (for the indole chromophore of tryptamine and this compound) and 280 nm.

  • Identify the this compound peak by comparing its retention time to that of the analytical standard.

  • Quantify the product by creating a standard curve with known concentrations of the this compound standard. For more sensitive and specific detection, especially in complex mixtures, LC-MS is recommended, monitoring for the specific mass-to-charge ratio (m/z) of this compound.[1][13]

Further Applications

  • Downstream Product Synthesis: The this compound produced can be used as a substrate for subsequent enzymes in the MIA pathway, such as this compound β-D-Glucosidase (SGD), to generate the this compound aglycone in situ. However, care must be taken as crude lysates may contain endogenous glucosidases.[14]

  • Generation of Novel Analogs: The substrate promiscuity of STR can be exploited to generate novel this compound analogs. By replacing tryptamine with various substituted tryptamine derivatives (e.g., fluoro-, chloro-, or methyl-tryptamines), new-to-nature compounds can be synthesized for drug discovery screening.[2][9][13]

References

Application Notes and Protocols for the Quantification of Strictosidine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidine is a pivotal intermediate in the biosynthesis of over 2,000 monoterpenoid indole alkaloids (MIAs), a class of natural products with significant pharmaceutical value.[1][2] Prominent examples of MIAs derived from this compound include the anticancer agents vinblastine and vincristine, the antihypertensive drug ajmalicine, and the antimalarial compound quinine.[1] The formation of this compound occurs through a Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme this compound synthase (STR).[1][3] Given its role as a central precursor, the accurate quantification of this compound in plant extracts is crucial for metabolic engineering efforts, drug discovery, and the quality control of herbal medicines.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a summary of reported quantitative data and a visual representation of the this compound biosynthetic pathway are included to provide a comprehensive resource for researchers.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex pathway involving multiple enzymatic steps. It begins with the formation of the monoterpene geraniol from geranyl pyrophosphate (GPP).[4] A series of oxidation, cyclization, and glycosylation reactions convert geraniol into the key intermediate secologanin.[4] In a parallel pathway, the amino acid tryptophan is converted to tryptamine. Finally, this compound synthase catalyzes the condensation of secologanin and tryptamine to form this compound.[1][4]

Strictosidine_Biosynthesis cluster_condensation GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Secologanin Secologanin Geraniol->Secologanin Multiple Steps (G8H, GOR, ISY, etc.) This compound This compound Secologanin->this compound Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Tryptamine->this compound Monoterpenoid Indole Alkaloids Monoterpenoid Indole Alkaloids This compound->Monoterpenoid Indole Alkaloids SGD, etc. GES GES TDC TDC STR_label STR n1->this compound

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Catharanthus roseus Leaves

This protocol is adapted from methodologies described for the extraction of alkaloids from Catharanthus roseus.[5]

Materials:

  • Fresh or shade-dried leaves of Catharanthus roseus

  • Methanol (HPLC grade)

  • 0.3 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ammonium hydroxide

  • Sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Grind shade-dried leaves of C. roseus into a fine powder.

  • To 5 g of the dry powder, add 400 mL of methanol.

  • Sonicate the mixture for 30 minutes and then filter. Repeat this step two more times with fresh methanol.

  • Combine the filtrates and evaporate to dryness using a rotary evaporator.

  • Dissolve the resulting residue in 200 mL of 0.3 N HCl.

  • Extract the acidic solution three times with an equal volume of ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate layers.

  • Adjust the pH of the aqueous layer to 8 with ammonium hydroxide.

  • Extract the alkaline solution three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness.

  • The resulting residue contains the total alkaloid extract, including this compound.

  • For quantitative analysis, dissolve a known weight of the dried extract in a known volume of methanol or the initial mobile phase of the HPLC/LC-MS system.

Standard Preparation

Materials:

  • This compound standard (commercially available or purified)

  • Methanol (HPLC grade)

Procedure:

  • Accurately weigh a precise amount of the this compound standard.

  • Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of this compound in the plant extracts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound.[6][7]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is commonly used. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Approximately 226 nm and 280 nm.

  • Injection Volume: 10-20 µL

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[4][8][9]

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]

Chromatographic Conditions:

  • Mobile Phase: A linear gradient of acetonitrile and water, both containing 0.1% formic acid.[4] A typical gradient could be 5-95% acetonitrile over 15 minutes.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

  • Monitored Ions: For this compound (C27H34N2O9, Molar Mass: 530.57 g/mol ), the protonated molecule [M+H]+ at m/z 531.2 is typically monitored.[5]

Quantification: Similar to HPLC, a calibration curve is constructed using this compound standards. The peak area of the selected ion is plotted against the concentration.

Experimental Workflow

Experimental_Workflow PlantMaterial Plant Material (e.g., Catharanthus roseus leaves) Extraction Extraction (Methanol, Sonication) PlantMaterial->Extraction Purification Liquid-Liquid Purification (Acid-Base Extraction) Extraction->Purification DryExtract Dried Alkaloid Extract Purification->DryExtract SamplePrep Sample Reconstitution (Methanol) DryExtract->SamplePrep StandardPrep This compound Standard Preparation Analysis HPLC or LC-MS Analysis StandardPrep->Analysis SamplePrep->Analysis DataProcessing Data Processing (Peak Integration, Calibration Curve) Analysis->DataProcessing Quantification Quantification of this compound DataProcessing->Quantification

Caption: Workflow for this compound quantification.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes some reported values for this compound content.

Plant/SystemTissue/Culture ConditionMethodThis compound ConcentrationReference
Catharanthus roseus cell culturesTransgenic line overexpressing StrNot specified>200 mg/L (as this compound and derivatives)[10]
Engineered Saccharomyces cerevisiaeFed-batch culture with geraniol and tryptamineLC-MS43.2 ± 2.3 mg/L[4]
Nicotiana benthamiana (transient expression)Infiltrated with tryptamine analogsUHPLC/MS27.2 - 190.8 ng/g fresh material (for various analogs)[11]
Catharanthus roseus cell culturesWild-typeHPLCSpecific activity of 56 pkat/mg protein for synthase[6]

Note: Direct comparison of concentrations can be challenging due to differences in analytical methods, units of measurement, and experimental conditions.

Summary and Applications

The protocols and data presented provide a framework for the reliable quantification of this compound in plant extracts. Accurate measurement of this key precursor is essential for:

  • Metabolic Engineering: Assessing the success of genetic modifications aimed at increasing the production of valuable MIAs.

  • Drug Discovery: Screening plant species for high-yielding sources of this compound and its derivatives.

  • Quality Control: Standardizing herbal medicines and extracts based on their this compound content.

  • Biochemical Studies: Investigating the regulation of the MIA biosynthetic pathway.

The use of high-resolution analytical techniques like LC-MS is recommended for accurate and sensitive quantification, particularly in complex biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Strictosidine Production in Heterologous Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving strictosidine yield in heterologous systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the heterologous production of this compound.

Question: My this compound titer is very low or undetectable. What are the potential causes and how can I troubleshoot this?

Answer:

Low or undetectable this compound titers are a common issue. The problem can often be traced back to several factors, from precursor availability to enzyme expression and activity. Here’s a step-by-step troubleshooting approach:

  • Verify Precursor Supply: this compound is synthesized from tryptamine and secologanin. Ensure that both precursors are available to the cell.

    • Tryptamine Pathway: Tryptophan is the precursor to tryptamine. Overexpression of tryptophan decarboxylase (TDC) can enhance tryptamine availability.

    • Secologanin Pathway (from Geranyl Pyrophosphate - GPP): This is a more complex, multi-step pathway involving several enzymes, including cytochrome P450s.

      • Enhance GPP Supply: Increase the flux towards GPP, the precursor for all monoterpenes, by overexpressing genes from the mevalonate (MVA) pathway. In yeast, this can include overexpressing a truncated HMG-CoA reductase (tHMG1) and upregulating the expression of farnesyl pyrophosphate (FPP) synthase (ERG20), or using a mutant version of ERG20 (ERG20ww) that favors GPP production.[1]

      • Feed Precursors: To bypass the host's native metabolic burden of producing GPP, you can directly feed geraniol and tryptamine into the culture medium.[2][3][4][5] This simplifies the pathway and can significantly increase titers.

  • Optimize Expression of Pathway Enzymes: The entire biosynthetic pathway to this compound needs to be functionally expressed.

    • Codon Optimization: Ensure all heterologous genes are codon-optimized for your expression host (e.g., Saccharomyces cerevisiae or Escherichia coli).

    • Promoter Strength: Use a combination of strong constitutive and inducible promoters to balance enzyme expression and minimize metabolic burden on the host.[2] For example, auto-inducible promoters like ADH2 in yeast can decouple the growth and production phases, which can improve yields.[2][3]

    • P450 Enzyme Expression: Cytochrome P450 enzymes (like geraniol 8-hydroxylase (G8H) and secologanin synthase (SLS)) are often a bottleneck.[2] Their efficient expression requires co-expression of a cytochrome P450 reductase (CPR). Tuning the gene copy numbers of P450s and their corresponding CPRs can be critical. For instance, switching from a high-copy (2μ) to a low-copy (CEN/ARS) plasmid for P450 expression has been shown to significantly increase this compound titers.[2]

  • Check for and Mitigate Shunt Products: Your host organism may divert intermediates into native pathways, creating unwanted byproducts.

    • Identify Shunt Products: Use analytical techniques like LC-MS to identify potential shunt products. For example, at high titers, (2E,6E)-2,6-dimethylocta-2,6-dienedioic acid (DOA) has been identified as a shunt product from the this compound pathway.[1]

    • Knockout Competing Pathways: Once identified, consider knocking out the genes responsible for the formation of these shunt products. For instance, in yeast, deleting genes like ATF1 (alcohol acetyltransferase) and OYE2 (NADPH oxidoreductase) can prevent the degradation of pathway intermediates like geraniol.[6]

  • Enzyme Engineering: The kinetic properties of your enzymes can be a limiting factor.

    • This compound Synthase (STR): While generally efficient, engineering STR for improved activity or substrate specificity (if you are producing analogs) can be beneficial. Techniques like circular permutation have been explored to alter the enzyme's active site.[7]

Question: I am observing significant cell toxicity or growth inhibition after inducing my pathway. What can I do?

Answer:

Cell toxicity is often due to the metabolic burden of expressing many heterologous enzymes or the accumulation of toxic intermediates.

  • Decouple Growth and Production: Use inducible promoter systems to allow the cells to reach a healthy density before inducing the expression of the biosynthetic pathway. The ADH2 promoter in yeast is a good example of an auto-inducible system that activates when glucose is depleted.[2][3]

  • Balance Enzyme Expression: Overexpression of all enzymes to the maximum level is not always the best strategy. Use promoters of varying strengths to balance the pathway and avoid the accumulation of any single toxic intermediate. A modular approach to pathway engineering can help in this regard.[8]

  • Compartmentalization: In eukaryotic hosts like yeast, targeting enzymes to specific organelles (e.g., mitochondria or peroxisomes) can help to sequester toxic intermediates and improve pathway efficiency.

Frequently Asked Questions (FAQs)

Q1: Which heterologous host is better for this compound production, E. coli or S. cerevisiae?

A1: Both E. coli and S. cerevisiae have been successfully used for natural product biosynthesis. However, S. cerevisiae is often preferred for complex pathways like that of this compound for several reasons:

  • P450 Enzyme Expression: Yeast, as a eukaryote, has an endoplasmic reticulum, which is the native environment for plant cytochrome P450 enzymes. This allows for better folding and activity of these crucial enzymes.[3][9]

  • GRAS Status: Yeast is "Generally Regarded as Safe" (GRAS), which can be advantageous for the production of pharmaceuticals.[2]

  • Robustness: Yeast is generally more robust for industrial-scale fermentation.

E. coli can also be engineered for complex pathways but may require more extensive protein engineering, such as creating fusion proteins or modifying the N-terminal of P450s, to achieve functional expression.[9]

Q2: How can I increase the supply of the GPP precursor in yeast?

A2: Enhancing the supply of Geranyl Pyrophosphate (GPP) is a critical step. Here are some proven strategies:

  • Overexpress MVA Pathway Genes: Increase the expression of key genes in the native mevalonate (MVA) pathway to boost the production of the isoprenoid precursors, IPP and DMAPP.

  • Use a Mutant FPP Synthase: Overexpress a mutant version of the farnesyl pyrophosphate (FPP) synthase, such as Erg20p F96W N127W (ERG20ww). This mutation reduces the enzyme's ability to produce FPP and favors the production of GPP.[1][10]

  • Dynamic Downregulation of ERG20: Dynamically downregulating the endogenous FPP synthase can also redirect flux towards GPP.[10]

Q3: Is it possible to produce analogs of this compound in my heterologous system?

A3: Yes, this is one of the exciting applications of heterologous production. This compound synthase (STR) has been shown to have relaxed substrate specificity towards tryptamine analogs. By feeding modified tryptamines (e.g., halogenated tryptamines) to your engineered strain, you can produce novel this compound analogs.[2][4][5][11] This approach is often referred to as precursor-directed biosynthesis.

Q4: What are typical yields for this compound in engineered yeast?

A4: this compound titers have improved significantly with advancements in metabolic engineering. The reported yields can vary widely depending on the strain, cultivation method (batch vs. fed-batch), and feeding strategy. See the data summary table below for specific examples.

Data Presentation: this compound Production Titers

Host OrganismEngineering StrategyPrecursors FedTiter (mg/L)Reference
S. cerevisiaeInitial de novo pathway reconstruction (21 new genes, 3 deletions)Glucose~0.5[2][6]
S. cerevisiaeDe novo pathway developmentGlucose40[12]
S. cerevisiaeFed-batch platform, optimized P450 expression, auto-inducible promotersGeraniol and Tryptamine~50[2][3][4][5]
S. cerevisiaeTuned P450 gene copy numbers (low-copy plasmid)Nepetalactol and Tryptamine55.8[2]
S. cerevisiaeBasic strain creationGlucose and Tryptamine75[1]
S. cerevisiaeOptimized strain with membrane steroid binding protein and ERG20wwGlucose and Tryptamine398[1]
S. cerevisiaeFinal fed-batch cultivation in shake flasksGlucose and Tryptamine843[1]

Experimental Protocols

Protocol 1: Yeast Strain Transformation

This protocol describes a general method for introducing plasmids into S. cerevisiae.

  • Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate Main Culture: The next day, inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2. Grow until the OD600 reaches 0.8-1.0.

  • Harvest and Wash Cells: Centrifuge the cells at 3000 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Repeat the wash step.

  • Prepare Transformation Mix: Resuspend the cell pellet in 1 mL of sterile water. In a microfuge tube, mix the following in order:

    • 240 µL PEG 3350 (50% w/v)

    • 36 µL Lithium Acetate (1.0 M)

    • 50 µL single-stranded carrier DNA (2.0 mg/mL)

    • 1-5 µg of plasmid DNA

    • 34 µL of the prepared yeast cell suspension

  • Transformation: Vortex the mixture for 1 minute. Incubate at 42°C for 40 minutes.

  • Plating: Centrifuge the tube for 30 seconds at 8000 x g. Remove the supernatant and resuspend the pellet in 100 µL of sterile water. Plate the entire cell suspension onto selective agar plates.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: this compound Extraction and Analysis

This protocol outlines a method for extracting this compound from a yeast culture for LC-MS analysis.[2]

  • Sample Collection: Take 200 µL of the whole yeast culture at your desired time point.

  • Extraction: Add 200 µL of acetone to the culture sample. Vortex vigorously for 30 seconds to lyse the cells and extract the metabolites.

  • Centrifugation: Centrifuge the sample at maximum speed for 10 minutes to pellet the cell debris.

  • Dilution: Carefully transfer the supernatant to a clean tube. Add an equal volume of MilliQ water to the supernatant to dilute the sample.

  • Analysis: Analyze the diluted sample using LC-MS. A reverse-phase C18 column is typically used for separation. Monitor for the mass corresponding to this compound.

Visualizations

Caption: Simplified this compound biosynthetic pathway in a heterologous host.

Troubleshooting_Workflow Start Low/No this compound Titer CheckPrecursors Precursors Available? Start->CheckPrecursors CheckExpression Enzymes Expressed? CheckPrecursors->CheckExpression Yes FeedPrecursors Feed Geraniol/ Tryptamine or Enhance GPP/Trp Supply CheckPrecursors->FeedPrecursors No CheckToxicity Cell Toxicity? CheckExpression->CheckToxicity Yes OptimizeExpression Optimize Promoters/ Codons/P450 CPR ratio CheckExpression->OptimizeExpression No CheckShunts Shunt Products? CheckToxicity->CheckShunts No DecoupleGrowth Use Inducible Promoters/ Balance Pathway CheckToxicity->DecoupleGrowth Yes KnockoutShunts Identify and Knockout Competing Pathways CheckShunts->KnockoutShunts Yes Success Improved Titer CheckShunts->Success No FeedPrecursors->CheckExpression OptimizeExpression->CheckToxicity DecoupleGrowth->CheckShunts KnockoutShunts->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Bottlenecks in the Strictosidine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the strictosidine biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common bottlenecks encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is very low. What are the most common bottlenecks in the pathway?

A1: Low this compound yields can stem from several bottlenecks throughout the biosynthetic pathway. The most frequently encountered issues include:

  • Low Geraniol 8-hydroxylase (G8H) Activity: The hydroxylation of geraniol by G8H, a cytochrome P450 enzyme, is often a major rate-limiting step.[1][2][3] This can be due to poor expression or low catalytic activity of the enzyme.[3]

  • Inefficient Cytochrome P450 (CYP) Enzyme Function: The pathway relies on several CYP enzymes (G8H, IO, 7-DLH, SLS) that require efficient electron transfer from redox partners like cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5).[1][4] Suboptimal expression or function of these partners can severely limit CYP activity.[1]

  • Substrate Unavailability or Imbalance: Insufficient supply of precursors, geraniol and tryptamine, can directly limit the final product yield.[1] Tryptamine, in particular, can be a transient and low-accumulating metabolite in host systems like yeast.[1]

  • Formation of Shunt Products: Undesired side reactions can divert intermediates away from the main pathway, reducing the overall flux towards this compound.[1]

  • Feedback Inhibition: Downstream metabolites can inhibit the activity of earlier enzymes, creating a negative feedback loop that limits production.

  • This compound Glucosidase (SGD) Activity: While necessary for the production of downstream alkaloids, the deglycosylation of this compound by SGD can be a bottleneck if subsequent enzymes cannot efficiently process the resulting reactive aglycone.[5][6]

Q2: I am using a yeast-based system for this compound production. Are there specific challenges to this host?

A2: Yes, while Saccharomyces cerevisiae is a powerful host for metabolic engineering, there are specific challenges related to expressing the plant-derived this compound pathway:[1]

  • Functional Expression of Plant P450s: Achieving high levels of functional plant cytochrome P450 enzymes in yeast is a common and significant hurdle.[1] This often requires co-expression and optimization of redox partner enzymes like CPR and CYB5.[1]

  • Metabolic Burden: Heterologous expression of a long biosynthetic pathway can impose a significant metabolic burden on the yeast cells, potentially impacting growth and overall productivity.[1]

  • Subcellular Compartmentalization: In plants, the pathway enzymes are localized in different subcellular compartments.[7] Replicating this optimal organization in yeast can be challenging and may affect pathway efficiency.

Q3: How can I improve the efficiency of the cytochrome P450 enzymes in my system?

A3: Enhancing the performance of cytochrome P450 enzymes is critical for improving this compound yields. Consider the following strategies:

  • Optimize Redox Partner Expression: Fine-tuning the expression levels of cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5) is crucial for efficient electron transfer to the P450 enzymes.[1] This can involve testing different promoters or gene copy numbers.

  • Codon Optimization: Optimizing the coding sequence of the P450 genes for the expression host (e.g., yeast) can significantly improve protein expression levels.[2][3]

  • Protein Engineering: Site-directed mutagenesis of P450 enzymes can be employed to improve their catalytic activity or substrate specificity.

Q4: What is the role of Major Latex Protein-Like (MLPL) enzyme, and should I include it in my construct?

A4: The Major Latex Protein-Like (MLPL) enzyme from Nepeta mussinii plays a crucial role in the early part of the pathway. It accelerates the cyclization to nepetalactol and, importantly, prevents the formation of shunt products.[1][7] Including MLPL in your expression system is highly recommended as it can significantly increase the efficiency of nepetalactol production and the overall flux towards this compound.[1][7]

Q5: Can the substrate specificity of this compound Synthase (STR) be a limiting factor?

A5: this compound synthase (STR) generally exhibits high substrate specificity for its natural substrates, tryptamine and secologanin.[8][9] While it is highly stereoselective, it is not typically considered the primary bottleneck when using natural substrates.[5] However, if you are attempting to produce this compound analogs using modified tryptamines, the substrate specificity of STR can become a significant limiting factor.[9][10] In such cases, protein engineering of STR may be necessary to broaden its substrate scope.[9][11]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Production
Possible Cause Troubleshooting Step Experimental Protocol
Inefficient early pathway (Geraniol to Nepetalactol) Feed the culture with pathway intermediates such as 8-hydroxygeraniol, 8-oxogeranial, or nepetalactol to pinpoint the bottleneck.[3]See Protocol 1: Intermediate Feeding Assay .
Poor G8H expression or activity Increase the gene copy number of G8H using a high-copy plasmid.[3] Use a codon-optimized version of the G8H gene for the expression host.[3]See Protocol 2: Gene Overexpression with High-Copy Plasmids .
Suboptimal P450 reductase (CPR) activity Co-express CPR and potentially CYB5 to enhance P450 function.[1][4] Test different CPR orthologs or classes, as class II CPRs have been shown to be important in specialized metabolism.[12]See Protocol 3: Co-expression of Redox Partners .
Insufficient precursor supply Supplement the culture medium with geraniol and tryptamine.[1][13] This can also reduce the metabolic burden on the host.[1]See Protocol 4: Precursor Feeding Strategy .
Issue 2: Accumulation of Pathway Intermediates
Possible Cause Troubleshooting Step Experimental Protocol
Bottleneck at a specific enzymatic step Identify the accumulated intermediate using LC-MS analysis.[3] Overexpress the enzyme immediately downstream of the accumulated intermediate.See Protocol 5: Metabolite Profiling by LC-MS and Protocol 2: Gene Overexpression .
Feedback inhibition Investigate potential feedback inhibition by downstream products. If identified, consider strategies like in-situ product removal or engineering enzymes to be less sensitive to inhibition.Literature search for known inhibitors of the specific enzyme.
Inefficient deglycosylation by SGD If this compound is accumulating but downstream products are absent, SGD activity might be low or inhibited. An alternative splicing isoform of SGD (shSGD) has been shown to inhibit SGD activity.[14][15]See Protocol 6: In Vitro Enzyme Assay for SGD Activity .
Issue 3: Formation of Undesired Byproducts
Possible Cause Troubleshooting Step Experimental Protocol
Shunt product formation in the early pathway Co-express the Major Latex Protein-Like (MLPL) enzyme to prevent the formation of shunt products after the iridoid synthase (ISY) step.[1][7]Integrate the MLPL gene into your expression construct.
Host-specific side reactions For plant-based expression systems like Nicotiana benthamiana, endogenous enzymes like glycosyltransferases can modify pathway intermediates.[16]Use transcriptomic analysis to identify upregulated endogenous genes and consider targeted gene knockouts.[16]

Data Presentation

Table 1: Impact of Genetic Modifications on this compound Titer in S. cerevisiae
Strain ModificationThis compound Titer (mg/L)Precursor(s) FedReference
Initial de novo biosynthesis strain~0.5None (from glucose)[2][7]
Integration of CYPADH and additional G8H copies0.03None (from glucose)[2][3]
Strain 4 + high-copy G8H plasmid0.5None (from glucose)[3]
Fed-batch with Geraniol and Tryptamine43.2 ± 2.3Geraniol (308.5 mg/L), Tryptamine (320.4 mg/L)[1]
Optimized P450 accessory enzymes and MLPL50.7 ± 5.3Geraniol, Tryptamine[1]
Low-copy plasmid for late pathway genes55.8 ± 0.1Nepetalactol (336.5 mg/L), Tryptamine (320.4 mg/L)[1]
Table 2: Kinetic Parameters of this compound Synthase (STR) and this compound Glucosidase (SGD)
EnzymeSubstrate(s)Km (mM)kcat (s⁻¹)Reference
This compound Synthase (C. roseus)Tryptamine2.3Not Reported[8]
Secologanin3.4Not Reported[8]
This compound Glucosidase (C. roseus)This compound0.23 ± 0.033.3 ± 0.2[5]
Vincoside (diastereomer)0.35 ± 0.030.056 ± 0.002[5]

Experimental Protocols

Protocol 1: Intermediate Feeding Assay
  • Culture Preparation: Grow the engineered microbial strain under standard conditions to the desired cell density.

  • Intermediate Addition: Prepare sterile stock solutions of pathway intermediates (e.g., geraniol, 8-hydroxygeraniol, nepetalactol) in a suitable solvent.

  • Feeding: Add the intermediates to the culture at various concentrations. Include a control culture with no added intermediates.

  • Incubation: Continue incubation for a defined period (e.g., 24-72 hours).

  • Extraction and Analysis: Harvest the cells and/or supernatant. Extract the metabolites and analyze for the presence of this compound and other downstream products using LC-MS.

Protocol 2: Gene Overexpression with High-Copy Plasmids
  • Plasmid Construction: Clone the gene of interest (e.g., codon-optimized G8H) into a high-copy number expression vector suitable for the host organism.

  • Transformation: Transform the engineered host strain with the high-copy plasmid.

  • Selection and Culturing: Select for transformed cells and cultivate them under conditions that induce gene expression.

  • Analysis: Measure the production of this compound and compare it to the parent strain without the overexpression plasmid.

Protocol 3: Co-expression of Redox Partners
  • Construct Design: Create an expression cassette or a multi-gene plasmid containing the cytochrome P450 gene(s) along with the genes for cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5).

  • Host Integration/Transformation: Integrate the cassette into the host genome or transform the host with the multi-gene plasmid.

  • Expression and Analysis: Culture the engineered strain and quantify this compound production to assess the impact of redox partner co-expression.

Protocol 4: Precursor Feeding Strategy
  • Culture Initiation: Begin the fermentation of the engineered strain.

  • Fed-Batch Feeding: After an initial growth phase, intermittently feed the culture with concentrated, sterile solutions of geraniol and tryptamine.

  • Monitoring: Monitor cell growth and product formation throughout the fermentation.

  • Harvest and Quantification: At the end of the fermentation, harvest the culture and quantify the final this compound titer.

Protocol 5: Metabolite Profiling by LC-MS
  • Sample Preparation: Quench metabolism rapidly (e.g., with cold methanol). Extract intracellular and extracellular metabolites using a suitable solvent system.

  • LC Separation: Separate the metabolites using a liquid chromatography system with a column appropriate for alkaloid analysis (e.g., C18).

  • MS Detection: Detect and identify the metabolites using a mass spectrometer. Compare the retention times and mass spectra to authentic standards of pathway intermediates.

  • Quantification: Quantify the accumulated intermediates using a standard curve.

Protocol 6: In Vitro Enzyme Assay for SGD Activity
  • Protein Expression and Purification: Express and purify the this compound Glucosidase (SGD) enzyme from your host system or E. coli.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 6.0-7.0) containing a known concentration of this compound.

  • Enzyme Addition: Initiate the reaction by adding the purified SGD enzyme.

  • Time Course Analysis: Take aliquots from the reaction at different time points and quench the reaction (e.g., by adding a strong acid or organic solvent).

  • Product Detection: Analyze the aliquots by HPLC to monitor the disappearance of this compound and the formation of its aglycone product.[5]

Visualizations

Strictosidine_Pathway_Bottlenecks GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (P450) Bottleneck_G8H Bottleneck: Low G8H Activity Geraniol->Bottleneck_G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial GOR Bottleneck_CPR Bottleneck: CPR/CYB5 Limitation Hydroxygeraniol->Bottleneck_CPR Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY DeoxyloganeticAcid 7-Deoxyloganetic Acid Nepetalactol->DeoxyloganeticAcid IO (P450) Bottleneck_Shunt Shunt Products Nepetalactol->Bottleneck_Shunt Secologanin Secologanin DeoxyloganeticAcid->Secologanin Multiple Steps (7DLGT, 7DLH, LAMT, SLS) This compound This compound Secologanin->this compound STR Tryptamine Tryptamine Tryptamine->this compound STR Downstream_MIAs Downstream MIAs This compound->Downstream_MIAs SGD

Caption: Key enzymatic steps and common bottlenecks in the this compound biosynthetic pathway.

Troubleshooting_Workflow Start Low/No this compound Check_Early_Pathway Feed Intermediates (Geraniol, Nepetalactol) Start->Check_Early_Pathway Production_Restored Production Restored? Check_Early_Pathway->Production_Restored Optimize_Early_Enzymes Optimize Early Enzymes (G8H, GOR, ISY, MLPL) Production_Restored->Optimize_Early_Enzymes No Analyze_Metabolites Analyze Metabolites (LC-MS) Production_Restored->Analyze_Metabolites Yes Success Improved Yield Optimize_Early_Enzymes->Success Intermediate_Accumulation Intermediate Accumulation? Analyze_Metabolites->Intermediate_Accumulation Optimize_Downstream_Enzyme Overexpress Downstream Enzyme Intermediate_Accumulation->Optimize_Downstream_Enzyme Yes Optimize_P450_Support Optimize P450 Support (CPR/CYB5 Co-expression) Intermediate_Accumulation->Optimize_P450_Support No Optimize_Downstream_Enzyme->Success Increase_Precursors Increase Precursor Supply (Tryptamine/Geraniol Feeding) Optimize_P450_Support->Increase_Precursors Increase_Precursors->Success

Caption: A logical workflow for troubleshooting low this compound production.

References

Technical Support Center: Optimization of Fermentation Conditions for Strictosidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of Strictosidine.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem Potential Cause Recommended Solution
Low or No this compound Titer 1. Inefficient Precursor Supply: Insufficient intracellular availability of tryptamine or geraniol/secologanin precursors.- Implement a precursor feeding strategy: Supplement the fermentation medium with tryptamine and geraniol.[1][2][3] - Optimize feeding concentrations: Titrate the concentrations of fed precursors to identify the optimal levels that maximize titer without causing toxicity. A starting point could be around 300-350 mg/L for each precursor.[1]
2. Bottleneck in the Biosynthetic Pathway: Low activity of a key enzyme, often a cytochrome P450 like Geraniol 8-hydroxylase (G8H) or Secologanin synthase (SLS).[1][4]- Analyze for intermediate accumulation: Use LC-MS to identify the accumulation of specific pathway intermediates. Accumulation of an intermediate suggests a bottleneck in the subsequent enzymatic step.[1][4] - Optimize enzyme expression: If using an engineered microbial host, consider codon-optimizing the gene for the bottleneck enzyme or increasing its copy number.[4]
3. Suboptimal Fermentation Conditions: pH, temperature, or aeration are not optimal for your production host (e.g., Saccharomyces cerevisiae or plant cell culture).- Perform a design of experiments (DoE): Systematically vary pH, temperature, and agitation/aeration to identify the optimal set points for this compound production. - Review literature for your specific host: Consult established protocols for the optimal growth and production conditions for your chosen chassis organism.
Accumulation of Pathway Intermediates (e.g., Loganin, 7-deoxyloganic acid) 1. Downstream Enzyme Limitation: The enzyme responsible for converting the accumulated intermediate is rate-limiting. For example, loganin accumulation suggests SLS may be a bottleneck.[4]- Increase expression of the downstream enzyme: In engineered systems, increase the expression level of the enzyme immediately following the accumulated intermediate. - Co-factor availability: Ensure that any necessary co-factors for the downstream enzyme are not limiting.
2. Feedback Inhibition: High concentrations of an intermediate may be inhibiting an upstream enzyme.- Investigate literature for known feedback inhibition loops in the monoterpenoid indole alkaloid (MIA) pathway. - Consider in-situ product removal strategies to reduce the concentration of inhibitory intermediates.
Poor Cell Growth or Viability 1. Precursor or Product Toxicity: High concentrations of fed precursors (e.g., tryptamine, geraniol) or the product itself can be toxic to the cells.[1]- Optimize precursor feeding strategy: Implement a fed-batch or continuous feeding strategy to maintain precursor concentrations below toxic levels. - Decouple growth and production phases: Grow cells to a high density before inducing the expression of the biosynthetic pathway and/or feeding precursors.[1]
2. Suboptimal Media Composition: The fermentation medium may lack essential nutrients or have an improper balance of components.- Optimize media components: Test different carbon and nitrogen sources, and supplement with essential vitamins and minerals. For plant cell cultures, the composition of hormones like auxins and cytokinins is critical.[5][6]
3. Shear Stress (in bioreactors): High agitation rates can damage cells, particularly plant cells.[5][6]- Optimize agitation speed: Determine the optimal agitation rate that ensures sufficient mixing and oxygen transfer without causing excessive cell damage.
Genetic Instability of Production Strain (especially in plant cell cultures) 1. Somaclonal Variation: Plant cells in culture are prone to genetic and epigenetic changes over time, which can lead to a decline in productivity.[5]- Regularly re-initiate cultures from cryopreserved stocks. - Implement a cell line selection program to isolate and maintain high-producing cell lines.[5]
2. Plasmid Loss (in microbial hosts): If biosynthetic pathway genes are on plasmids, they can be lost during cell division, especially without selective pressure.- Integrate pathway genes into the host genome. [1][4] - Maintain appropriate antibiotic selection if using plasmids.

Frequently Asked Questions (FAQs)

1. What is a typical starting point for precursor feeding concentrations in yeast?

Based on published studies, a fed-batch strategy with initial concentrations of approximately 308.5 mg/L geraniol and 320.4 mg/L of tryptamine has been shown to yield significant this compound titers (around 43.2 ± 2.3 mg/L) in engineered Saccharomyces cerevisiae.[1] It is recommended to optimize these concentrations for your specific strain and fermentation setup.

2. How can I enhance this compound production using elicitors in plant cell cultures?

Elicitation is a common strategy to induce secondary metabolite production in plant cell cultures.[7][8]

  • Biotic elicitors: Fungal extracts or yeast extract can be used.[6][7]

  • Abiotic elicitors: Methyl jasmonate is a well-known elicitor for inducing alkaloid biosynthesis.[7][9]

The timing and concentration of elicitor addition are critical and should be optimized. Typically, elicitors are added during the stationary phase of cell growth.[8]

3. What are the most common analytical methods for quantifying this compound?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and sensitive method for detecting and quantifying this compound and its pathway intermediates from culture extracts.[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantification, often coupled with UV detection.[10] It is also used for the purification of this compound.[1]

  • Spectrophotometry: A spectrophotometric assay has been described for this compound synthase activity, which can be adapted for quantifying the product.[11]

4. My engineered yeast strain is not producing any this compound, even with precursor feeding. What should I check first?

The most likely culprit is a bottleneck in the early steps of the pathway, particularly the first hydroxylation of geraniol catalyzed by Geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme.[1][4]

  • Confirm G8H expression and activity: If possible, perform western blots to confirm protein expression.

  • Feed downstream intermediates: Feed the culture with 8-hydroxygeraniol or nepetalactol. If this compound is produced, it confirms that the bottleneck is at or before the G8H step.[4]

  • Check for proper P450 accessory enzyme expression: Ensure that cytochrome P450 reductase (CPR) and other accessory proteins are adequately expressed, as they are essential for G8H activity.[1]

5. Can I produce analogs of this compound using my fermentation system?

Yes, if you are using a precursor feeding strategy, you can feed modified tryptamine analogs to the culture. The enzyme this compound synthase has been shown to have relaxed substrate specificity, allowing for the production of halogenated and other modified this compound analogs.[1]

Experimental Protocols

Protocol 1: Precursor Feeding in Saccharomyces cerevisiae

This protocol is adapted from studies on engineered yeast for this compound production.[1]

  • Strain Cultivation: Grow the engineered S. cerevisiae strain in an appropriate growth medium (e.g., YPD or a defined synthetic medium) to the desired cell density (e.g., mid-to-late exponential phase).

  • Precursor Stock Preparation: Prepare sterile stock solutions of geraniol and tryptamine. These can be dissolved in ethanol.

  • Feeding: Add the precursor stock solutions to the culture to achieve the desired final concentrations (e.g., 300-350 mg/L each).

  • Incubation: Continue the fermentation under optimal conditions (temperature, agitation) for the desired production period (e.g., 24-72 hours).

  • Sampling and Analysis: Periodically take samples to monitor cell growth and product formation.

Protocol 2: Extraction and Analysis of this compound

This protocol outlines a general procedure for extracting and analyzing this compound from a fermentation culture.[1]

  • Sample Collection: Take a known volume of the whole culture broth (e.g., 200 µL).

  • Extraction: Add an equal volume of acetone to the sample (e.g., 200 µL). Vortex vigorously for 30 seconds to ensure thorough mixing and cell lysis.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet cell debris.

  • Sample Dilution: Carefully transfer the supernatant to a clean tube. Dilute the supernatant with an equal volume of MilliQ water.

  • Analysis: Analyze the diluted sample by LC-MS. Use a C18 reverse-phase column. Monitor for the characteristic m/z of this compound [M+H]⁺.

  • Quantification: Use an authentic this compound standard to create a standard curve for accurate quantification.

Visualizations

Strictosidine_Biosynthesis_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (P450) [Bottleneck] Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial GOR Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganic_acid 7-Deoxyloganic Acid Nepetalactol->Deoxyloganic_acid IO (P450) Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH (P450) Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (P450) [Bottleneck] This compound This compound Secologanin->this compound STR Tryptamine Tryptamine Tryptamine->this compound

Caption: The biosynthetic pathway of this compound from Geranyl Pyrophosphate and Tryptamine.

Fermentation_Optimization_Workflow cluster_0 Phase 1: Strain & Media cluster_1 Phase 2: Process Parameters cluster_2 Phase 3: Analysis & Iteration Strain_Selection Select Production Host (e.g., Engineered Yeast) Media_Optimization Optimize Basal Medium (Carbon, Nitrogen, etc.) Strain_Selection->Media_Optimization Parameter_Screening Screen Physical Parameters (pH, Temp, Aeration) Media_Optimization->Parameter_Screening Precursor_Feeding Develop Precursor Feeding Strategy Parameter_Screening->Precursor_Feeding Analytical_Monitoring Monitor Growth & Titer (OD, LC-MS) Precursor_Feeding->Analytical_Monitoring Bottleneck_ID Identify Bottlenecks (Intermediate Accumulation) Analytical_Monitoring->Bottleneck_ID Iterative_Improvement Iterative Refinement (Strain/Process) Bottleneck_ID->Iterative_Improvement Iterative_Improvement->Strain_Selection Iterative_Improvement->Media_Optimization Re-optimize

Caption: A workflow for the optimization of this compound fermentation conditions.

Troubleshooting_Logic Start Low/No This compound? Check_Growth Is Cell Growth Normal? Start->Check_Growth Check_Intermediates Are Intermediates Accumulating? Check_Growth->Check_Intermediates Yes Solve_Growth Troubleshoot Growth: - Media Composition - Toxicity - Physical Stress Check_Growth->Solve_Growth No Check_Precursors Precursor Feeding Implemented? Check_Intermediates->Check_Precursors No Solve_Bottleneck Address Pathway Bottleneck: - Increase Enzyme Expression - Check Co-factors Check_Intermediates->Solve_Bottleneck Yes Implement_Feeding Implement/Optimize Precursor Feeding Check_Precursors->Implement_Feeding No Check_Pathway_Expression Verify Pathway Gene Expression/Activity Check_Precursors->Check_Pathway_Expression Yes

Caption: A logical flowchart for troubleshooting low this compound production.

References

Technical Support Center: Chemical Synthesis of Strictosidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of strictosidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this pivotal precursor to numerous monoterpenoid indole alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical synthesis of this compound, offering potential causes and recommended solutions.

Problem 1: Low Yield of this compound in the Pictet-Spengler Reaction

You are performing the Pictet-Spengler condensation of tryptamine and secologanin but observing a low yield of the desired product, this compound.

Potential Cause Recommended Solution
Suboptimal Reaction Conditions The Pictet-Spengler reaction is sensitive to pH. Ensure the reaction medium is acidic to facilitate the formation of the electrophilic iminium ion intermediate. Trifluoroacetic acid (TFA) is a commonly used catalyst[1].
Side Reactions Under strongly acidic conditions or with prolonged reaction times, side reactions can occur, leading to the formation of byproducts. Monitor the reaction progress closely using techniques like TLC or LC-MS and optimize the reaction time to maximize the formation of this compound while minimizing degradation or side product formation.
Impure Starting Materials Impurities in tryptamine or secologanin can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry) before proceeding with the synthesis.
Use of Non-Enzymatic Catalyst While chemical synthesis is possible, the enzymatic Pictet-Spengler reaction catalyzed by this compound synthase (STR) offers high stereoselectivity and yield.[1][2] Consider using purified STR or a crude cell lysate overexpressing the enzyme for a more efficient and selective synthesis.[1]
Problem 2: Formation of the Vincoside Diastereomer

Your reaction is producing a significant amount of vincoside, the C3 epimer of this compound, leading to a difficult purification process and reduced yield of the desired product.

Potential Cause Recommended Solution
Lack of Stereocontrol in Chemical Synthesis The non-enzymatic Pictet-Spengler reaction often results in the formation of both this compound and vincoside as a mixture of diastereomers.[3]
Reaction Conditions Favoring Epimerization Certain acidic conditions can promote the epimerization at the C3 position. Experiment with milder acidic catalysts or shorter reaction times to potentially reduce the formation of the undesired diastereomer.
Solution: Enzymatic Synthesis This compound synthase is highly stereoselective and catalyzes the formation of only the (S)-configured this compound.[2] Utilizing STR is the most effective way to avoid the formation of vincoside.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the key reaction in the chemical synthesis of this compound?

A1: The core reaction is the Pictet-Spengler reaction, which involves the condensation of tryptamine with secologanin.[4][5] This reaction forms the characteristic tetrahydro-β-carboline ring system of this compound.

Q2: What is the role of the acid catalyst in the Pictet-Spengler reaction?

A2: The acid catalyst is crucial for the formation of an electrophilic iminium ion from the condensation of the aldehyde group of secologanin and the primary amine of tryptamine. This iminium ion is then attacked by the electron-rich indole ring of tryptamine to close the ring and form the tetrahydro-β-carboline core.[5]

Q3: Can the Pictet-Spengler reaction for this compound synthesis proceed without a catalyst?

A3: While the reaction can sometimes proceed without an acid catalyst, particularly in aprotic media, the use of an acid catalyst generally leads to superior yields and is the traditional approach.[5] The enzyme this compound synthase provides a highly efficient catalytic environment for this reaction in biological systems.[6]

Enzymatic Synthesis

Q4: What is this compound synthase (STR) and why is it important?

A4: this compound synthase is the enzyme that catalyzes the stereoselective Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine.[6][7] It is a key enzyme in the biosynthesis of all monoterpenoid indole alkaloids and is highly valued for its ability to produce this compound with complete stereocontrol, avoiding the formation of the vincoside diastereomer.[2]

Q5: Can I use a crude cell lysate containing this compound synthase instead of the purified enzyme?

A5: Yes, using a crude cell lysate from an E. coli strain overexpressing this compound synthase has been shown to be a practical and effective method for preparing this compound.[1] This approach can be more cost-effective and less time-consuming than using the purified enzyme.

Q6: What is the substrate specificity of this compound synthase?

A6: this compound synthase exhibits stringent substrate specificity.[8] For instance, attempts to react an unnatural secologanin derivative (the C15 epimer) with this compound synthase were unsuccessful, resulting only in the return of the starting material.[1] However, some studies have shown that STR can accept certain modified tryptamine analogs.[9]

Purification and Characterization

Q7: What are the common methods for purifying chemically synthesized this compound?

A7: Purification of this compound can be challenging due to the presence of its diastereomer, vincoside, and other side products. Common purification techniques include flash chromatography and crystallization.[4] For analytical purposes and smaller scale purifications, preparative High-Performance Liquid Chromatography (HPLC) is often used.[2]

Q8: How can I confirm the identity and stereochemistry of my synthesized this compound?

A8: The identity and structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[9] The stereochemistry can be confirmed by comparing the spectral data with that of an authentic standard or with published data. The anomeric configuration of the glucose moiety can be determined by the J-coupling constant in the ¹H NMR spectrum.[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (-)-Strictosidine using Crude Cell Lysate

This protocol describes the synthesis of (-)-strictosidine from (-)-secologanin and tryptamine using a crude E. coli lysate overexpressing this compound synthase.

Materials:

  • (-)-Secologanin

  • Tryptamine

  • Lyophilized crude E. coli lysate containing overexpressed this compound synthase

  • Aqueous phosphate buffer (pH specified in the original research)

Procedure:

  • Combine (-)-secologanin and tryptamine in an aqueous phosphate buffer.

  • Add the lyophilized crude cell lysate containing this compound synthase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by LC-MS.

  • Upon completion, the reaction is typically quenched.

  • The product, (-)-strictosidine, can be isolated and purified using standard chromatographic techniques.

Expected Outcome: This method has been reported to yield (-)-strictosidine in high yield (e.g., 82%) as a single C3 epimer.[1]

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Optimize_Conditions Optimize Reaction Conditions (pH, Time) Improved Yield Improved? Optimize_Conditions->Improved Consider_Enzyme Consider Using This compound Synthase Proceed Proceed with Optimized Reaction Consider_Enzyme->Proceed Purify Purify Tryptamine and Secologanin Impure->Purify If Impure Pure->Optimize_Conditions If Pure Purify->Optimize_Conditions End Successful Synthesis Proceed->End Yes Yes Improved->Yes Yes No No Improved->No No Yes->End No->Consider_Enzyme

Caption: Troubleshooting workflow for low this compound yield.

Pictet-Spengler Reaction Pathway

Pictet_Spengler_Pathway Tryptamine Tryptamine Condensation Condensation Tryptamine->Condensation Secologanin Secologanin Secologanin->Condensation Iminium_Ion Iminium Ion Intermediate Condensation->Iminium_Ion Ring_Closure Electrophilic Aromatic Substitution (Ring Closure) Iminium_Ion->Ring_Closure This compound This compound Ring_Closure->this compound

Caption: Key steps of the Pictet-Spengler reaction for this compound synthesis.

References

Technical Support Center: Strictosidine Synthase (STR) Substrate Specificity and Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Strictosidine Synthase (STR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to STR substrate specificity and engineering.

Frequently Asked Questions (FAQs)

Q1: What is the native substrate specificity of this compound Synthase (STR)?

A1: this compound Synthase is a highly specific enzyme that catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine.[1][2] The enzyme exhibits strong stereoselectivity, exclusively producing the 3-α(S) diastereomer and not the vincoside diastereomer.[3] The indole moiety of tryptamine is essential for substrate recognition and binding within the active site.[1]

Q2: Can STR accept substrates other than tryptamine and secologanin?

A2: While highly specific, STR can accept some analogs of its natural substrates. Limited substitutions on the indole ring of tryptamine are tolerated.[4] For instance, some success has been achieved with 7-aza-tryptamine to produce 12-aza-strictosidine, an intermediate for cytotoxic alkaloids.[1] However, modifications to the core tryptamine structure, such as N-methylation or substitutions at the 5 and 6 positions of the indole ring, can significantly reduce or abolish activity in the wild-type enzyme.[3][4] The enzyme also shows some flexibility towards secologanin analogs, although this has been less extensively studied.

Q3: How can the substrate specificity of STR be engineered or broadened?

A3: The substrate specificity of STR can be altered through rational design and directed evolution. Site-directed mutagenesis, guided by the crystal structure of STR from Rauvolfia serpentina (RsSTR1), has been successful.[2][5] A key mutation, Val208Ala, has been shown to expand the substrate binding pocket, allowing the enzyme to accept larger tryptamine analogs such as 5-methyl- and 5-methoxytryptamine.[1][2] Another mutation, Asp177Ala, has been shown to permit the binding of various secologanin analogs.[1] Circular permutation is another protein engineering strategy that has been explored to modify STR's activity and stability.[6]

Q4: What are the key amino acid residues in the STR active site?

A4: The active site of STR is a hydrophobic pocket within its six-bladed β-propeller fold structure.[1][5] Key residues involved in substrate binding and catalysis include:

  • Glu-309: Essential for catalysis, it is thought to act as a general base to deprotonate tryptamine's primary amine, facilitating the formation of a Schiff base with secologanin.[1][5]

  • Phe-226 and Tyr-151: These residues form a "pi-sandwich" that stabilizes the indole ring of tryptamine through hydrophobic interactions.[1]

  • His-307 and His-277: These positively charged residues are involved in binding the glucose moiety of secologanin.[1]

  • Val-208: This residue is located in the binding pocket and influences the acceptance of substituted tryptamine analogs.[1][2]

Troubleshooting Guides

Problem 1: Low or No STR Activity Detected
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Assay pH The optimal pH for STR is typically around 6.8.[7] Prepare buffers to ensure the final reaction pH is within the optimal range (e.g., pH 6.5-7.5).[8]Enzyme activity should increase to optimal levels.
Enzyme Instability STR is relatively stable and can be stored at -20°C for extended periods.[7][9] However, repeated freeze-thaw cycles should be avoided. Aliquot the enzyme upon purification.Consistent activity should be observed across different aliquots.
Presence of Inhibitors Early studies identified p-chloromercuribenzoate as a potent inhibitor.[7] Ensure no contaminating compounds from purification or substrate synthesis are present.Activity should be restored upon removal of the inhibitory substance.
Substrate Quality Secologanin is hydrolytically labile.[10] Use freshly prepared or properly stored substrates. Verify substrate integrity via analytical methods like NMR or LC-MS.Use of high-quality substrates should yield expected reaction rates.
Degradation of Product by this compound Glucosidase (SGD) In crude plant extracts, SGD can hydrolyze the product this compound, leading to an underestimation of STR activity.[9]See "Problem 2" for specific solutions.
Problem 2: Discrepancy Between Tryptamine Consumption and this compound Formation
Possible Cause Troubleshooting Step Expected Outcome
Presence of contaminating this compound Glucosidase (SGD) activity in crude extracts 1. Inhibit SGD: Add D(+)-gluconic acid-delta-lactone to the reaction mixture at a final concentration of 100 mM.[9] 2. Assay by Substrate Depletion: Quantify STR activity by measuring the secologanin-dependent decrease of tryptamine using HPLC instead of measuring this compound formation.[9] 3. Purify STR: Separate STR from SGD using gel filtration chromatography (e.g., Sephadex G-75).[9]1. SGD activity will be significantly reduced, leading to the accumulation of this compound.[9] 2. A more accurate measurement of STR activity in crude extracts will be obtained. 3. Purified STR fractions will show a direct correlation between tryptamine consumption and this compound formation.
Product Inhibition The natural (S)-enantiomer of this compound can cause product inhibition.[11] Perform kinetic analyses at early time points to minimize the effect of product accumulation.Initial reaction rates will be linear and more accurately reflect the enzyme's kinetic parameters.
Problem 3: Engineered STR Variant Shows No Activity with a Novel Substrate
Possible Cause Troubleshooting Step Expected Outcome
Steric Hindrance in the Active Site The novel substrate may be too bulky to fit into the engineered binding pocket. Analyze the crystal structure of STR to predict potential steric clashes.[12] Introduce mutations (e.g., Val208Ala) to increase the size of the active site.[2]The modified enzyme may now accommodate the novel substrate, leading to product formation.
Incorrect Substrate Binding Orientation Non-natural substrates may bind in an inverted or non-productive orientation.[11] This has been observed with small aliphatic aldehydes, leading to a switch in stereoselectivity.[11] Further engineering of active site residues that dictate substrate orientation may be necessary.A rationally designed mutant may force the substrate into a productive binding mode.
Protein Misfolding or Instability The introduced mutation may have destabilized the protein. Check protein expression levels and solubility. Perform a thermal shift assay to assess changes in protein stability.If the protein is misfolded, refolding protocols or the introduction of stabilizing mutations may be required.

Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type this compound Synthase
Enzyme SourceSubstrateKm (mM)Reference
Catharanthus roseusTryptamine2.3[7]
Secologanin3.4[7]
Catharanthus roseusTryptamine0.83[8]
Secologanin0.46[8]
Rauvolfia serpentinaTryptamine0.004[10]
Secologanin0.04[10]

Note: Kinetic parameters can vary depending on the enzyme source and assay conditions.

Table 2: Relative Activity of RsSTR1 with Tryptamine Analogs
Tryptamine AnalogRelative Activity (%)
Tryptamine100
7-Azatryptamine~70
4-Methyltryptamine~50
5-Methyltryptamine<5
6-Methyltryptamine<5
7-Methyltryptamine~90
5-Fluorotryptamine~80
6-Fluorotryptamine~60

(Data synthesized from qualitative and quantitative descriptions in cited literature)[4]

Table 3: Effect of Val208Ala Mutation on Substrate Acceptance
SubstrateWild-Type RsSTR1 ActivityVal208Ala Mutant Activity
Tryptamine++++++
5-Methyltryptamine-++
5-Methoxytryptamine-++

(Activity levels are represented qualitatively: +++ high, ++ moderate, - none)[1][2]

Experimental Protocols

Protocol 1: HPLC-Based Assay for STR Activity

This protocol is adapted from methods described for assaying STR from plant cell cultures.[9]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • In a microcentrifuge tube, combine:

    • Enzyme preparation (crude extract or purified protein)

    • Tryptamine (e.g., final concentration of 1-5 mM)

    • Secologanin (e.g., final concentration of 1-5 mM)

    • Buffer to a final volume of 100 µL.

  • For crude extracts, consider adding 100 mM D(+)-gluconic acid-delta-lactone to inhibit SGD.[9]

2. Incubation:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

3. Reaction Quenching:

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M NaOH or an organic solvent like methanol/acetone).[10][13]

4. Sample Preparation for HPLC:

  • Centrifuge the quenched reaction to pellet precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

5. HPLC Analysis:

  • Use a reverse-phase C18 column.

  • Employ a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate substrates and products.

  • Monitor the elution profile using a UV detector at 280 nm (for tryptamine and this compound).[10]

  • Quantify this compound formation and/or tryptamine consumption by comparing peak areas to a standard curve of authentic compounds.

Protocol 2: Spectrophotometric Assay for STR Activity

This protocol is based on a method involving chemical derivatization of this compound.[14]

1. Enzyme Reaction and Extraction:

  • Perform the enzymatic reaction as described in Protocol 1 (Steps 1 & 2).

  • Stop the reaction and extract the product by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and collect the upper organic (ethyl acetate) layer.

  • Optional: If high substrate concentrations are used, wash the organic layer with dilute ammonia to remove co-extracted secologanin.[14]

2. Derivatization:

  • Evaporate the ethyl acetate solvent to dryness (e.g., using a speed vacuum).

  • Add 5 M H2SO4 to the residue.

  • Heat the sample at a controlled temperature (e.g., 100°C) for 45 minutes to develop a chromophore.

3. Measurement:

  • Cool the sample to room temperature.

  • Measure the absorbance at 348 nm (A348) using a spectrophotometer.

4. Quantification:

  • Prepare a standard curve by treating known concentrations of this compound with the same H2SO4 heating procedure.

  • Calculate the amount of this compound produced in the enzymatic reaction from the standard curve.

Visualizations

STR_Engineering_Workflow start Identify Target Residues (e.g., Val208 in active site) mutagenesis Site-Directed Mutagenesis (e.g., V208A using PCR) start->mutagenesis transformation Transform Expression Host (e.g., E. coli, Yeast) mutagenesis->transformation expression Express and Purify Mutant STR Protein transformation->expression activity_assay Enzyme Activity Assay with Novel Substrate expression->activity_assay analysis Analyze Products (HPLC, LC-MS) activity_assay->analysis result Successful Diversification? analysis->result success Novel Alkaloid Production result->success Yes failure Troubleshoot: - Protein folding - Substrate binding result->failure No failure->start Redesign

Caption: Workflow for engineering STR substrate specificity.

Caption: Simplified catalytic mechanism of this compound Synthase.

Caption: Decision tree for troubleshooting low STR activity.

References

Enhancing the efficiency of enzymatic reactions in alkaloid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic reactions in alkaloid synthesis. Alkaloids are a diverse group of naturally occurring chemical compounds that are of great interest for their pharmacological properties.[1] Biocatalysis, the use of enzymes in synthesis, offers a green and highly selective alternative to traditional chemical methods for producing these complex molecules.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, providing systematic steps to identify and resolve them.

Q1: My reaction shows very low or no product yield. What are the potential causes and how can I fix this?

A: Low product yield is a common problem that can stem from several factors.[4] A systematic approach is the best way to diagnose the issue.

Possible Causes & Solutions:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.[5]

    • Verification: Perform a control reaction using a known, well-characterized substrate for your enzyme to confirm its viability.[5]

    • Solution: Ensure enzymes are stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[5] If activity is still low, obtain a new batch of the enzyme.

  • Sub-optimal Reaction Conditions: Every enzyme has an optimal pH and temperature range for maximum activity.[6] Deviations can significantly reduce the reaction rate.

    • Verification: Measure the pH of your reaction buffer and verify the incubation temperature.

    • Solution: Conduct a series of small-scale experiments to optimize the pH and temperature for your specific enzyme and substrate.[7] For example, the optimal pH for serine hydroxymethyltransferase (SHMT) is between 8.0 and 8.5.[8]

  • Poor Substrate Solubility: Many alkaloid precursors are hydrophobic and have low solubility in aqueous buffers, limiting their availability to the enzyme.[5]

    • Verification: Visually inspect the reaction mixture for undissolved substrate.

    • Solution: Add a small amount of a water-miscible organic co-solvent like DMSO or methanol to improve solubility.[5] It's crucial to test a range of co-solvent concentrations, as high levels can denature the enzyme.[5] A fed-batch approach, where the substrate is added gradually, can also maintain a low, soluble concentration.[5]

  • Presence of Inhibitors or Byproducts: Impurities in your starting materials or the formation of inhibitory byproducts can halt the reaction.[5][8]

    • Verification: Check the purity of your substrates (e.g., via NMR or mass spectrometry).[5] Monitor the reaction over time to see if the rate decreases rapidly, which could suggest product inhibition.[7]

    • Solution: Purify starting materials if necessary.[4] If product inhibition is suspected, consider strategies for in-situ product removal.[7]

  • Insufficient Cofactor Concentration: Many enzymes, particularly oxidoreductases common in alkaloid pathways, require cofactors (e.g., NAD(P)H, PLP) to function.[8]

    • Verification: Confirm that all necessary cofactors are included in the reaction mixture at the correct concentration.

    • Solution: Add the required cofactor to the reaction buffer. In some cases, a cofactor regeneration system can be implemented to maintain its concentration and improve economic viability.[5]

// Nodes start [label="Problem:\nLow/No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activity [label="1. Perform Control Reaction\nwith Known Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; is_active [label="Enzyme Active?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Verify Reaction\nConditions (pH, Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; are_optimal [label="Conditions Optimal?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_solubility [label="3. Check Substrate\nSolubility", fillcolor="#F1F3F4", fontcolor="#202124"]; is_soluble [label="Substrate Soluble?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_inhibitors [label="4. Analyze Purity of\nReagents (Substrates)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_pure [label="Reagents Pure?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Corrective Action Nodes replace_enzyme [label="Solution:\nUse New Enzyme Batch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Solution:\nOptimize pH & Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_cosolvent [label="Solution:\nAdd Co-solvent (e.g., DMSO)\nor Use Fed-Batch", fillcolor="#4285F4", fontcolor="#FFFFFF", height=1.0]; purify_reagents [label="Solution:\nPurify Substrates", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_activity; check_activity -> is_active; is_active -> check_conditions [label="Yes"]; is_active -> replace_enzyme [label="No"]; replace_enzyme -> check_activity;

check_conditions -> are_optimal; are_optimal -> check_solubility [label="Yes"]; are_optimal -> optimize_conditions [label="No"]; optimize_conditions -> check_conditions;

check_solubility -> is_soluble; is_soluble -> check_inhibitors [label="Yes"]; is_soluble -> add_cosolvent [label="No"]; add_cosolvent -> check_solubility;

check_inhibitors -> is_pure; is_pure -> success [label="Yes"]; is_pure -> purify_reagents [label="No"]; purify_reagents -> check_inhibitors; } caption: Troubleshooting workflow for low reaction yield.

Q2: My enzyme loses activity quickly under reaction conditions. How can I improve its stability?

A: Enzyme instability is a significant challenge, often caused by non-optimal conditions like temperature, pH, or the presence of organic solvents.[2][9] Several strategies can enhance stability.

Solutions:

  • Immobilization: Attaching an enzyme to or within an insoluble support material is a highly effective method to improve stability.[9][10] Immobilization can protect the enzyme from harsh environmental conditions and also allows for easier reuse of the biocatalyst.[9] Common techniques include adsorption, covalent binding, and entrapment.[11][12]

  • Protein Engineering: Modifying the enzyme's amino acid structure through techniques like site-directed mutagenesis can create more robust variants with enhanced stability.[9][[“]] Computational approaches can help predict mutations that will increase thermodynamic and kinetic stability.[[“]]

  • Use of Additives: The addition of stabilizing agents to the reaction medium can protect the enzyme.[10] Soluble additives like glycerol, sorbitol, or sucrose can help maintain the enzyme's folded structure.

  • Chemical Modification: Modifying the enzyme's surface by chemically binding molecules can enhance its stability.[10] This approach alters the balance of hydrophilic and hydrophobic interactions on the protein surface.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enzyme immobilization?

A: Enzyme immobilization confines an enzyme to a support, which can enhance stability and allow for reuse.[12] The main methods are categorized as physical or chemical.[11]

  • Adsorption: This physical method involves attaching the enzyme to the surface of a support material via weak forces like van der Waals or hydrophobic interactions.[11][14] It is simple and generally preserves enzyme activity, but enzyme leakage can be an issue.[10][14]

  • Covalent Binding: This chemical method forms strong, stable covalent bonds between the enzyme and the support material.[10][11] This technique minimizes enzyme leaching but can sometimes lead to a loss of activity if the active site is involved in the binding.[15]

  • Entrapment/Encapsulation: In this physical method, the enzyme is trapped within the porous network of a polymer gel or enclosed within a semi-permeable membrane.[11][14] This protects the enzyme from the bulk environment while allowing the substrate and product to diffuse.[14]

  • Cross-Linking: This method uses a chemical agent to form intermolecular cross-links between enzyme molecules, creating insoluble aggregates.[14][15] It can be done with or without a support matrix.[15]

Q2: What are the key classes of enzymes used in benzylisoquinoline alkaloid (BIA) synthesis?

A: The biosynthesis of BIAs, a major class of alkaloids including morphine and berberine, involves several key enzyme families.[16][17][18]

  • Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in BIA biosynthesis, a Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form the core alkaloid structure.[16][18][19]

  • Methyltransferases (O- and N-methyltransferases): These enzymes are crucial for modifying the alkaloid scaffold by adding methyl groups, which alters the compound's properties.[16][17]

  • Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes plays a key role in hydroxylation and phenol coupling reactions, creating the diverse structures found in BIAs.[16][18]

  • Berberine Bridge Enzyme (BBE): This oxidoreductase is pivotal in forming the "berberine bridge," a key structural feature in protoberberine alkaloids like berberine.[16][17]

// Nodes tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; hpaa [label="4-HPAA", fillcolor="#F1F3F4", fontcolor="#202124"]; norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; nmc [label="(S)-N-Methylcoclaurine", fillcolor="#F1F3F4", fontcolor="#202124"]; reticuline [label="(S)-Reticuline\n(Central Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; scoulerine [label="(S)-Scoulerine", fillcolor="#F1F3F4", fontcolor="#202124"]; morphine_path [label="Morphine Pathway", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; berberine_path [label="Berberine Pathway", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Enzyme Nodes ncs [label="NCS", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cnmt [label="CNMT", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmch [label="NMCH (CYP80B)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bbe [label="BBE", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tyrosine -> dopamine; tyrosine -> hpaa; {rank=same; dopamine; hpaa;} dopamine -> ncs [dir=none]; hpaa -> ncs [dir=none]; ncs -> norcoclaurine; norcoclaurine -> cnmt [dir=none]; cnmt -> nmc; nmc -> nmch [dir=none]; nmch -> reticuline; reticuline -> bbe [dir=none]; bbe -> scoulerine; reticuline -> morphine_path; scoulerine -> berberine_path; } caption: Initial steps of the BIA biosynthesis pathway.

Data Presentation

Table 1: Comparison of Common Enzyme Immobilization Techniques
TechniquePrincipleAdvantagesDisadvantages
Adsorption Physical attachment to a support via weak, non-specific forces (e.g., van der Waals).[14]Simple, low cost, generally preserves enzyme activity.[10]Enzyme leakage can occur due to weak binding forces.[10]
Covalent Binding Formation of stable, covalent bonds between the enzyme and the support material.[10][11]Strong enzyme/support interaction prevents leaching.[10]Can lead to loss of enzyme activity if the active site is altered.
Entrapment Physical confinement of enzymes within a porous polymer matrix or gel.[11][14]Protects enzyme from harsh conditions; minimizes leaching.[14]Mass transfer limitations for the substrate and product can occur.[15]
Cross-Linking Covalent bond formation between enzyme molecules using a cross-linking agent.[14][15]High enzyme loading; no support material needed (for CLEAs).[11]Can cause conformational changes and activity loss; aggregates may be fragile.[15]

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Activity Assay

This protocol provides a general framework for measuring enzyme activity by monitoring the change in absorbance resulting from the conversion of a substrate to a product.

Materials:

  • Purified enzyme solution

  • Substrate solution

  • Reaction buffer (at optimal pH)

  • Stop solution (e.g., acid, base, or specific inhibitor)

  • Spectrophotometer and cuvettes

Procedure:

  • Set up the Spectrophotometer: Turn on the spectrophotometer and set it to the specific wavelength where the product absorbs light maximally. Set the temperature to the enzyme's optimum.[20]

  • Prepare Reaction Mixture: In a cuvette, pipette the reaction buffer and the substrate solution. Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.[20]

  • Initiate the Reaction: Add a small volume of the enzyme solution to the cuvette to start the reaction. Mix quickly but gently.[21]

  • Monitor the Reaction: Immediately begin recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).[20]

  • Calculate Initial Velocity: Plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of the curve.[22] This rate should be proportional to the enzyme concentration.[6]

  • Run Controls: Prepare a blank reaction without the enzyme to subtract any background absorbance changes.[20]

Protocol 2: Enzyme Immobilization by Adsorption onto a Support

This protocol describes a simple method for immobilizing an enzyme onto a solid support material.

Materials:

  • Enzyme solution

  • Insoluble support material (e.g., porous silica beads, polymer matrix)

  • Binding buffer (e.g., low ionic strength buffer at a suitable pH)

  • Washing buffer (to remove unbound enzyme)

Procedure:

  • Prepare the Support: Wash the support material with the binding buffer to equilibrate it.

  • Prepare Enzyme Solution: Dissolve the enzyme in the binding buffer to a desired concentration.

  • Immobilization: Add the prepared support material to the enzyme solution. Incubate the mixture for a specific period (e.g., a few hours) with gentle agitation (e.g., on a shaker) to facilitate adsorption.[14]

  • Wash: After incubation, separate the support material from the solution (by filtration or centrifugation). Wash the support several times with fresh binding buffer to remove any loosely bound or unbound enzyme molecules.

  • Activity Assay: Measure the activity of the immobilized enzyme (using Protocol 1) to determine the success of the immobilization. Also, measure the activity of the leftover supernatant to calculate the amount of enzyme that has been successfully bound.

  • Storage: Store the immobilized enzyme in an appropriate buffer at a cold temperature (e.g., 4°C) until use.

// Central Goal goal [label="Enhance Reaction\nEfficiency", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Main Strategies optimization [label="Reaction Condition\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"]; stability [label="Enzyme Stability\nEnhancement", fillcolor="#FBBC05", fontcolor="#202124"]; engineering [label="Enzyme\nEngineering", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-strategies ph [label="pH", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Substrate/Enzyme\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"];

immobilization [label="Immobilization", fillcolor="#F1F3F4", fontcolor="#202124"]; additives [label="Additives", fillcolor="#F1F3F4", fontcolor="#202124"];

rational [label="Rational Design", fillcolor="#F1F3F4", fontcolor="#202124"]; directed [label="Directed Evolution", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges goal -> optimization; goal -> stability; goal -> engineering;

optimization -> ph; optimization -> temp; optimization -> concentration;

stability -> immobilization; stability -> additives;

engineering -> rational; engineering -> directed;

immobilization -> goal [style=dashed, color="#5F6368", constraint=false]; concentration -> goal [style=dashed, color="#5F6368", constraint=false]; directed -> goal [style=dashed, color="#5F6368", constraint=false]; } caption: Key strategies for enhancing enzyme efficiency.

References

Troubleshooting low yields in Strictosidine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in strictosidine extraction.

Troubleshooting Guide

Issue 1: Very low or no this compound detected in the extract.

Question: I performed the extraction, but I'm seeing very low or no this compound in my analytical results (e.g., HPLC, LC-MS). What could be the problem?

Answer: This is a common issue that can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot the problem:

  • Verify the Integrity of Starting Material:

    • Plant Material: Ensure the plant material (e.g., Catharanthus roseus, Rhazya stricta) was harvested at the correct developmental stage and stored properly to prevent degradation of alkaloids.[1] Improper storage can lead to enzymatic degradation of this compound.

    • Cell Cultures: If using cell cultures, confirm the cell line is a high-producing strain and that the culture conditions (media, light, temperature) were optimal for alkaloid production.[2][3]

    • Engineered Microorganisms: For yeast or other microbial systems, verify the genetic integrity of the engineered strain and ensure that all necessary genes for the biosynthetic pathway are expressed.[4][5]

  • Check Extraction Protocol Parameters:

    • Solvent Choice: The choice of extraction solvent is critical. While various solvents can be used, polar solvents like methanol or ethanol are often employed for initial extraction from plant material.[6] For liquid-liquid extraction, ethyl acetate is commonly used.[7] Ensure the solvent polarity is appropriate for this compound.

    • pH Control: this compound is a glucoalkaloid and its stability can be pH-dependent. The Pictet-Spengler condensation that forms this compound is catalyzed by this compound synthase and occurs under acidic conditions.[1][8] Conversely, during extraction, pH shifts can potentially lead to degradation. Traditional alkaloid extraction often involves pH manipulation to separate alkaloids from other compounds.[6][9] Ensure your pH adjustments are not degrading the target molecule.

    • Temperature: High temperatures during extraction can lead to the degradation of heat-sensitive compounds like this compound.[9] If using methods like Soxhlet extraction, consider if the temperature is too high.[10] Newer techniques like pressurized liquid extraction (PLE) use elevated temperatures but under pressure to keep the solvent liquid, which can improve efficiency without significant degradation if optimized correctly.[11]

  • Evaluate Enzyme Activity (if applicable):

    • This compound Synthase (STR): The key enzyme in this compound biosynthesis is this compound synthase (STR), which catalyzes the condensation of tryptamine and secologanin.[1][12] Low activity of this enzyme will directly result in low yields. The optimal pH for STR is generally between 6.0 and 7.0.[13]

    • This compound Glucosidase (SGD): The presence of this compound glucosidase (SGD) can be a major cause of low yields. This enzyme deglycosylates this compound, leading to a highly reactive aglycone that can be further converted or degraded.[2][14] Consider adding an inhibitor of SGD, such as D(+)-gluconic acid-δ-lactone, during extraction to prevent the degradation of your product.[2]

Issue 2: Inconsistent yields between extraction batches.

Question: My this compound yields are highly variable from one experiment to the next. How can I improve consistency?

Answer: Inconsistent yields are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:

  • Standardize Starting Material: Ensure that the plant material or cell cultures are as uniform as possible between batches. For plants, this means using individuals of the same age, grown under the same conditions. For cell cultures, use cells from the same passage number and ensure consistent growth media and conditions.

  • Precise Control of Extraction Parameters:

    • Maintain a consistent solvent-to-solid ratio.

    • Use a calibrated pH meter and ensure accurate pH adjustments at each step.

    • Precisely control the temperature and duration of each extraction step.

  • Automated vs. Manual Extraction: Manual extraction methods like maceration can have higher variability.[10] If possible, consider using more controlled techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) which offer better control over parameters.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound extraction?

A1: The expected yield of this compound can vary significantly depending on the source and the extraction method. In engineered Saccharomyces cerevisiae, yields have been reported to range from 0.5 mg/L to as high as 55.8 mg/L after optimization.[4][5] Yields from plant sources like Catharanthus roseus leaves are generally low, often in the range of 0.00025% of the dry weight for downstream alkaloids like vinblastine, indicating that the concentration of the precursor this compound is also very low.[15]

SourceReported YieldReference
Engineered S. cerevisiae (initial)0.5 mg/L[4][5]
Engineered S. cerevisiae (optimized)55.8 mg/L[4]
Catharanthus roseus (dry leaves)Very low (inferred from downstream products)[15]

Q2: How can I confirm the identity and purity of my extracted this compound?

A2: The identity and purity of this compound should be confirmed using multiple analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for quantification.[2] For unambiguous identification, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight (m/z for [M+H]⁺ should be around 531).[4] For complete structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is the gold standard.[4][8]

Q3: Are there any specific inhibitors I should be aware of during the enzymatic synthesis of this compound?

A3: Early studies on this compound synthase from Apocynaceae plants identified p-chloromercuribenzoate as a potent inhibitor.[3][12] Additionally, end products of the indole alkaloid pathway, such as ajmalicine and vindoline, do not appear to inhibit this compound synthase activity.[16]

Q4: Can I chemically synthesize this compound instead of extracting it?

A4: Yes, chemical synthesis of this compound is possible. It can be formed by the Pictet-Spengler condensation of tryptamine and secologanin.[1] However, these multi-step chemical syntheses are often difficult to scale up and can result in low overall yields.[4] In the absence of the enzyme this compound synthase, the chemical reaction often produces a mixture of stereoisomers (this compound and vincoside), which requires further purification.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant species.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves of Catharanthus roseus).

    • Immediately freeze the material in liquid nitrogen to quench enzymatic activity.

    • Lyophilize the frozen material to dryness and then grind it into a fine powder.

  • Extraction:

    • Suspend the dried powder in an acidic aqueous buffer (e.g., 0.5% sulfuric acid) to protonate the alkaloids and increase their solubility in water.[6]

    • Stir the suspension for several hours at room temperature.

    • Filter the mixture to remove solid plant debris.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the acidic extract to alkaline (pH 8-9) using a base like ammonium hydroxide. This deprotonates the alkaloids, making them more soluble in organic solvents.[9]

    • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or chloroform.[6][7]

    • Combine the organic phases.

  • Purification:

    • Wash the combined organic phase with brine to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

    • The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Protocol 2: Assay of this compound Synthase Activity

This protocol allows for the quantification of this compound synthase (STR) activity in a crude enzyme extract.

  • Enzyme Preparation:

    • Homogenize plant tissue or cultured cells in an extraction buffer (e.g., phosphate buffer at pH 7.0) containing protease inhibitors.

    • Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the enzyme extract, tryptamine, and secologanin in a buffer with a pH optimum for STR (typically pH 6.0-7.0).[13]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Extraction and Quantification:

    • Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.[7]

    • Vortex thoroughly to extract the formed this compound into the organic phase.

    • Separate the phases by centrifugation.

    • Analyze the organic phase by HPLC or a spectrophotometric assay to quantify the amount of this compound produced.[2][7] For the spectrophotometric assay, the extracted this compound is heated with strong acid (5 M H₂SO₄) and the absorbance at 348 nm is measured.[7]

Visualizations

Caption: Biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Material 1. Verify Starting Material (Plant/Cells/Microbe) Start->Check_Material Material_OK Material Integrity OK? Check_Material->Material_OK Check_Protocol 2. Review Extraction Protocol (Solvent, pH, Temp) Protocol_OK Protocol Parameters Optimal? Check_Protocol->Protocol_OK Check_Enzymes 3. Evaluate Enzyme Activity (STR, SGD) Enzymes_OK Enzyme Activity Optimal? Check_Enzymes->Enzymes_OK Material_OK->Check_Protocol Yes Optimize_Material Action: Optimize source material (e.g., different harvest time, new cell line) Material_OK->Optimize_Material No Protocol_OK->Check_Enzymes Yes Optimize_Protocol Action: Optimize extraction parameters (e.g., change solvent, adjust pH) Protocol_OK->Optimize_Protocol No Optimize_Enzymes Action: Optimize enzyme conditions (e.g., add SGD inhibitor, adjust pH) Enzymes_OK->Optimize_Enzymes No Success Yield Improved Enzymes_OK->Success Yes Optimize_Material->Check_Material Optimize_Protocol->Check_Protocol Optimize_Enzymes->Check_Enzymes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimization of Analytical Methods for Strictosidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the detection and quantification of strictosidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

A1: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most widely used method for the quantification of this compound. LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices such as plant extracts.

Q2: What are the key precursors in the biosynthesis of this compound?

A2: this compound is synthesized through the Pictet-Spengler condensation of tryptamine and secologanin. This reaction is catalyzed by the enzyme this compound synthase.

Q3: Are there known stability issues with this compound during analysis?

A3: this compound can be susceptible to degradation. A common issue is the enzymatic deglycosylation by this compound β-D-glucosidase, which may be present in crude plant extracts.[1] This can be mitigated by inhibiting the enzyme during sample preparation.[1]

Troubleshooting Guides

HPLC & LC-MS Analysis

Problem 1: Poor peak shape (tailing or fronting) for this compound in HPLC.

  • Possible Cause A: Secondary Interactions with Stationary Phase. Silanol groups on the surface of C18 columns can cause peak tailing for basic compounds like alkaloids.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Employing an end-capped column can also minimize these interactions.

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the detector settings or using a more sensitive detector like a mass spectrometer.

Problem 2: Inconsistent retention times for this compound.

  • Possible Cause A: Mobile Phase Inconsistency. Variations in mobile phase composition, especially the organic-to-aqueous ratio, can significantly shift retention times.

    • Solution: Ensure accurate and consistent mobile phase preparation. Use a high-quality HPLC-grade solvent and degas the mobile phase before use.

  • Possible Cause B: Column Temperature Fluctuations. Changes in column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.

Problem 3: Signal suppression or enhancement (Matrix Effects) in LC-MS.

  • Possible Cause: Co-eluting compounds from the sample matrix. Plant extracts are complex and contain numerous compounds that can interfere with the ionization of this compound in the MS source.[2][3]

    • Solution 1: Improve Sample Preparation. Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds.

    • Solution 2: Modify Chromatographic Conditions. Adjust the gradient elution profile to better separate this compound from matrix components.

    • Solution 3: Use a Matrix-Matched Calibration Curve. Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[4]

    • Solution 4: Use an Internal Standard. An isotopically labeled internal standard is the most effective way to correct for matrix effects and variations in sample preparation and injection volume.

Problem 4: Low sensitivity or no detection of this compound.

  • Possible Cause A: Inefficient Extraction. The extraction protocol may not be optimal for recovering this compound from the sample matrix.

    • Solution: Optimize the extraction solvent, pH, and temperature. Sonication can improve extraction efficiency. A common method involves extraction with methanol followed by an acid-base partitioning cleanup.[5]

  • Possible Cause B: Degradation of this compound. As mentioned in the FAQs, enzymatic degradation can be an issue.

    • Solution: Inactivate enzymes by heat treatment of the sample or by adding an inhibitor like D(+)-gluconic acid-δ-lactone to the extraction buffer.[1]

Thin-Layer Chromatography (TLC) Analysis

Problem: Poor separation of this compound from other alkaloids on a TLC plate.

  • Possible Cause: Inappropriate Mobile Phase. The polarity of the mobile phase may not be suitable for resolving this compound from other compounds in the mixture.

    • Solution: Optimize the mobile phase composition. For indole alkaloids, various solvent systems can be tested. The addition of a small amount of a basic modifier like ammonia or an acidic modifier like acetic acid can improve the separation of alkaloids.[6]

Quantitative Data Summary

Table 1: HPLC and LC-MS Method Parameters for this compound Analysis
ParameterHPLC-UVLC-MSLC-MS/MS
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenomenex Kinetex C18 (1.7 µm, 100 Å, 2.1 x 100 mm)[7]C18 (e.g., 150 x 4.6 mm, 5 µm)[8]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid[7]Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile with 0.1% Formic Acid[7]Methanol[8]
Gradient Isocratic or Gradient5-95% B over 15 min[7]20-80% B over 15 min[8]
Flow Rate 1.0 mL/min0.3 mL/min[7]1.0 mL/min[8]
Detection UV at ~225 nm or 280 nmESI Positive ModeESI Positive Mode[8]
Precursor Ion (m/z) N/A[M+H]⁺ = 531.234[7][M+H]⁺ = 531[8]
Product Ions (m/z) N/AN/A369, 144
Table 2: TLC Mobile Phases for Indole Alkaloid Separation
Stationary PhaseMobile Phase CompositionNotes
Silica GelEthyl acetate - n-hexane (7:3, v/v)Effective for general alkaloid screening.[9]
Silica GelEthyl acetate - formic acid - acetic acid - water (12:1.5:1.5:4, v/v/v/v)Useful for separating flavonoid and alkaloid components.[9]
Silica GelChloroform - methanol - ammoniaCan be used for the purification of this compound derivatives.

Experimental Protocols

Protocol 1: Extraction of this compound from Catharanthus roseus Leaves
  • Harvest and Dry: Collect fresh leaves of Catharanthus roseus. Shade dry the leaves and then grind them into a fine powder.

  • Extraction: Sonicate 5 g of the dried powder with 400 mL of methanol for 30 minutes. Repeat this step three times and filter the extracts.

  • Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Acid-Base Partitioning: Dissolve the residue in 200 mL of 0.3 N HCl. Extract this acidic solution three times with ethyl acetate to remove non-basic compounds.

  • Basification and Final Extraction: Adjust the pH of the aqueous layer to 8 with ammonium hydroxide. Extract the basic solution three times with ethyl acetate.

  • Final Evaporation: Combine the final ethyl acetate extracts and evaporate to dryness. The resulting residue contains the total alkaloid extract, including this compound.[5]

Protocol 2: this compound Synthase Enzyme Assay
  • Reaction Mixture: Prepare a reaction mixture containing the protein extract, tryptamine, and secologanin in a suitable buffer (e.g., citrate/phosphate buffer, pH 6.0).

  • Inhibition of Glucosidase (if necessary): If using crude plant extracts, include 100 mM D(+)-gluconic acid-δ-lactone in the reaction mixture to inhibit this compound β-D-glucosidase activity.[1]

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Termination: Stop the reaction by adding methanol.

  • Centrifugation: Centrifuge the mixture to pellet any precipitate.

  • Analysis: Analyze the supernatant for the formation of this compound using HPLC or LC-MS.[1][5]

Visualizations

Strictosidine_Biosynthesis tryptamine Tryptamine enzyme This compound Synthase tryptamine->enzyme secologanin Secologanin secologanin->enzyme This compound This compound enzyme->this compound Pictet-Spengler Condensation

Caption: Biosynthesis of this compound.

HPLC_Troubleshooting_Workflow start Poor Peak Shape? cause1 Secondary Interactions? start->cause1 solution1 Use acidic mobile phase or end-capped column cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No solution2 Dilute sample cause2->solution2 Yes LCMS_Matrix_Effect_Logic start Signal Suppression or Enhancement? solution1 Improve Sample Prep (SPE) start->solution1 solution2 Modify Chromatography start->solution2 solution3 Use Matrix-Matched Calibration start->solution3 solution4 Use Internal Standard start->solution4

References

Strategies to reduce byproduct formation in Strictosidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strictosidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in enzymatic this compound synthesis, and how can I avoid it?

A1: In enzymatic synthesis using this compound Synthase (STR), the formation of byproducts is generally low due to the high stereoselectivity of the enzyme. The most commonly discussed alternative product is Vincoside , the C-3 epimer of this compound. However, STR exclusively forms the 3-α(S) stereoisomer, which is this compound.[1][2] Vincoside formation is more characteristic of non-enzymatic, acid-catalyzed Pictet-Spengler reactions.[3]

To minimize any potential for non-enzymatic side reactions, ensure your reaction buffer is within the optimal pH range for STR (pH 6.8 to 7.5) and avoid acidic conditions during the reaction and initial workup.[1][4]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in enzymatic this compound synthesis can stem from several factors:

  • Enzyme Inactivity: The this compound Synthase (STR) may be inactive or operating at a low efficiency. This could be due to improper storage, multiple freeze-thaw cycles, or the presence of inhibitors.

  • Sub-optimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme. The reported optimal pH for STR is around 6.8.[4]

  • Substrate Quality and Ratio: The purity of tryptamine and secologanin is crucial. Impurities can inhibit the enzyme. The molar ratio of the substrates can also impact the reaction efficiency.

  • Product Degradation: Contamination with this compound β-D-glucosidase (SGD) can lead to the deglucosylation of your product.[5] this compound itself can also be sensitive to prolonged exposure to certain conditions.

  • Inaccurate Quantification: Ensure that your analytical methods (e.g., HPLC, LC-MS) are properly calibrated for this compound.

Q3: I am using a yeast expression system and see multiple peaks other than this compound. What are they?

A3: In heterologous expression systems like Saccharomyces cerevisiae, the additional peaks are often accumulated intermediates from the secologanin biosynthesis pathway. This indicates a bottleneck at one of the enzymatic steps. Common intermediates that accumulate include 7-deoxyloganic acid, loganic acid, and loganin .[6] This is frequently due to inefficient activity of the plant-derived cytochrome P450 enzymes, such as Geraniol 8-hydroxylase (G8H) and Secologanin Synthase (SLS), in the yeast host.[3][6]

Q4: How can I confirm the identity of my product as this compound and not an isomer?

A4: Confirmation of the product's identity and stereochemistry is critical. While HPLC can separate this compound from some impurities, distinguishing it from its epimer Vincoside may require specific chromatographic conditions. The definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful, as it can show the interaction between H-3 and H-15, which is characteristic of the correct C3 epimer of this compound.[6]

Troubleshooting Guides

Issue 1: Low Product Yield with High Unreacted Substrates

If you observe a significant amount of unreacted tryptamine and secologanin after the reaction, follow this troubleshooting guide.

Low_Yield_Troubleshooting Start Low Yield: High Unreacted Substrates Check_Enzyme Step 1: Verify Enzyme Activity Start->Check_Enzyme Control_Rxn Run control reaction with known good substrates. Is product formed? Check_Enzyme->Control_Rxn Enzyme_Inactive Troubleshoot Enzyme: - Prepare fresh enzyme/lysate. - Check storage conditions (-20°C or -80°C). - Avoid multiple freeze-thaw cycles. Control_Rxn->Enzyme_Inactive No Check_Conditions Step 2: Optimize Reaction Conditions Control_Rxn->Check_Conditions Yes Enzyme_Inactive->Check_Enzyme pH_Check Is pH between 6.8 and 7.5? Check_Conditions->pH_Check Adjust_pH Adjust buffer to optimal pH. (e.g., 100 mM Potassium Phosphate, pH 7.0-7.5) pH_Check->Adjust_pH No Check_Substrates Step 3: Assess Substrates pH_Check->Check_Substrates Yes Adjust_pH->Check_Conditions Purity_Check Are substrates >95% pure? Check_Substrates->Purity_Check Purify_Substrates Purify tryptamine and secologanin. Check for degradation. Purity_Check->Purify_Substrates No Optimize_Ratio Optimize Substrate Ratio. (See Protocol 2) Purity_Check->Optimize_Ratio Yes Purify_Substrates->Check_Substrates End Yield Improved Optimize_Ratio->End

Caption: Troubleshooting workflow for low product yield.

Issue 2: Appearance of Unidentified Byproducts or Product Loss

If your reaction is producing significant byproducts or you are losing product during or after the reaction, consider the following.

Byproduct_Formation_Troubleshooting Start Unidentified Byproducts / Product Loss Check_SGD Step 1: Check for Product Degradation Start->Check_SGD SGD_Test Is this compound β-D-glucosidase (SGD) activity suspected/present? Check_SGD->SGD_Test Inhibit_SGD Add SGD inhibitor to reaction. (e.g., 100 mM D(+)-gluconic acid-δ-lactone). (See Protocol 3) SGD_Test->Inhibit_SGD Yes Check_NonEnzymatic Step 2: Evaluate Non-Enzymatic Reactions SGD_Test->Check_NonEnzymatic No Inhibit_SGD->Check_NonEnzymatic Acid_Check Is reaction pH acidic (< 6.0)? Check_NonEnzymatic->Acid_Check Buffer_pH Ensure buffer pH is between 6.8-7.5. Avoid acidic quench/workup. Acid_Check->Buffer_pH Yes Check_Yeast_Intermediates Step 3: For Yeast Systems - Identify Intermediates Acid_Check->Check_Yeast_Intermediates No Buffer_pH->Check_NonEnzymatic LCMS_Analysis Analyze byproducts by LC-MS. Compare masses to known intermediates. Check_Yeast_Intermediates->LCMS_Analysis Optimize_Expression Bottleneck identified. Optimize P450 expression levels. (See Data Table 2) LCMS_Analysis->Optimize_Expression End Byproducts Reduced Optimize_Expression->End

References

Validation & Comparative

Comparative analysis of Strictosidine synthase from different species

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Strictosidine synthase (STR) stands as a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a diverse group of natural products with significant pharmacological applications, including anticancer agents like vincristine and vinblastine. This guide provides a comparative analysis of STR from different plant species, offering a valuable resource for researchers in metabolic engineering, synthetic biology, and drug discovery. The information presented is compiled from various scientific studies, with a focus on quantitative data and detailed experimental methodologies.

Performance Comparison of this compound Synthase

The catalytic efficiency and substrate affinity of this compound synthase can vary between different plant species. Understanding these differences is crucial for selecting the most suitable enzyme for specific biotechnological applications. The following table summarizes key kinetic parameters of STR from several well-studied species.

SpeciesSubstrateApparent Km (mM)Optimal pHOptimal Temperature (°C)Molecular Weight (kDa)
Catharanthus roseusTryptamine2.3[1][2]6.8[1]-34[1], 38[2]
Secologanin3.4[1][2]6.8[1]-34[1], 38[2]
Rauvolfia serpentinaTryptamine4[3]6.5[3]45[3]-
Secologanin4[3]6.5[3]45[3]-
Rauvolfia vomitoriaTryptamine5.8[2]6.0-7.0[2]45-50[2]26-33[2]
Secologanin2.6[2]6.0-7.0[2]45-50[2]26-33[2]

Note: The kinetic parameters can be influenced by the specific experimental conditions, such as buffer composition and purity of the enzyme preparation.

Substrate Specificity and Stability

This compound synthase typically exhibits high substrate specificity for its natural substrates, tryptamine and secologanin.[1][2] However, studies have shown that some STR variants can accept alternative substrates, opening avenues for the biocatalytic production of novel alkaloid analogs.[4] For instance, a single point mutation (V208A) in the R. serpentina STR homolog was found to enhance its promiscuity for tryptamine analogs with substitutions at positions 5 and 6 of the indole ring.[3]

In terms of stability, STR has been shown to be relatively stable. For example, STR from Catharanthus roseus can be stored at -20°C for at least two months without a significant loss of activity.[5] An immobilized form of the enzyme has demonstrated a half-life of 100 days at 37°C.[3]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for the comparative analysis of enzyme function. Below are detailed methodologies for key experiments related to the characterization of this compound synthase.

This compound Synthase Activity Assay (HPLC-Based)

This method allows for the simultaneous monitoring of substrate consumption (tryptamine) and product formation (this compound).[5]

a. Reaction Mixture:

  • 100 mM Phosphate buffer (pH 6.8)

  • 10 mM Tryptamine hydrochloride

  • 10 mM Secologanin

  • Enzyme extract (e.g., purified STR or crude plant extract)

b. Incubation:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of a quenching agent, such as 2 M sodium hydroxide.[6]

c. Sample Preparation:

  • Centrifuge the quenched reaction mixture to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

d. HPLC Analysis:

  • Column: Reverse-phase C18 column (e.g., Phenomenex Kinetex C18).[7]

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used.

  • Detection: UV detector at 280 nm for tryptamine and this compound.[6]

  • Quantification: Determine the concentrations of tryptamine and this compound by comparing their peak areas to those of known standards.

Spectrophotometric Assay for this compound Synthase

This method provides a simpler, albeit less specific, alternative to the HPLC-based assay.[8]

a. Reaction and Extraction:

  • Perform the enzymatic reaction as described in the HPLC-based assay.

  • Stop the reaction and extract the this compound product into an organic solvent like ethyl acetate.

  • If high substrate concentrations are used, wash the organic extract with dilute ammonia to remove co-extracted secologanin.[8]

b. Acid Treatment and Measurement:

  • Evaporate the organic solvent.

  • Heat the residue with 5 M H2SO4 for 45 minutes. This treatment converts this compound to a chromophore.[8]

  • Measure the absorbance at 348 nm.[8]

c. Quantification:

  • Calculate the amount of this compound produced by comparing the absorbance to a standard curve generated with known concentrations of this compound treated in the same manner.[8]

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the logic of this comparative analysis, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Source Enzyme Source Incubation (30°C) Incubation (30°C) Enzyme Source->Incubation (30°C) Substrates (Tryptamine, Secologanin) Substrates (Tryptamine, Secologanin) Substrates (Tryptamine, Secologanin)->Incubation (30°C) Reaction Buffer Reaction Buffer Reaction Buffer->Incubation (30°C) Reaction Quenching Reaction Quenching Incubation (30°C)->Reaction Quenching Sample Clarification Sample Clarification Reaction Quenching->Sample Clarification HPLC Analysis HPLC Analysis Sample Clarification->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Experimental workflow for the HPLC-based this compound synthase activity assay.

comparative_analysis_logic Select Species Select Species Extract STR Extract STR Select Species->Extract STR Characterize Enzyme Characterize Enzyme Extract STR->Characterize Enzyme Kinetic Analysis Kinetic Analysis Characterize Enzyme->Kinetic Analysis Substrate Specificity Substrate Specificity Characterize Enzyme->Substrate Specificity Biophysical Analysis Biophysical Analysis Characterize Enzyme->Biophysical Analysis Comparative Data Table Comparative Data Table Kinetic Analysis->Comparative Data Table Substrate Specificity->Comparative Data Table Optimal pH/Temp Optimal pH/Temp Biophysical Analysis->Optimal pH/Temp Stability Stability Biophysical Analysis->Stability Optimal pH/Temp->Comparative Data Table Stability->Comparative Data Table Select Optimal STR Select Optimal STR Comparative Data Table->Select Optimal STR

Caption: Logical flow for the comparative analysis of this compound synthase from different species.

References

A Comparative Guide to the Validation of Engineered Strictosidine Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of strictosidine, a pivotal precursor to numerous valuable monoterpenoid indole alkaloids (MIAs), through microbial fermentation offers a promising alternative to extraction from plant sources.[1] The validation of these engineered biosynthetic pathways is a critical step in developing robust and high-yielding microbial cell factories. This guide provides a comparative overview of different strategies for validating engineered this compound production, focusing on the widely used host organism, Saccharomyces cerevisiae.

Quantitative Comparison of Engineered Yeast Strains

The successful engineering of S. cerevisiae for this compound production has seen a dramatic increase in reported titers, showcasing the rapid advancements in synthetic biology and metabolic engineering. The following table summarizes the performance of various engineered yeast strains under different cultivation conditions and engineering strategies.

Strain/Study DescriptionHost OrganismKey Engineering StrategiesPrecursor(s) FedTiter (mg/L)
Brown et al. (2015)Saccharomyces cerevisiaeIntegration of 21 enzymes, deletion of 3 competing pathway genes.Glucose~0.5
Misa et al. (2022)[1]Saccharomyces cerevisiaeOptimization of P450s and accessory enzymes, decoupling growth and production using auto-inducible promoters.[1]Geraniol and Tryptamine~50[1][2][3]
Holtz et al. (2024) (as cited in a 2025 preprint)[4]Saccharomyces cerevisiaeNot specified in the citing source.Not specified91[4]
Dror et al. (2024) (as cited in a 2025 preprint)[4]Saccharomyces cerevisiaeNot specified in the citing source.Not specified~30-40[4]
BSY238 (2025 preprint)[4]Saccharomyces cerevisiaeOptimization of cytochrome P450 activity, favoring monoterpene production, and removal of a methyltransferase and a P450 monooxygenase.[4]Glucose and Tryptophan[4]843[4]

Experimental Protocols

The validation of engineered this compound pathways relies on a combination of analytical techniques to quantify production and confirm the identity of the target molecule.

Quantification of this compound by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the standard method for the accurate quantification of this compound from culture samples.

Sample Preparation:

  • Harvest a defined volume of the yeast culture.

  • Perform a solvent extraction, typically with an equal volume of acetone or methanol, to lyse the cells and solubilize the metabolites.[1]

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant and dilute it with water prior to analysis.[1]

LC-MS Analysis:

  • Chromatography: Separation is typically achieved using a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of formic acid to improve peak shape, is commonly used.

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The precursor ion for this compound (m/z 531) and its characteristic fragment ions are monitored.[5]

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations to enable accurate quantification of the this compound produced in the engineered strains.[1]

Structural Validation of this compound by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to unambiguously confirm the chemical structure and stereochemistry of the produced this compound.[1]

Sample Preparation:

  • Scale up the fermentation to produce a sufficient quantity of this compound for purification.

  • Purify the this compound from the culture supernatant using chromatographic techniques such as solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).[6]

  • The purified compound is then dissolved in a suitable deuterated solvent (e.g., methanol-d4) for NMR analysis.

NMR Analysis:

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons and carbons in the molecule. These are compared to the spectra of an authentic this compound standard or literature values.[7]

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

Visualizing the Pathway and Workflow

Diagrams are essential for understanding the complexity of the biosynthetic pathway and the experimental process.

Strictosidine_Biosynthetic_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Loganin Loganin Geraniol->Loganin Multiple Steps (G8H, GOR, ISY, IO, 7DLGT, 7DLH, LAMT) Secologanin Secologanin Loganin->Secologanin SLS This compound This compound Secologanin->this compound STR Tryptamine Tryptamine Tryptamine->this compound

This compound Biosynthetic Pathway from Geranyl Pyrophosphate and Tryptamine.

The validation of an engineered pathway follows a logical progression from strain construction to product verification.

Experimental_Workflow cluster_Strain_Engineering Strain Engineering cluster_Cultivation_and_Production Cultivation & Production cluster_Analysis_and_Validation Analysis & Validation Gene_Selection Gene Selection & Synthesis Pathway_Assembly Pathway Assembly & Host Integration Gene_Selection->Pathway_Assembly Strain_Optimization Strain Optimization Pathway_Assembly->Strain_Optimization Fermentation Fermentation Strain_Optimization->Fermentation Precursor_Feeding Precursor Feeding (Optional) Fermentation->Precursor_Feeding Extraction Metabolite Extraction Fermentation->Extraction Quantification LC-MS Quantification Extraction->Quantification Purification Product Purification Quantification->Purification Validation NMR Structural Validation Purification->Validation

References

A Comparative Guide to the Synthesis of Strictosidine: Chemical vs. Biosynthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strictosidine, a pivotal intermediate in the biosynthesis of over 3,000 monoterpene indole alkaloids (MIAs), stands as a critical precursor to a vast array of pharmacologically significant compounds, including the anticancer agents vinblastine and vincristine, the antimalarial quinine, and the potent toxin strychnine.[1][2][3] Access to enantiomerically pure this compound is therefore of paramount importance for the synthesis of novel MIA derivatives and the development of new therapeutics. This guide provides an objective comparison of the primary methodologies for obtaining this compound: total chemical synthesis, chemoenzymatic synthesis, and de novo biosynthesis in engineered microorganisms.

Executive Summary

The choice between chemical and biosynthetic routes to this compound is a trade-off between the precision of chemical synthesis and the potential for sustainable and scalable production through biosynthesis.

  • Total Chemical Synthesis offers a direct, albeit lengthy, route to this compound. While providing access to unnatural analogs, it is often hampered by low overall yields, the need for protecting groups, and the use of hazardous reagents and solvents.[4][5]

  • Chemoenzymatic Synthesis combines the strengths of both approaches, utilizing multi-step chemical synthesis to produce a key intermediate, secologanin, which is then enzymatically converted to this compound with high stereoselectivity and yield in the final step.[2][3] This approach significantly improves the efficiency of the final, crucial bond formation.

  • De Novo Biosynthesis in engineered microbes, such as Saccharomyces cerevisiae (yeast), represents a promising avenue for sustainable and scalable production from simple feedstocks.[6][7] However, this approach requires extensive genetic engineering and often results in lower initial titers compared to chemical methods.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective efficiencies.

Parameter Total Chemical Synthesis (Ishikawa et al., 2020) [4]Chemoenzymatic Synthesis (Anthony et al., 2021) [2]De Novo Biosynthesis (Engineered Yeast) [8]
Number of Steps 1010 (9 chemical + 1 enzymatic)1 (fermentation)
Overall Yield 20%~19% (calculated)Not directly comparable (titer-based)
Final Product (-)-Strictosidine(-)-StrictosidineThis compound
Key Intermediate Secologanin tetraacetate(-)-SecologaninIntracellular metabolites
Starting Materials Commercially available organic compoundsCommercially available organic compoundsGeraniol and tryptamine (fed-batch)
Final Step Yield Not applicable82% (enzymatic)Not applicable
Product Titer Not applicableNot applicableUp to ~50 mg/L

Table 1: Comparison of Yield and Efficiency

Parameter Total Chemical Synthesis Chemoenzymatic Synthesis De Novo Biosynthesis
Scalability Challenging due to multi-step nature and purificationMore scalable than total chemical synthesisHighly scalable through fermentation
Stereoselectivity Achieved through chiral catalysts and reagentsHigh stereoselectivity in the final enzymatic stepInherently stereoselective due to enzyme catalysis
Environmental Impact High, due to use of organic solvents and reagentsModerate, with a greener final stepLow, utilizes aqueous media and renewable feedstocks[9]
Access to Analogs High, through modification of synthetic intermediatesHigh, through modification of tryptamine or secologaninPossible through precursor feeding or enzyme engineering

Table 2: Comparison of Scalability, Selectivity, and Environmental Impact

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the chemoenzymatic synthesis of (-)-strictosidine and the de novo biosynthesis in yeast.

Protocol 1: Chemoenzymatic Synthesis of (-)-Strictosidine

This protocol is adapted from the work of Anthony et al. (2021) and involves the chemical synthesis of (-)-secologanin followed by an enzymatic Pictet-Spengler reaction.[2]

Part A: Chemical Synthesis of (-)-Secologanin (9 steps)

The synthesis of (-)-secologanin is a complex, multi-step process. A key sequence involves the elaboration of a Diels-Alder adduct. The following are representative steps:[2]

  • Grieco-olefination: Deprotection of the Diels-Alder adduct followed by elimination to yield an olefin (93% yield over two steps).

  • Rubottom oxidation: Conversion of the olefin to the corresponding TBS enol ether, followed by oxidation to an α-hydroxy ketone (53% yield).

  • Oxidative cleavage and deprotection: Treatment with lead tetraacetate in methanol, followed by global acetyl removal to afford (-)-secologanin (65% yield over two steps).

Part B: Enzymatic Pictet-Spengler Reaction

  • Enzyme Preparation: A crude cell lysate from Escherichia coli BL21 overexpressing the this compound synthase is used. The lyophilized crude lysate can be stored as a stable powder.

  • Reaction Setup: (-)-Secologanin and tryptamine are combined in an aqueous phosphate buffer.

  • Enzymatic Conversion: The crude lysate containing this compound synthase is added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to proceed to completion.

  • Purification: The product, (-)-strictosidine, is purified from the reaction mixture. This final enzymatic step yields the natural product in 82% yield as a single C3 epimer.[2]

Protocol 2: De Novo Biosynthesis of this compound in Saccharomyces cerevisiae

This protocol is based on the work of Brown et al. (2015), which describes the engineering of yeast for this compound production.[7]

  • Strain Engineering: A strain of S. cerevisiae is engineered by introducing 21 new genes and performing three gene deletions to reconstitute the this compound biosynthetic pathway and enhance flux.[7]

  • Cultivation: The engineered yeast strain is cultivated in an appropriate growth medium.

  • Fed-Batch Fermentation: For higher titers, a fed-batch fermentation strategy is employed, feeding geraniol and tryptamine as precursors.

  • Extraction: After a set fermentation period (e.g., 24 hours after feeding substrates), a sample of the whole culture (e.g., 200 µL) is extracted with an equal volume of acetone.[8]

  • Sample Preparation: The mixture is vortexed and centrifuged. The supernatant is collected, and an equal volume of water is added.

  • Analysis: The sample is analyzed by LC-MS to quantify the this compound titer.

  • Purification (for isolation): For larger scale production (e.g., 1 L), the yeast supernatant undergoes several stages of column chromatography to purify the this compound to homogeneity.[8]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the different synthetic pathways to this compound.

chemical_synthesis cluster_chemical Total Chemical Synthesis Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 ...steps Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 ...steps Secologanin_tetraacetate Secologanin tetraacetate Intermediate 2->Secologanin_tetraacetate Pictet_Spengler_adduct Pictet-Spengler adduct Secologanin_tetraacetate->Pictet_Spengler_adduct Pictet-Spengler reaction alpha_cyanotryptamine α-cyanotryptamine alpha_cyanotryptamine->Pictet_Spengler_adduct Strictosidine_tetraacetate This compound tetraacetate Pictet_Spengler_adduct->Strictosidine_tetraacetate Reductive decyanation This compound This compound Strictosidine_tetraacetate->this compound Deprotection

Caption: Total chemical synthesis of this compound.

chemoenzymatic_synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 ...steps Secologanin (-)-Secologanin Intermediate 1->Secologanin ...steps (9 total) This compound This compound Secologanin->this compound Enzymatic Pictet-Spengler (this compound Synthase) Tryptamine Tryptamine Tryptamine->this compound

Caption: Chemoenzymatic route to (-)-strictosidine.

biosynthetic_pathway cluster_biosynthesis De Novo Biosynthesis in Yeast Geraniol Geraniol Geranyl_PP Geranyl Pyrophosphate Geraniol->Geranyl_PP Secologanin Secologanin Geranyl_PP->Secologanin 9 enzymatic steps This compound This compound Secologanin->this compound This compound Synthase Tryptamine Tryptamine Tryptamine->this compound Tryptophan Tryptophan Tryptophan->Tryptamine Decarboxylation

Caption: De novo biosynthetic pathway to this compound.

Conclusion

The synthesis of this compound remains a key challenge and an active area of research. For small-scale laboratory synthesis and the creation of novel analogs, chemoenzymatic approaches offer a compelling balance of efficiency and flexibility. For large-scale, sustainable production, de novo biosynthesis in engineered microorganisms holds the greatest promise, despite the initial challenges in strain development and optimization. The continued elucidation of the MIA biosynthetic pathways and advances in synthetic biology will undoubtedly lead to more efficient and economically viable routes to this compound and its valuable derivatives.

References

Diastereoselectivity of Strictosidine Glucosidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diastereoselectivity of strictosidine glucosidase (SGD), a pivotal enzyme in the biosynthesis of monoterpene indole alkaloids (MIAs). Understanding the stereochemical preferences of SGD is crucial for the chemoenzymatic synthesis of novel alkaloid analogs with potential therapeutic applications. This document compares the performance of SGD from different plant sources and provides supporting experimental data and detailed protocols.

Comparative Analysis of Enzyme Kinetics

The diastereoselectivity of an enzyme is quantitatively expressed by comparing its kinetic parameters with different stereoisomers of a substrate. In the context of this compound glucosidase, the key substrates are the naturally occurring this compound (3α, S-configuration) and its epimer, vincoside (3β, R-configuration).

Enzyme SourceSubstrateK_m_ (mM)V_max_ (mM/min)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Diastereoselectivity
Catharanthus roseusThis compound0.220.078--Not completely diastereoselective; prefers this compound.
Vincoside-Slower than this compound--
Rauvolfia serpentinaThis compound----Highly diastereoselective; does not process vincoside.
VincosideNo activityNo activityNo activityNo activity
Almond β-glucosidaseGeneral β-glucosidesBroad specificity---Likely low to no diastereoselectivity (inferred).

Experimental Protocols

Protocol 1: Assay for this compound Glucosidase Activity

This protocol is adapted from established methods for measuring β-glucosidase activity.

Materials:

  • Purified this compound glucosidase

  • This compound and/or vincoside substrate solution (10 mM in a suitable buffer, e.g., 50 mM citrate buffer, pH 6.0)

  • Reaction buffer (e.g., 100 mM citrate/phosphate buffer, pH 6.0)

  • Methanol (HPLC grade) to stop the reaction

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 7.5 - 15 µg of purified enzyme

    • 40 µg of this compound or vincoside substrate (from a stock solution)

    • Reaction buffer to a final volume of 100 µL.[1]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).[1]

  • Reaction Termination: Stop the reaction by adding 200 µL of methanol.[1]

  • Sample Preparation: Centrifuge the mixture at 11,000 x g for 5 minutes to pellet any precipitated protein.[1]

  • Analysis: Analyze the supernatant by HPLC to quantify the remaining substrate and the product formed.

Protocol 2: Determination of Diastereoselectivity by HPLC

This protocol outlines the analysis of the reaction products to determine the diastereoselectivity of the enzyme.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 250 mm)[1]

Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase consisting of 7 mM sodium dodecyl sulphate in methanol and 25 mM NaH₂PO₄ in water (pH 6.2) at a ratio of 63:37 (v/v) has been used.[1] Alternatively, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used for separating alkaloids.

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 20 µL

Data Analysis:

  • Peak Identification: Identify the peaks corresponding to the substrate (this compound or vincoside) and any deglycosylated products by comparing their retention times with those of authentic standards.

  • Quantification: Determine the peak areas of the substrate and product(s).

  • Calculation of Conversion: Calculate the percentage of substrate converted to product.

  • Determination of Diastereoselectivity: When incubating the enzyme with a mixture of diastereomers, the diastereoselectivity can be determined by comparing the relative conversion rates of each diastereomer. The diastereomeric excess (d.e.) of the product can be calculated if the products are also chiral and can be separated.

Visualizations

Monoterpene Indole Alkaloid Biosynthetic Pathway

The following diagram illustrates the central role of this compound and its deglycosylation in the biosynthesis of monoterpene indole alkaloids.

MIA_Pathway tryptamine Tryptamine str This compound Synthase (STR) tryptamine->str secologanin Secologanin secologanin->str This compound This compound (3α-S) sgd This compound Glucosidase (SGD) This compound->sgd vincoside Vincoside (3β-R) vincoside->sgd Slow (C. roseus) No reaction (R. serpentina) aglycone Reactive Aglycone (unstable) alkaloids Diverse Monoterpene Indole Alkaloids aglycone->alkaloids Spontaneous Rearrangements & Further Enzymatic Steps str->this compound Pictet-Spengler Reaction sgd->aglycone Deglycosylation

Caption: Biosynthesis of Monoterpene Indole Alkaloids.

Experimental Workflow for Determining Diastereoselectivity

The logical flow for assessing the diastereoselectivity of a glucosidase is depicted below.

Diastereoselectivity_Workflow start Start: Obtain Enzyme and Substrate Diastereomers enz_assay Perform Enzyme Assay with each Diastereomer Separately and as a Mixture start->enz_assay hplc Analyze Reaction Products by HPLC enz_assay->hplc quant Quantify Substrate Consumption and Product Formation hplc->quant calc Calculate Kinetic Parameters (Km, Vmax) and/or Relative Conversion Rates quant->calc compare Compare Kinetic Parameters / Conversion Rates to Determine Diastereoselectivity calc->compare end Conclusion on Diastereoselectivity compare->end

Caption: Workflow for Diastereoselectivity Analysis.

References

A Comparative Guide to the Kinetic Analysis of Key Enzymes in Strictosidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of pivotal enzymes involved in the biosynthesis of strictosidine, the central precursor to a vast array of therapeutic monoterpenoid indole alkaloids (MIAs). Understanding the kinetic behavior of these enzymes is paramount for endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This document summarizes key kinetic parameters, details experimental protocols for their determination, and visualizes the metabolic pathway and experimental workflows.

Introduction to this compound Metabolism

This compound is the universal precursor to over 2,000 structurally diverse MIAs, including the anticancer agents vinblastine and vincristine, all originating from the medicinal plant Catharanthus roseus. The biosynthesis of this compound and its subsequent conversion are orchestrated by a series of enzymes, with three holding key positions in the pathway: Tryptophan Decarboxylase (TDC), this compound Synthase (STR), and this compound β-D-Glucosidase (SGD). The kinetic characterization of these enzymes is crucial for identifying rate-limiting steps and optimizing the production of valuable alkaloids in heterologous systems.

Comparative Kinetic Data

The kinetic parameters of TDC, STR, and SGD have been investigated in several studies, primarily focusing on the enzymes from Catharanthus roseus. The following table summarizes the reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) or catalytic efficiencies (kcat), providing a basis for comparing their substrate affinities and catalytic activities. It is important to note that variations in reported values can be attributed to different experimental conditions, such as pH, temperature, and the use of different expression systems.

EnzymeOrganismSubstrateKm (mM)Vmax (nkat/mg)kcat (s-1)Reference
Tryptophan Decarboxylase (TDC) Catharanthus roseusL-Tryptophan0.075--[1]
This compound Synthase (STR) Catharanthus roseusTryptamine0.009300-400-[2]
Catharanthus roseusSecologanin-300-400-[2]
Catharanthus roseusTryptamine2.3--[3]
Catharanthus roseusSecologanin3.4--[3]
Catharanthus roseusTryptamine0.835.85-[4]
Catharanthus roseusSecologanin0.465.85-[4]
This compound β-D-Glucosidase (SGD) Catharanthus roseusThis compound---[5]
Strychnos mellodoraThis compound---[6]

Note: Some studies reported kinetic data that fit a sigmoidal (cooperative) model rather than the Michaelis-Menten model, particularly for SGD.[5] Vmax values are presented in nanokatals per milligram of protein where available.

Experimental Protocols

Accurate kinetic analysis relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key enzymes in this compound metabolism.

Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is adapted from fluorometric and HPLC-based methods.[7][8]

a. Enzyme Preparation:

  • Homogenize plant material (e.g., C. roseus leaves or cell cultures) in an appropriate extraction buffer.

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • For purified enzyme, proceed with standard protein purification techniques such as ammonium sulfate precipitation and chromatography.

b. Reaction Mixture:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.6), pyridoxal 5'-phosphate (PLP) cofactor (e.g., 4 µM), and varying concentrations of L-tryptophan (e.g., 10-500 µM).[9]

c. Enzymatic Reaction:

  • Initiate the reaction by adding a known amount of the enzyme preparation to the pre-warmed reaction mixture.

  • Incubate at a constant temperature (e.g., 30°C) for a defined period during which the reaction is linear (e.g., up to 60 minutes).[7]

d. Reaction Termination and Product Quantification:

  • Stop the reaction by adding a quenching agent (e.g., making the solution basic with NaOH).

  • Extract the product, tryptamine, with an organic solvent such as ethyl acetate.

  • Quantify the tryptamine produced using either:

    • Fluorometry: Measure the fluorescence of the tryptamine in the organic phase (excitation at ~280 nm, emission at ~350 nm).[7]

    • HPLC: Separate the reaction components on a reverse-phase column (e.g., C18) and detect tryptamine by fluorescence or UV absorbance.[8]

e. Data Analysis:

  • Generate a standard curve for tryptamine to convert the measured signal to product concentration.

  • Plot the initial reaction velocity (v0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

This compound Synthase (STR) Activity Assay

This protocol is based on HPLC analysis.[10]

a. Enzyme Preparation:

  • Prepare the enzyme extract as described for TDC.

b. Reaction Mixture:

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), tryptamine, and secologanin at varying concentrations.

c. Enzymatic Reaction:

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at a constant temperature for a defined time.

d. Reaction Termination and Product Quantification:

  • Terminate the reaction (e.g., by adding methanol).

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC on a reverse-phase column.

  • Monitor the formation of this compound and the consumption of tryptamine and secologanin by UV detection.[10]

e. Data Analysis:

  • Create standard curves for this compound, tryptamine, and secologanin.

  • Calculate the initial velocity from the rate of product formation or substrate consumption.

  • Determine Km and Vmax by plotting v0 versus [S].

This compound β-D-Glucosidase (SGD) Activity Assay

This protocol utilizes HPLC to measure the deglycosylation of this compound.[11][12]

a. Enzyme Preparation:

  • Prepare the enzyme extract as described for TDC.

b. Reaction Mixture:

  • Prepare a reaction mixture containing a suitable buffer (e.g., citrate/phosphate buffer, pH 6.0), and varying concentrations of this compound.[11]

c. Enzymatic Reaction:

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at a constant temperature (e.g., 30°C) for a defined time.[11]

d. Reaction Termination and Product Quantification:

  • Stop the reaction by adding methanol.[11]

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC on a reverse-phase column.

  • Monitor the disappearance of the this compound peak.[11] The product of the reaction is unstable, so monitoring substrate depletion is more reliable.

e. Data Analysis:

  • Generate a standard curve for this compound.

  • Calculate the initial velocity from the rate of this compound consumption.

  • Plot v0 versus [S]. Note that for SGD, the data may fit a sigmoidal curve, indicating cooperativity, which would require analysis using the Hill equation.[5]

Visualizing the Pathway and Workflow

To further aid in the understanding of this compound metabolism and its kinetic analysis, the following diagrams have been generated using Graphviz.

Strictosidine_Metabolism cluster_STR STR Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC This compound This compound Tryptamine->this compound Secologanin Secologanin Secologanin->this compound Reactive_Intermediate Reactive Intermediate This compound->Reactive_Intermediate SGD MIAs Monoterpenoid Indole Alkaloids Reactive_Intermediate->MIAs

Caption: The metabolic pathway of this compound biosynthesis.

Enzyme_Kinetic_Workflow start Start enzyme_prep Enzyme Preparation (Extraction/Purification) start->enzyme_prep reaction_setup Reaction Setup (Buffer, Substrate Series) enzyme_prep->reaction_setup initiate_reaction Initiate Reaction (Add Enzyme) reaction_setup->initiate_reaction incubation Incubation (Constant Time & Temperature) initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction quantification Product/Substrate Quantification (HPLC, Fluorometry) terminate_reaction->quantification data_analysis Data Analysis (Michaelis-Menten/Hill Plot) quantification->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for enzyme kinetic analysis.

References

Structural comparison of Strictosidine synthase with and without substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the structural nuances of Strictosidine Synthase (STR), a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids. This guide delves into the subtle yet crucial structural alterations upon substrate binding, supported by experimental data and detailed methodologies.

This compound Synthase (STR) stands as a gatekeeper in the intricate biosynthetic pathway of over 2,000 monoterpenoid indole alkaloids, a class of compounds with significant pharmacological applications, including anti-cancer agents like vinblastine and vincristine. The enzyme catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine. Understanding the structural dynamics of STR, both in its unbound state and in complex with its substrates, is paramount for protein engineering and the development of novel therapeutic agents.

This guide provides a comprehensive comparison of the apoenzyme and the substrate-bound forms of Rauvolfia serpentina this compound Synthase (RsSTR), leveraging data from X-ray crystallography studies.

Quantitative Structural Comparison

Crystallographic studies reveal that the overall six-bladed β-propeller fold of this compound Synthase remains largely unperturbed upon the binding of its substrates, tryptamine and secologanin. This structural rigidity is a key feature of the enzyme's catalytic efficiency. The primary changes are localized to the active site, where precise positioning of the substrates is achieved through a network of specific interactions.

While extensive changes in the enzyme's overall conformation are not observed, subtle adjustments in the crystal lattice parameters have been documented. These changes reflect the accommodation of the substrates within the active site.

ParameterNative STR (Apoenzyme)STR-Tryptamine Complex
PDB ID 2FP92FPB
Space Group R3R3
Unit Cell a, b (Å) 150.3147.3
Unit Cell c (Å) 122.4122.3
Resolution (Å) 2.952.38

Table 1: Crystallographic Data for Native and Tryptamine-Bound this compound Synthase. The unit cell dimensions show a slight contraction upon tryptamine binding, indicative of minor packing adjustments in the crystal.[1][2]

Active Site Architecture: A Tale of Two Substrates

The active site of STR is a predominantly hydrophobic pocket located at the central channel of the β-propeller structure.[3][4] Key residues orchestrate the binding and orientation of tryptamine and secologanin, ensuring the stereospecificity of the reaction.

  • Tryptamine Binding: Tryptamine binds deep within the active site pocket.[4] Its indole ring is sandwiched between the aromatic side chains of Phe226 and Tyr151 through π-π stacking interactions. The primary amine of tryptamine forms a crucial hydrogen bond with the carboxylate group of Glu309, a residue essential for catalysis.[3][4]

  • Secologanin Binding: In contrast, secologanin binds closer to the entrance of the active site.[3] The glucose moiety of secologanin is held in place by hydrogen bonds with the side chains of His307 and His277.[5]

Superposition of the individual substrate-bound structures reveals that tryptamine and secologanin bind in close proximity and in a pre-organized orientation that facilitates the subsequent condensation reaction.[3] The distance between the reacting atoms of the two substrates is significantly reduced within the active site compared to their random distribution in solution.

Experimental Protocols

The structural data presented in this guide were primarily obtained through X-ray crystallography. The following is a generalized protocol based on published methodologies for the crystallization and structure determination of this compound Synthase.

Protein Expression and Purification
  • Expression: The gene encoding Rauvolfia serpentina this compound Synthase (STR1) is heterologously expressed in Escherichia coli.[1][2]

  • Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.

  • Purification: The protein is purified using a series of chromatography steps, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous protein sample.

Crystallization
  • Apoenzyme Crystals: Crystals of the native STR enzyme are grown using the hanging-drop vapor diffusion method.[1][2] A typical crystallization condition involves mixing the purified protein solution with a precipitant solution containing potassium sodium tartrate tetrahydrate at a slightly acidic to neutral pH.[1][2]

  • Substrate-Complex Crystals: To obtain crystals of STR in complex with its substrates, the apoenzyme crystals are soaked in a solution containing a high concentration of either tryptamine or secologanin.[3]

X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: The crystals are cryo-cooled in liquid nitrogen to minimize radiation damage and diffraction data are collected using a synchrotron X-ray source.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The structure is solved using molecular replacement, with a known structure of a homologous protein as a search model if available. The initial model is then refined against the experimental data to improve its quality and fit to the electron density map.

Visualizing the Catalytic Pathway and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic mechanism of this compound Synthase and the general workflow for its structural determination.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination expression Heterologous Expression in E. coli purification Purification (Chromatography) expression->purification apo_xtal Apoenzyme Crystallization purification->apo_xtal soaking Substrate Soaking apo_xtal->soaking xray X-ray Diffraction apo_xtal->xray complex_xtal Substrate-Complex Crystals soaking->complex_xtal complex_xtal->xray data_proc Data Processing xray->data_proc structure_sol Structure Solution & Refinement data_proc->structure_sol

Figure 1: A generalized workflow for the structural determination of this compound Synthase.

catalytic_mechanism substrates Tryptamine + Secologanin enzyme This compound Synthase (STR) substrates->enzyme schiff_base Schiff Base Formation enzyme->schiff_base Glu309 acts as base iminium Iminium Ion Intermediate schiff_base->iminium Dehydration pictet_spengler Pictet-Spengler Reaction (Cyclization) iminium->pictet_spengler deprotonation Deprotonation pictet_spengler->deprotonation product This compound deprotonation->product product->enzyme Product Release

Figure 2: The catalytic mechanism of this compound Synthase.

Conclusion

The structural comparison of this compound Synthase with and without its substrates reveals a highly pre-organized active site that undergoes minimal conformational changes upon substrate binding. The enzyme acts as a rigid scaffold, precisely orienting tryptamine and secologanin to facilitate the stereospecific Pictet-Spengler reaction. This detailed structural understanding, made possible by X-ray crystallography, provides a solid foundation for future efforts in enzyme engineering and the rational design of novel alkaloids with therapeutic potential.

References

A Comparative Metabolomic Blueprint of Strictosidine Production in Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic intricacies differentiating high and low strictosidine-producing plant lines, offering a comprehensive guide for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to illuminate the metabolic pathways and regulatory mechanisms governing the biosynthesis of this crucial alkaloid precursor.

This compound, a monoterpenoid indole alkaloid (MIA), stands as a pivotal precursor to a multitude of valuable pharmaceuticals, including the anticancer agents vinblastine and vincristine, exclusively derived from the medicinal plant Catharanthus roseus[1][2]. The optimization of this compound yield in plant cell cultures and engineered lines is a primary objective in pharmaceutical biotechnology. This guide provides a comparative analysis of the metabolomic profiles of high and low this compound-producing plant lines, supported by experimental data and detailed methodologies.

Quantitative Metabolite Comparison

The following table summarizes the key metabolic differences observed between high and low this compound-producing Catharanthus roseus cell lines. High-producing lines are often generated through metabolic engineering strategies, such as the overexpression of key biosynthetic genes or the application of elicitors like methyl jasmonate (MeJA).

Metabolite ClassMetaboliteHigh-Producing Lines (Relative Abundance/Concentration)Low-Producing Lines (Relative Abundance/Concentration)Key Observations
Primary Precursors TryptamineSignificantly IncreasedBaselineOverexpression of tryptophan decarboxylase (TDC) leads to higher tryptamine availability[3].
SecologaninIncreasedBaselineEnhanced flux through the terpenoid pathway is crucial for increased this compound synthesis[3][4].
Core MIA Pathway This compoundMarkedly IncreasedBaseline/Low LevelsDirect result of increased precursor supply and enhanced this compound synthase (STR) activity[3][5].
CatharanthineIncreasedLow LevelsA downstream MIA, its production is often correlated with upstream pathway enhancements[2].
VindolineVariable/BlockedLow/UndetectableThe vindoline branch of the MIA pathway can be blocked in certain cell cultures, even with high this compound production[2].
Other Alkaloids AjmalicineIncreased in some engineered linesBaselineDemonstrates the redirection of metabolic flux towards specific downstream products[5].
TabersonineVariableBaselineAn intermediate in the biosynthesis of vindoline[2].
Phenolic Compounds VariousOften modulated in response to elicitorsBaselineElicitation can trigger broader metabolic shifts beyond the MIA pathway[6].

Experimental Protocols

The methodologies outlined below are a synthesis of protocols commonly employed in the comparative metabolomic analysis of Catharanthus roseus cell lines.

Plant Cell Culture and Elicitation
  • Cell Lines: Catharanthus roseus cell suspension cultures are established from callus tissues derived from sterile seedlings.

  • Culture Conditions: Cells are typically grown in Gamborg's B5 medium supplemented with plant hormones such as 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin, under controlled conditions of light and temperature (e.g., 25°C in the dark).

  • Elicitation (for High-Producing Lines): To induce secondary metabolite production, an elicitor like methyl jasmonate (MeJA) is added to the culture medium at a specific concentration (e.g., 100 µM) and incubated for a defined period before harvesting.

Metabolite Extraction
  • Harvesting: Cells are harvested by filtration and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Extraction Solvent: A common solvent system is 70% methanol in water[1].

  • Procedure: A known weight of frozen, ground cell material is extracted with the solvent, often with sonication or vortexing to ensure thorough extraction. The mixture is then centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected for analysis[7].

Metabolomic Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for separating and identifying a wide range of metabolites. A reverse-phase C18 column is commonly used for separation[7][8]. The mass spectrometer provides accurate mass measurements, enabling the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for identifying and quantifying major metabolites in an extract[9][10]. It provides structural information about the molecules present.

  • Data Analysis: The raw data from LC-MS and NMR are processed to identify and quantify metabolites. Statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used to identify significant differences between the metabolic profiles of high and low-producing lines[6].

Visualizing the Metabolic Landscape

The following diagrams illustrate the key biosynthetic pathway and the experimental workflow for comparative metabolomics.

Strictosidine_Biosynthesis_Pathway GPP Geranyl Pyrophosphate Tryptophan Tryptophan GES GES GPP->GES Geraniol Geraniol G8H G8H Geraniol->G8H Multiple steps Loganin Loganin SLS SLS Loganin->SLS Secologanin Secologanin STR STR Secologanin->STR TDC TDC Tryptophan->TDC Tryptamine Tryptamine Tryptamine->STR This compound This compound SGD SGD This compound->SGD Downstream_MIAs Downstream MIAs (e.g., Catharanthine, Vindoline) GES->Geraniol G8H->Loganin SLS->Secologanin TDC->Tryptamine STR->this compound SGD->Downstream_MIAs

Caption: The biosynthetic pathway of this compound, highlighting key precursors and enzymes.

The biosynthesis of this compound begins with precursors from the terpenoid and indole pathways. Geranyl pyrophosphate (GPP) is converted through a series of enzymatic steps to secologanin[7]. Concurrently, tryptophan is decarboxylated to form tryptamine[3]. The crucial condensation of secologanin and tryptamine is catalyzed by this compound synthase (STR) to yield this compound[4][5]. This compound is then further metabolized to produce a vast array of downstream monoterpenoid indole alkaloids[11].

Comparative_Metabolomics_Workflow cluster_analytical Plant_Lines High vs. Low This compound-Producing Plant Lines Sample_Prep Sample Preparation (Harvesting, Freezing, Grinding) Plant_Lines->Sample_Prep Metabolite_Extraction Metabolite Extraction (e.g., Methanol) Sample_Prep->Metabolite_Extraction Analytical_Platforms Analytical Platforms Metabolite_Extraction->Analytical_Platforms LCMS LC-MS NMR NMR Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing NMR->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification & Quantification Statistical_Analysis->Metabolite_ID Biological_Interpretation Biological Interpretation (Pathway Analysis) Metabolite_ID->Biological_Interpretation

Caption: A generalized workflow for comparative metabolomics of plant cell lines.

This guide underscores the power of comparative metabolomics in dissecting the complex regulatory networks that govern the production of valuable secondary metabolites. By understanding the key metabolic bottlenecks and regulatory points, researchers can devise more effective strategies for the targeted engineering of high-yield plant-based production systems.

References

A Researcher's Guide to Validating Novel Gene Functions in the Strictosidine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of plant-specialized metabolites with significant pharmacological value, is a complex process originating from the pivotal intermediate, strictosidine. The discovery and functional validation of novel genes within this pathway are crucial for advancing synthetic biology and metabolic engineering efforts to produce high-value MIAs like the anti-cancer agents vinblastine and vincristine. This guide provides a comparative overview of key experimental methods for validating the function of newly discovered genes in the this compound pathway, complete with experimental protocols and data presentation to aid in methodological selection.

Identifying Candidate Genes: The Starting Point

Before functional validation, candidate genes are typically identified through a combination of genomics, transcriptomics, and metabolomics. Co-expression analysis, where the expression patterns of unknown genes are correlated with those of known pathway genes across different tissues or in response to specific stimuli (e.g., methyl jasmonate treatment), is a powerful tool for pinpointing potential candidates. Recent advances in single-cell multi-omics are further refining this process by revealing the cell-type-specific expression of MIA biosynthetic genes.[1]

Comparative Analysis of Gene Function Validation Methods

Once a candidate gene is identified, its function must be experimentally validated. The choice of method depends on various factors, including the desired outcome (e.g., gene knockout vs. knockdown), the available resources, and the specific characteristics of the plant species. Below is a comparison of the most common techniques used for validating gene function in the context of the this compound pathway.

Method Principle Advantages Disadvantages Typical Timeframe
CRISPR/Cas9-mediated Gene Knockout Site-specific DNA double-strand breaks induced by the Cas9 nuclease guided by a single-guide RNA (sgRNA), leading to gene knockout through error-prone non-homologous end joining (NHEJ) repair.Permanent and heritable gene knockout, high specificity, potential for multiplexing (targeting multiple genes simultaneously).Requires stable plant transformation, which can be time-consuming and challenging for some species like Catharanthus roseus; potential for off-target effects.6-12 months to generate stable, transgene-free edited plants.
Virus-Induced Gene Silencing (VIGS) Exploits the plant's natural defense mechanism against viruses to silence the expression of a target gene through RNA interference (RNAi).Rapid results, does not require stable transformation, suitable for high-throughput screening.[2]Transient gene knockdown (not a permanent knockout), silencing efficiency can be variable, potential for off-target silencing of homologous genes.4-6 weeks from inoculation to observation of phenotype.
Heterologous Expression in Nicotiana benthamiana Transiently expressing the candidate gene in the leaves of N. benthamiana via agroinfiltration to observe the production of a specific metabolite or enzymatic activity.Fast and relatively simple, allows for the reconstitution of multi-gene pathways, scalable for producing small quantities of compounds for analysis.The metabolic background of N. benthamiana may differ from the native plant, potentially affecting enzyme activity or substrate availability; transient expression.5-10 days from infiltration to analysis.
In Vitro Enzymatic Assays Expressing and purifying the candidate protein (e.g., in E. coli or yeast) and then testing its activity in a controlled laboratory setting with specific substrates.Provides direct evidence of enzyme function and allows for detailed kinetic characterization (Km, Vmax); avoids the complexity of the plant cellular environment.Requires successful protein expression and purification, which can be challenging; in vitro conditions may not fully reflect the in vivo environment.[3]2-4 weeks for protein expression, purification, and assay development.

Recent Discoveries of Novel Genes in the Monoterpenoid Indole Alkaloid Pathway

Recent research has continued to unravel the complexity of the MIA biosynthetic network, identifying several novel enzymes that play crucial roles in the diversification of alkaloid scaffolds. These discoveries highlight the power of modern functional genomics approaches.

  • Geissoschizine Cyclase: Identified through transcriptomic analysis in Alstonia scholaris, this enzyme catalyzes the formation of C-C and C-N bonds to produce multiple alkaloid skeletons, including strictamine, akuammicine, and 16-epi-pleiocarpamine from geissoschizine. This discovery has shed light on the cyclization mechanisms that lead to diverse MIA structures.[4]

  • Serpentine Synthase: An improved VIGS method in Catharanthus roseus led to the discovery of serpentine synthase, a cytochrome P450 enzyme responsible for producing the β-carboline alkaloids serpentine and alstonine.[5]

  • Oxidative Enzymes for Scaffold Rearrangement: Through a combination of in vitro enzymatic assays and gene silencing in C. roseus, three cytochrome P450 enzymes were identified that transform 19E-geissoschizine into four distinct alkaloid scaffolds: strychnos, sarpagan, akuammiline, and mavacurane.[6]

  • Gene Clusters for Stereochemistry Inversion: The identification of a conserved oxidase-reductase pair encoded within a gene cluster has elucidated the mechanism for the inversion of the C3 stereochemistry of MIAs, a critical step in the biosynthesis of pharmacologically important compounds like reserpine.[7]

Visualizing the Workflow and Pathways

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the this compound pathway, a general workflow for novel gene validation, and the logical relationship between different validation approaches.

Strictosidine_Pathway GPP Geranyl Pyrophosphate (GPP) Loganin Loganin GPP->Loganin Iridoid Synthase & other enzymes Tryptamine Tryptamine This compound This compound Tryptamine->this compound This compound Synthase (STR) Secologanin Secologanin Loganin->Secologanin Secologanin Synthase Secologanin->this compound MIA_Scaffolds Diverse MIA Scaffolds This compound->MIA_Scaffolds This compound β-Glucosidase (SGD) & downstream enzymes

Caption: The core this compound biosynthetic pathway.

Gene_Validation_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation Transcriptomics Transcriptomics (RNA-Seq) - Co-expression analysis Candidate_Gene Candidate Gene Identification Transcriptomics->Candidate_Gene Metabolomics Metabolomics (LC-MS, GC-MS) - Correlation with gene expression Metabolomics->Candidate_Gene VIGS Virus-Induced Gene Silencing (VIGS) - Rapid in planta knockdown Candidate_Gene->VIGS Initial rapid screen Heterologous Heterologous Expression (N. benthamiana, Yeast) - In vivo reconstitution Candidate_Gene->Heterologous Pathway reconstitution CRISPR CRISPR/Cas9 Knockout - Stable in planta knockout VIGS->CRISPR Confirmation with stable knockout CRISPR->Metabolomics Analyze metabolic changes In_Vitro In Vitro Enzyme Assay - Direct biochemical characterization Heterologous->In_Vitro Detailed kinetic analysis In_Vitro->Heterologous Confirm in vivo relevance

Caption: A typical workflow for novel gene discovery and validation.

Logical_Relationship cluster_in_planta In Planta Approaches cluster_in_vivo_ex_planta In Vivo (Ex Planta) Approaches cluster_in_vitro In Vitro Approaches Start Hypothesized Gene Function VIGS VIGS (Transient Knockdown) Start->VIGS Rapid Screen Heterologous Heterologous Expression (N. benthamiana, Yeast) Start->Heterologous Direct Test of Catalytic Activity CRISPR CRISPR/Cas9 (Stable Knockout) VIGS->CRISPR Confirm Phenotype End Validated Gene Function CRISPR->End Enzyme_Assay Enzymatic Assay Heterologous->Enzyme_Assay Biochemical Characterization Enzyme_Assay->End

Caption: Logical relationships between different gene validation methods.

Detailed Experimental Protocols

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol is adapted from established methods for Tobacco Rattle Virus (TRV)-based VIGS in C. roseus.[5][8][9]

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • pTRV1 and pTRV2 VIGS vectors

  • C. roseus seedlings (4-5 weeks old)

  • LB medium with appropriate antibiotics (e.g., gentamycin, kanamycin, rifampicin)

  • Infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone, pH 5.6)

  • 1 mL needleless syringes

Procedure:

  • Construct Preparation: Clone a 300-400 bp fragment of your target gene into the pTRV2 vector. It is also recommended to include a fragment of a marker gene like Phytoene Desaturase (PDS) in the pTRV2 vector to visually track the silencing efficiency (photobleaching).

  • Agrobacterium Transformation: Transform the pTRV1 and pTRV2-target gene constructs into separate A. tumefaciens GV3101 cells by electroporation.

  • Culture Preparation: Inoculate single colonies of each transformed Agrobacterium strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking. The next day, use the starter culture to inoculate a larger volume (e.g., 50 mL) of LB with antibiotics and grow until the OD₆₀₀ reaches 0.8-1.0.

  • Infiltration Preparation: Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min) and resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 1.0. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. Incubate the mixture at room temperature for 3-4 hours without shaking.

  • Plant Infiltration: Infiltrate the abaxial side of the two youngest fully expanded leaves of the C. roseus seedlings using a 1 mL needleless syringe.

  • Phenotypic Analysis: Grow the infiltrated plants for 3-4 weeks. Observe the phenotype in the newly developed leaves. For metabolic analysis, collect tissues from plants showing the desired phenotype (e.g., photobleaching if a PDS marker is used) and perform metabolite extraction and analysis (e.g., LC-MS) to quantify changes in MIA levels.

Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient expression of a candidate gene in N. benthamiana leaves via agroinfiltration.

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • Plant expression vector (e.g., pEAQ-HT) containing your gene of interest

  • N. benthamiana plants (4-6 weeks old)

  • LB medium with appropriate antibiotics

  • Infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.7)

  • 1 mL needleless syringes

Procedure:

  • Construct Preparation: Clone the full-length coding sequence of your candidate gene into a suitable plant expression vector.

  • Agrobacterium Transformation and Culture: Transform the expression construct into A. tumefaciens GV3101. Grow an overnight culture as described in the VIGS protocol.

  • Infiltration Preparation: Pellet the cells and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5-1.0. For co-expression of multiple genes (e.g., to reconstitute a pathway), mix the respective Agrobacterium cultures at the desired ratios. It is also common to co-infiltrate a strain carrying a silencing suppressor (e.g., p19) to enhance protein expression.

  • Plant Infiltration: Infiltrate the abaxial side of fully expanded leaves of N. benthamiana plants.

  • Analysis: After 3-5 days, harvest the infiltrated leaf patches. For enzymatic assays, the tissue can be flash-frozen in liquid nitrogen and stored at -80°C. For metabolite analysis, the tissue is typically lyophilized and then extracted with a suitable solvent (e.g., methanol) for LC-MS analysis.

In Vitro Enzymatic Assay

This is a general protocol that can be adapted for a newly discovered enzyme.

Materials:

  • Expression system (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae)

  • Expression vector (e.g., pET vector for E. coli)

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

  • Substrates for the enzymatic reaction

  • Reaction buffer (optimized for pH and cofactors)

  • Analytical instrument for product detection (e.g., HPLC, LC-MS)

Procedure:

  • Protein Expression and Purification:

    • Clone the coding sequence of the candidate gene into an expression vector, often with an affinity tag (e.g., 6x-His tag).

    • Transform the construct into the expression host.

    • Induce protein expression (e.g., with IPTG in E. coli).

    • Lyse the cells and purify the recombinant protein using an appropriate chromatography method.

    • Verify the purity and concentration of the protein (e.g., by SDS-PAGE and Bradford assay).

  • Enzymatic Reaction:

    • Set up a reaction mixture containing the purified enzyme, the hypothesized substrate(s), and any necessary cofactors in an optimized reaction buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Include negative controls (e.g., no enzyme, boiled enzyme, no substrate).

  • Product Detection and Analysis:

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Extract the products from the reaction mixture.

    • Analyze the reaction products by HPLC or LC-MS, comparing the results to authentic standards if available.

    • For kinetic analysis, vary the substrate concentrations and measure the initial reaction rates to determine Kₘ and Vₘₐₓ values.

Conclusion

The validation of novel gene function in the this compound pathway is a multifaceted process that can be approached using a variety of powerful techniques. The choice of methodology will depend on the specific research question, the available resources, and the desired level of evidence. A typical workflow may start with rapid screening using VIGS or heterologous expression in N. benthamiana, followed by more definitive characterization using CRISPR/Cas9-mediated knockout and in vitro enzymatic assays. By employing a combination of these approaches, researchers can confidently elucidate the roles of new genetic players in the intricate biosynthesis of medicinally important monoterpenoid indole alkaloids.

References

A Comparative Guide to Strictosidine-Derived Alkaloid Profiles Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of alkaloid profiles derived from the central precursor, strictosidine. Monoterpenoid indole alkaloids (MIAs), a vast and structurally diverse class of plant secondary metabolites, overwhelmingly originate from this compound.[1][2] This pivotal molecule is formed through the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme this compound synthase.[2] The subsequent deglycosylation and intricate enzymatic modifications of this compound give rise to thousands of unique MIAs, many of which possess significant pharmacological value, including anti-cancer, anti-hypertensive, and anti-malarial properties.[3][4][5]

This guide will delve into the diverse alkaloid profiles of prominent MIA-producing plant species, present the experimental data in a clear, comparative format, and provide detailed methodologies for the key analytical techniques employed in this field of research.

Comparative Analysis of this compound-Derived Alkaloid Profiles

The distribution and abundance of this compound-derived alkaloids vary significantly across different plant families, genera, and even between different tissues of the same plant.[6] The Apocynaceae, Rubiaceae, and Loganiaceae families are particularly rich sources of these compounds.[1][3] Below is a comparative summary of the major this compound-derived alkaloids found in several well-studied medicinal plants.

Plant SpeciesFamilyMajor this compound-Derived AlkaloidsKey Pharmacological Activities
Catharanthus roseusApocynaceaeVinblastine, Vincristine, Ajmalicine, Serpentine, Catharanthine, VindolineAnti-cancer[4][7], Antihypertensive
Rauwolfia serpentinaApocynaceaeReserpine, Ajmaline, Yohimbine, Sarpagine, SerpentinineAntihypertensive[3][5], Anti-arrhythmic
Ophiorrhiza pumilaRubiaceaeCamptothecin, Strictosidinic acidAnti-cancer[8][9][10]
Cinchona ledgerianaRubiaceaeQuinine, Quinidine, Cinchonine, CinchonidineAntimalarial, Anti-arrhythmic
Rhazya strictaApocynaceaeAkuammidine, Rhazinaline, StrictineCytotoxic[5]
Tabernaemontana speciesApocynaceaeVobasine, PericyclivineAnti-tumor, Anti-inflammatory[11][12]
Psychotria leiocarpaRubiaceaeN-glucopyranosyl vincosamide, Vincosamide, Strictosidinic acidAntiviral[13]

Experimental Protocols

The analysis of this compound-derived alkaloids relies on a combination of extraction, separation, and structural elucidation techniques. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the cornerstone for both qualitative and quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of novel alkaloids.[14][15]

General Alkaloid Extraction Protocol

This protocol outlines a general acid-base extraction method commonly adapted for the isolation of indole alkaloids from plant material.

  • Maceration: Dried and powdered plant material is macerated with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.[16]

  • Filtration and Defatting: The acidic extract is filtered, and the resulting aqueous phase is washed with a non-polar solvent (e.g., petroleum ether or hexane) to remove chlorophyll and other lipophilic compounds.[16]

  • Basification and Extraction: The pH of the aqueous extract is adjusted to alkaline conditions (pH 9-11) using a base (e.g., NH4OH or NaOH). This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous phase is then repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield the crude alkaloid extract.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most widely used technique for the separation and quantification of indole alkaloids.[17]

  • Stationary Phase: Reversed-phase columns, such as C18 or C8, are most commonly employed for the separation of these moderately polar compounds.[18]

  • Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: A Photodiode Array (PDA) or UV detector is commonly used for detection, as the indole moiety of these alkaloids exhibits strong UV absorbance.[18] For more sensitive and specific detection, HPLC is coupled with a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of alkaloids even at low concentrations.[18][19]

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for analyzing monoterpenoid indole alkaloids.

  • Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns of the parent ions.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structure determination of alkaloids.[15][20]

  • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms, allowing for the complete assignment of the molecular structure.[21]

Visualizations

Biosynthetic Pathway of this compound-Derived Alkaloids

This compound Biosynthesis Pathway Tryptamine Tryptamine This compound This compound Tryptamine->this compound This compound Synthase Secologanin Secologanin Secologanin->this compound Deglycosylation Deglycosylation (this compound β-D-glucosidase) This compound->Deglycosylation Strictosidine_Aglucone This compound Aglucone Deglycosylation->Strictosidine_Aglucone Corynanthe Corynanthe-type (e.g., Ajmalicine) Strictosidine_Aglucone->Corynanthe Multiple enzymatic steps Iboga Iboga-type (e.g., Catharanthine) Strictosidine_Aglucone->Iboga Multiple enzymatic steps Aspidosperma Aspidosperma-type (e.g., Tabersonine) Strictosidine_Aglucone->Aspidosperma Multiple enzymatic steps Camptothecin Quinoline-type (e.g., Camptothecin) Strictosidine_Aglucone->Camptothecin Multiple enzymatic steps Alkaloid Analysis Workflow Plant_Material Plant Material Extraction Alkaloid Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract HPLC HPLC / UPLC Separation Crude_Extract->HPLC NMR NMR Spectroscopy Crude_Extract->NMR LCMS LC-MS Analysis HPLC->LCMS Quantification Quantification HPLC->Quantification Identification Identification LCMS->Identification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Analytical Techniques Relationship Central_Question What alkaloids are present and in what quantities? Separation Separation Central_Question->Separation Detection_Quantification Detection & Quantification Central_Question->Detection_Quantification Structural_Confirmation Structural Confirmation Central_Question->Structural_Confirmation HPLC HPLC Separation->HPLC LCMS LC-MS Detection_Quantification->LCMS NMR NMR Structural_Confirmation->NMR HPLC->LCMS LCMS->NMR Provides purified samples for NMR

References

Safety Operating Guide

Navigating the Disposal of Strictosidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Strictosidine are paramount to ensuring laboratory safety and environmental compliance. This compound, a key precursor in the biosynthesis of over 2,000 monoterpenoid indole alkaloids, requires careful management due to its biological activity and the incomplete understanding of its toxicological profile.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), the toxicological properties of this material have not been thoroughly investigated.[2] Therefore, treating it as a potentially hazardous substance is a necessary precaution.

Key Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid Contact: Prevent the substance from coming into contact with eyes, skin, or clothing.[2]

  • Avoid Inhalation/Ingestion: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Contamination: In case of a spill, collect the material in a closed, suitable container for disposal and thoroughly clean the contaminated area.[2]

Quantitative Data Summary: this compound Safety Profile

The following table summarizes key safety and handling information for this compound.

PropertyData / InformationSource
Chemical Formula C₂₇H₃₄N₂O₉[1][3]
Molar Mass 530.57 g/mol [1][3]
GHS/CLP Classification Not classified as hazardous.[2]
Toxicological Data To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P262: Do not get in eyes, on skin, or on clothing.[2]
Storage Conditions Store at 2°C - 8°C in a well-closed, dry container.[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[4]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound must comply with local, state, and federal regulations and should be managed through your institution's Environmental Health and Safety (EHS) department. Hazardous chemicals must never be poured down the drain.[5]

Step 1: Waste Identification and Segregation
  • Identify Waste Type: Determine if the waste is pure this compound (solid), a solution of this compound, or contaminated lab materials (e.g., gloves, pipette tips, paper towels).

  • Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.[6][7] For example, keep it separate from strong acids, bases, or reactive chemicals.[7][8] Solid waste must be kept separate from liquid waste.[8]

Step 2: Container Selection and Labeling
  • Choose an Appropriate Container:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container.

    • Liquid Waste: Use a designated, leak-proof hazardous waste container. Ensure the container is compatible with the solvent used to dissolve the this compound (e.g., a glass bottle for methanol or ethanol solutions).[8] The container must have a secure, leak-proof closure.[9]

  • Properly Label the Container: The label must be clear, legible, and facing outwards.[7] It should include:

    • The words "Hazardous Waste".[7][9]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • If in a solution, list all constituents, including solvents, with their approximate percentages or volumes.[7]

    • The associated hazards (e.g., "Toxic," "Handle with Caution - Toxicity Not Fully Known").[7]

    • The date when waste was first added to the container (generation start date).[9]

    • The principal investigator's name and contact information, along with the lab or room number.[9]

Step 3: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[5][7] This could be a marked area on a benchtop or within a chemical fume hood.[7]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[5]

  • Monitor Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons, but much less for acutely toxic P-listed chemicals).[5] While this compound is not currently P-listed, it is good practice to have waste removed regularly.

Step 4: Arranging for Final Disposal
  • Contact EHS for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (e.g., up to 12 months, depending on local rules), contact your institution's EHS or hazardous waste management office to schedule a pickup.[5]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sewer system.[6][9] Even empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Strictosidine_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in - Methanol - Ethanol - DMSO) waste_type->liquid_waste Liquid container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid label_reqs Label Requirements: - 'Hazardous Waste' - Full Chemical Name - All Constituents - Hazard Warning - Date & PI Info container_solid->label_reqs storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->label_reqs container_liquid->storage storage_rules Storage Rules: - At or near point of generation - Container always closed - Regular inspection storage->storage_rules full_or_time Container Full or Time Limit Reached? storage->full_or_time full_or_time->storage No ehs_pickup Contact EHS for Waste Pickup full_or_time->ehs_pickup Yes end End: Proper Disposal by Certified Vendor ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment while fostering a culture of safety and responsibility in research.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Strictosidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Strictosidine, a pivotal intermediate in the biosynthesis of over 3,000 monoterpenoid indole alkaloids.[1] By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a comprehensive approach to personal protective equipment is crucial. The following recommendations are based on best practices for handling potent biochemical compounds.[2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Equipment Specification Purpose
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile)[2]To prevent skin contact. Gloves should be changed immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or safety goggles[4]To protect eyes from splashes or aerosols.
Body Protection A fully buttoned laboratory coat[2]To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities of non-volatile solids. Use in a certified chemical fume hood is recommended.To prevent inhalation of any aerosols that may be generated.[2]
Foot Protection Closed-toe shoes[2]To protect feet from spills.

Note: To the best of current knowledge, the toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, caution is advised, and the use of appropriate PPE is critical to minimize exposure.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Avoid Inhalation and Ingestion: Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Ventilation: Work in a well-ventilated area, preferably in a certified chemical fume hood.[2][3]

  • Storage: Keep the container tightly closed when not in use.[3] Store in a cool, dry place.

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Collection: Collect waste in closed, suitable containers clearly labeled for disposal.[3]

  • Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company. Adherence to all applicable national and local regulations is mandatory.

Experimental Protocols: A Step-by-Step Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Strictosidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a Fume Hood B->C D Perform Experimental Procedures C->D E Decontaminate Work Surfaces D->E F Collect Contaminated Waste E->F G Dispose of Waste via Licensed Contractor F->G

Caption: Workflow for Safe Handling of this compound.

By implementing these safety protocols and operational plans, researchers can confidently work with this compound while maintaining the highest standards of laboratory safety. This proactive approach not only protects personnel but also ensures the integrity and reproducibility of scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strictosidine
Reactant of Route 2
Strictosidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.